molecular formula C7H17ClN2O2 B097838 Methyl L-lysinate hydrochloride CAS No. 15445-34-8

Methyl L-lysinate hydrochloride

Numéro de catalogue: B097838
Numéro CAS: 15445-34-8
Poids moléculaire: 196.67 g/mol
Clé InChI: FORVAIDSGSLRPX-RGMNGODLSA-N
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Description

Methyl L-lysinate hydrochloride, also known as Methyl L-lysinate hydrochloride, is a useful research compound. Its molecular formula is C7H17ClN2O2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl L-lysinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-lysinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

15445-34-8

Formule moléculaire

C7H17ClN2O2

Poids moléculaire

196.67 g/mol

Nom IUPAC

methyl (2S)-2,6-diaminohexanoate;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1

Clé InChI

FORVAIDSGSLRPX-RGMNGODLSA-N

SMILES

COC(=O)C(CCCCN)N.Cl

SMILES isomérique

COC(=O)[C@H](CCCC[NH3+])N.[Cl-]

SMILES canonique

COC(=O)C(CCCC[NH3+])N.[Cl-]

Synonymes

methyl L-lysinate hydrochloride

Origine du produit

United States
Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl L-Lysinate Dihydrochloride

This guide provides a comprehensive technical overview of Methyl L-lysinate, focusing on its dihydrochloride salt form. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, analytical characterization, applications, and handling of this versatile amino acid derivative. Our narrative is built on a foundation of scientific accuracy, practical insights, and authoritative references to support your research and development endeavors.

Introduction: The Versatile Lysine Building Block

L-lysine is an essential amino acid, a fundamental component of proteins, and a key player in numerous physiological processes, including tissue repair, enzyme production, and calcium absorption.[1][2] To harness its potential in chemical synthesis and pharmaceutical development, its reactive functional groups—the carboxylic acid, the α-amino group, and the ε-amino group—often require protection or modification.

Methyl L-lysinate is the methyl ester derivative of L-lysine, where the carboxyl group is protected. This modification is crucial for applications like peptide synthesis, where it prevents the carboxyl group from participating in unintended side reactions. The compound is most commonly supplied and utilized as a hydrochloride salt to enhance its stability and solubility in aqueous and polar organic solvents.

It is critical to distinguish between the two common salt forms:

  • Methyl L-lysinate monohydrochloride (C₇H₁₇ClN₂O₂)

  • Methyl L-lysinate dihydrochloride (C₇H₁₈Cl₂N₂O₂)

The dihydrochloride salt, in which both the α- and ε-amino groups are protonated, is the more prevalent and stable form in commerce and is the primary subject of this guide due to the extensive availability of technical data.

Caption: Chemical Structure of Methyl L-lysinate Dihydrochloride.

Core Physicochemical Properties

The physical and chemical properties of Methyl L-lysinate dihydrochloride dictate its handling, storage, and application in experimental work. Its high solubility in water is a direct result of its salt form, making it ideal for use in aqueous buffer systems.

Table 1: Physicochemical Data for Methyl L-lysinate Dihydrochloride

PropertyValueSource(s)
CAS Number 26348-70-9[3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula C₇H₁₈Cl₂N₂O₂[3][4][5][6][7][8][9][10][12][13]
Molecular Weight 233.13 g/mol [4][5][6][8][9][12][13]
Appearance White to off-white or light yellow solid/powder[5][10][14]
Melting Point ~200-215°C (decomposes)[3][8][12][13][15]
Solubility Soluble in water. Soluble in methanol.[3][5][8][9][12][13][14][16][17]
Optical Rotation [α]D²⁰ = +23 ± 2º (c=1 in MeOH)[10]
Sensitivity Hygroscopic[4][8][13]

Insight for the Researcher: The hygroscopic nature of this compound is a critical handling parameter.[4][8][13] Exposure to ambient moisture can lead to clumping and introduce water into sensitive reactions. Always handle in a dry environment (e.g., glove box or under an inert atmosphere) and store in a tightly sealed container with a desiccant.

Synthesis and Purification

Methyl L-lysinate dihydrochloride is typically synthesized via Fischer esterification of L-lysine hydrochloride. This acid-catalyzed reaction uses an excess of methanol, which serves as both the reactant and the solvent, to drive the reaction equilibrium toward the ester product.

cluster_0 Synthesis Workflow start L-Lysine Hydrochloride reaction Reflux Reaction (e.g., 17 hours) start->reaction reagents Methanol (Solvent/Reagent) Thionyl Chloride or HCl (Catalyst) reagents->reaction workup Volatile Removal (Distillation/Azeotropy) reaction->workup product Methyl L-lysinate Dihydrochloride (Quantitative Yield) workup->product

Caption: Workflow for the Synthesis of Methyl L-lysinate Dihydrochloride.

Experimental Protocol: Fischer Esterification

This protocol is a representative synthesis adapted from established chemical literature.[5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add L-lysine hydrochloride (1.0 equiv) and methanol (e.g., 0.9 M concentration).

  • Acid Catalyst Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (SOCl₂) or bubble anhydrous hydrogen chloride (HCl) gas into the solution. This in-situ generation of HCl acts as the catalyst.

    • Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The presence of HCl also ensures both amino groups remain protonated, preventing them from acting as competing nucleophiles.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: Cool the mixture to room temperature. Remove the excess methanol and HCl under reduced pressure. To ensure complete removal of water, an azeotropic distillation with toluene may be performed.[5]

  • Final Product: The resulting white or off-white solid is Methyl L-lysinate dihydrochloride, often obtained in quantitative yield and used in the next step without further purification.[5]

Analytical Characterization

Confirming the identity, purity, and structure of Methyl L-lysinate dihydrochloride is essential for its use in research and manufacturing. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Table 2: Key Analytical Data

TechniqueExpected ResultsSource(s)
¹H NMR Signals corresponding to the α-CH, ε-CH₂, backbone CH₂ groups, and the methyl ester protons.[18][19]
¹³C NMR Resonances for the carbonyl carbon (~170 ppm), α-carbon (~52 ppm), ε-carbon (~38 ppm), and methyl ester carbon (~53 ppm).[18][20][21]
IR Spectrum Characteristic absorptions for N-H stretching (amine salt), C-H stretching, C=O stretching (ester, ~1740 cm⁻¹), and N-H bending.[12]
HPLC Purity Typically ≥98% for research-grade material, determined by peak area percentage.[9]
Mass Spec (ESI+) Expected m/z for the free base [M+H]⁺ at ~161.1.[20]

Self-Validating System: A robust quality control system integrates these techniques. For instance, an HPLC chromatogram should show a single major peak. The fraction corresponding to this peak can be collected and analyzed by mass spectrometry to confirm the molecular weight. Concurrently, NMR spectroscopy confirms the precise molecular structure and absence of significant impurities.

Applications in Scientific Research and Development

Methyl L-lysinate dihydrochloride is a valuable reagent due to its unique combination of a protected carboxylic acid and two reactive primary amino groups (in their salt form).

  • Peptide Synthesis: It serves as a crucial building block.[5][10] The methyl ester protects the C-terminus while the α-amino group can be used for peptide bond formation after selective deprotection or in competition with the ε-amino group. For selective reactions, one of the amino groups often requires an orthogonal protecting group (e.g., Boc or Fmoc).[17][22]

  • Pharmaceutical Development: The lysine backbone is integral to many peptide-based drugs. This derivative is used in their synthesis and can also be employed to improve the bioavailability of certain therapeutic agents.[10][11][23]

  • Biochemical Research: Researchers use this compound in studies of protein synthesis, post-translational modifications (like methylation), and overall enzyme activity to gain insights into cellular metabolism.[11][24]

  • Material Science: It is a precursor in the production of lysine-based cationic surfactants and biocompatible hydrogels, which have applications in drug delivery and tissue engineering.[5][8][9]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent. While Methyl L-lysinate dihydrochloride is not classified as acutely hazardous, it can cause irritation.

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
GHS Hazards H315: Causes skin irritation. H319: Causes serious eye irritation.[4]
Pictogram Warning[4]
First Aid Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention if symptoms occur.[14]
Handling Handle in accordance with good industrial hygiene and safety practice. Use in a well-ventilated area. Wear personal protective equipment (gloves, safety glasses). Avoid dust formation.[14][15][25]
Storage Keep container tightly closed in a dry and well-ventilated place. Store refrigerated (0-8°C recommended) to maintain product quality. Protect from moisture.[10][14][23]
Incompatibilities Strong oxidizing agents.[8][14][15]

Trustworthiness in Practice: The self-validating system for safety involves always consulting the most recent Safety Data Sheet (SDS) provided by the supplier before use.[14][15] This ensures that handling and emergency procedures are aligned with the most current hazard assessments for the specific product lot being used.

References

  • ChemBK. L-LYSINE METHYL ESTER HYDROCHLORIDE. [Link]

  • National Center for Biotechnology Information. Methyl L-lysinate dihydrochloride. PubChem Compound Summary for CID 117778. [Link]

  • National Center for Biotechnology Information. Methyl L-lysinate hydrochloride. PubChem Compound Summary for CID 44150709. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - L-Lysine methyl ester dihydrochloride. [Link]

  • AAPPTec. Safety Data Sheet - Fmoc-Lys(Me)2-OH HCl. [Link]

  • Thermo Scientific Chemicals. L-Lysine methyl ester dihydrochloride, 99%. [Link]

  • Google Patents. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.
  • ChemWhat. N-Boc-L-lysine methyl ester hydrochloride CAS#: 2389-48-2. [Link]

  • Pure Synth. L-Lysine Methyl Ester Dihydrochloride 98.0%. [Link]

  • Canadian Science Publishing. AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. [Link]

  • PrepChem.com. Synthesis of L-lysine methyl ester dihydrochloride. [Link]

  • Patsnap Synapse. What is L-Lysine hydrochloride used for?. [Link]

  • Joint Research Centre. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • U.S. Pharmacopeia. Lysine Hydrochloride. [Link]

  • Oxford Academic. HPLC and HPLC–MS Analysis of Urinary N -Monomethyl-Lysine. [Link]

  • MtoZ Biolabs. H-Lys(Me)-OH Chloride Hydrochloride Salt Analysis Service. [Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / L-Lysine Hydrochloride. [Link]

  • baseclick. L-lysine hydrochloride for Research. [Link]

  • National Center for Biotechnology Information. L-Lysine, methyl ester. PubChem Compound Summary for CID 117779. [Link]

  • Fisher Scientific. Thermo Scientific Chemicals L-Lysine methyl ester dihydrochloride, 99%. [Link]

  • MDPI. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε -. [Link]

  • Patsnap Synapse. What is the mechanism of L-Lysine hydrochloride?. [Link]

  • ResearchGate. Detail of 1 H NMR spectrum taken from the reaction mixture of 1 mmol.... [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information. [Link]

Sources

Technical Guide: The Role of Methyl L-lysinate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the role of Methyl L-lysinate hydrochloride in peptide synthesis.

Executive Summary: The "AB2" Architect

Methyl L-lysinate hydrochloride (H-Lys-OMe·xHCl) serves as a foundational scaffold in peptide chemistry, distinct from the standard Fmoc/Boc-protected derivatives used in Solid-Phase Peptide Synthesis (SPPS). Its primary utility lies in Solution-Phase Peptide Synthesis (SolPPS) and the construction of Peptide Dendrimers .

Chemically, it acts as a C-terminally protected "anchor." By masking the carboxylic acid as a methyl ester, it directs coupling chemistry exclusively to the


-amine (or 

-amine, depending on protection strategy). This guide dissects its critical role in convergent synthesis, its behavior as an

monomer in hyperbranched polymer formation, and the precise protocols required to handle its hydrochloride salt form without inducing racemization or diketopiperazine (DKP) formation.

Chemical Architecture & Solubility Profile

To utilize Methyl L-lysinate hydrochloride effectively, one must understand its salt stoichiometry. The compound typically exists in two forms:

  • Methyl L-lysinate Dihydrochloride (H-Lys-OMe[1][2]·2HCl): Both the

    
    -amine and 
    
    
    
    -amine are protonated. This is the stable, raw material (CAS: 26348-70-9).
  • Side-Chain Protected Variants (e.g., H-Lys(Boc)-OMe·HCl): Only the

    
    -amine is available for reaction.
    
Solubility Advantage

Unlike free L-Lysine, which is zwitterionic and sparingly soluble in organic solvents, the methyl ester hydrochloride exhibits significantly improved solubility in polar organic solvents such as Dimethylformamide (DMF) , Methanol (MeOH) , and Dichloromethane (DCM) (when neutralized). This solubility is the linchpin for solution-phase coupling, allowing high-concentration kinetics that SPPS cannot always replicate.

Strategic Role in Solution-Phase Synthesis

In the context of drug development, Methyl L-lysinate is often the "C-terminal cap" used to synthesize short, bioactive di- or tripeptides (e.g., prodrug linkers) before scaling up.

The "Anchor" Mechanism

In solution phase, the C-terminus must be blocked to prevent self-polymerization. The methyl ester is chosen over the benzyl ester (OBzl) or tert-butyl ester (OtBu) when:

  • Base lability is required: The methyl ester can be removed via saponification (LiOH/NaOH) without using strong acids (HF/TFA) or hydrogenolysis.

  • Hydrazide conversion is planned: Methyl esters react readily with hydrazine to form peptide hydrazides, key intermediates for Native Chemical Ligation (NCL) .

Critical Control Point: Neutralization

The hydrochloride salt acts as a built-in protecting group for the amines. To initiate coupling, the salt must be neutralized in situ.

  • Risk: Over-neutralization with strong base can trigger Diketopiperazine (DKP) formation if the lysine is the second residue in a sequence.

  • Solution: Use a hindered base like N,N-Diisopropylethylamine (DIPEA) in stoichiometric equivalence (2.0 - 2.2 eq for the dihydrochloride).

Experimental Protocols

Protocol A: C-Terminal Anchoring (Coupling Reaction)

Objective: Couple Boc-Asp(OBzl)-OH to H-Lys(Z)-OMe·HCl in solution. Scope: Synthesis of protected dipeptide intermediates.

Reagents:

  • H-Lys(Z)-OMe[2][3][4][5]·HCl (1.0 eq)

  • Boc-Asp(OBzl)-OH (1.1 eq)

  • EDC[6]·HCl (1.2 eq) or DCC (1.1 eq)

  • HOBt (1.2 eq) - Essential to suppress racemization

  • DIPEA (1.0 eq for monohydrochloride)

  • Solvent: Anhydrous DMF/DCM (1:1 v/v)

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Asp(OBzl)-OH and HOBt in anhydrous DMF/DCM at 0°C. Add EDC·HCl and stir for 15 minutes.

  • Neutralization: In a separate vessel, dissolve H-Lys(Z)-OMe·HCl in minimal DMF. Add DIPEA dropwise. Do not let this solution sit; free amines are unstable.

  • Coupling: Transfer the neutralized lysine solution to the activated acid mixture.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12-16 hours).

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 1M KHSO₄ (removes unreacted amine/DIPEA), sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Validation: Verify product via TLC (MeOH/DCM 1:9) and LC-MS.

Protocol B: Saponification (Ester Hydrolysis)

Objective: Remove the methyl ester to yield the free acid C-terminus. Risk Mitigation: Methyl esters are prone to racemization under strong basic conditions.

Methodology:

  • Dissolve the protected peptide (e.g., Boc-Asp(OBzl)-Lys(Z)-OMe) in THF/Water (1:1) .

  • Cool to 0°C.

  • Add LiOH (2.0 eq) solution dropwise. Note: LiOH is preferred over NaOH as it is milder and less likely to cause racemization.

  • Monitor via TLC.[4][7] Reaction is usually complete in 1-2 hours.

  • Acidification: Carefully acidify to pH 3-4 using 1M HCl. Caution: Do not use strong mineral acid if acid-labile groups (Boc) are present; use citric acid if necessary.

  • Extract with Ethyl Acetate.[4]

Advanced Application: Dendrimer Synthesis[8]

Methyl L-lysinate dihydrochloride is the canonical


 monomer  for synthesizing Poly-L-Lysine (PLL) dendrimers.
  • Mechanism: The molecule possesses one "A" group (Methyl ester, latent carboxyl) and two "B" groups (Amines).

  • Process: Thermal polymerization or generation-by-generation coupling.

  • Workflow:

    • Core Initiation: A diamine core (e.g., 1,4-diaminobutane) reacts with 2 equivalents of protected Lysine (e.g., Boc-Lys(Boc)-OH).

    • Deprotection: Removal of Boc groups exposes 4 amines.

    • Propagation: Coupling with 4 equivalents of Lysine derivative.

    • Result: Exponential growth of surface amines (

      
      ).
      

Visualization of Reaction Logic

The following diagram illustrates the orthogonal protection strategy and the critical decision nodes when using Methyl L-lysinate.

PeptideSynthesis Start Methyl L-lysinate Dihydrochloride (H-Lys-OMe·2HCl) Neutralization Neutralization (DIPEA/DMF) Start->Neutralization  In situ activation Coupling Coupling (Activated Carboxyl Component) Neutralization->Coupling  Free Amine Intermediate Protected Peptide Methyl Ester Coupling->Intermediate  Amide Bond Formation Decision Target Application? Intermediate->Decision Path_Acid Saponification (LiOH/H2O) Decision->Path_Acid  Standard Synthesis Path_Hydrazide Hydrazinolysis (N2H4·H2O) Decision->Path_Hydrazide  Native Chemical Ligation End_Acid Peptide Free Acid (C-term COOH) Path_Acid->End_Acid End_Hydrazide Peptide Hydrazide (Ligation Ready) Path_Hydrazide->End_Hydrazide

Caption: Workflow logic for Methyl L-lysinate utilization, highlighting the divergence between standard synthesis (saponification) and ligation strategies (hydrazinolysis).

Troubleshooting & Quality Control

IssueCauseCorrective Action
Diketopiperazine (DKP) Formation Spontaneous cyclization of dipeptide methyl esters, especially with Proline or Glycine.Avoid leaving the dipeptide methyl ester in basic solution. Perform saponification rapidly at 0°C. Use bulky C-terminal protection if DKP is persistent.
Racemization Over-activation or high pH during saponification.Use HOBt/HOAt during coupling. Use LiOH instead of NaOH. Keep temperature < 5°C during hydrolysis.
Incomplete Coupling Poor solubility of the 2HCl salt.Ensure adequate DMF volume. Verify pH is ~8 (damp litmus) after DIPEA addition.
Precipitation Urea byproduct from DCC.[4]Switch to EDC·HCl (water-soluble urea) or filter the reaction mixture through Celite before workup.

References

  • BenchChem. Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine. Retrieved from

  • Sigma-Aldrich. L-Lysine methyl ester dihydrochloride Product Specification. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Methyl L-lysinate dihydrochloride Compound Summary. Retrieved from [8]

  • MedChemExpress. H-Lys(Z)-OMe.HCl Product Information. Retrieved from

  • Frontiers in Bioengineering and Biotechnology. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis. Retrieved from

Sources

Methyl L-lysinate Hydrochloride: A Strategic Building Block for Advanced Protein Engineering and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Methyl L-lysinate hydrochloride as a versatile building block in protein and peptide synthesis. We will delve into its chemical properties, strategic applications, and provide detailed protocols for its effective utilization. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to enhance your research and development endeavors.

Foundational Understanding of Methyl L-lysinate Hydrochloride

Methyl L-lysinate is an amino acid derivative that serves as a crucial component in the synthesis of peptides and proteins.[1][2] The hydrochloride salt form enhances its solubility and stability, making it a preferred reagent in various biochemical applications.[2][3] It is commercially available as both the monohydrochloride and dihydrochloride salt, with the latter being particularly useful for applications requiring high water solubility.[4][5][6][7]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl L-lysinate hydrochloride is paramount for its successful application. These properties dictate its handling, storage, and reactivity.

PropertyValueSource
Molecular Formula C7H17ClN2O2 (monohydrochloride)[8]
C7H18Cl2N2O2 (dihydrochloride)[4][5]
Molecular Weight 196.67 g/mol (monohydrochloride)[8]
233.13 g/mol (dihydrochloride)[5]
Appearance Off-white to light yellow solid[1][6]
Purity Typically ≥95% (HPLC)[1]
Solubility Soluble in water[6][7]
Storage 0-8 °C, hygroscopic[1][5]

Strategic Importance in Peptide Synthesis

The primary utility of Methyl L-lysinate hydrochloride lies in its application as a building block for peptides and proteins.[1][2][6] Lysine residues are often critical for the biological function of proteins, participating in enzyme catalysis, protein-protein interactions, and post-translational modifications. The use of a methyl ester derivative of lysine offers distinct advantages in synthetic strategies.

The Role of the Methyl Ester

The methyl ester on the C-terminus of the lysine molecule serves as a temporary protecting group for the carboxylic acid. This is a fundamental concept in peptide synthesis, preventing the carboxyl group from reacting during the formation of a peptide bond with the amino group of another amino acid. This protection can be reversed under specific conditions to allow for further elongation of the peptide chain from the C-terminus.

Orthogonal Protection Strategies

In peptide synthesis, especially when dealing with amino acids with reactive side chains like lysine, an orthogonal protection strategy is essential.[9] This means that the protecting groups for the α-amino group, the ε-amino group, and the C-terminal carboxyl group can be removed under different conditions, allowing for selective deprotection and modification.

The following diagram illustrates a typical workflow for incorporating Methyl L-lysinate hydrochloride into a peptide chain using an Fmoc-based solid-phase peptide synthesis (SPPS) strategy.

spss_workflow cluster_resin Solid Support (Resin) cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Steps Resin Resin A Fmoc-AA Coupling Resin->A 1. First AA B Fmoc Deprotection A->B 2. C Methyl L-lysinate-HCl Coupling (with side-chain protection) B->C 3. Incorporate Lysine D Fmoc Deprotection C->D 4. E Further Fmoc-AA Coupling D->E 5. Elongate Chain F Side-chain Deprotection E->F 6. G Cleavage from Resin F->G 7. H Peptide Purification G->H 8.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Methyl L-lysinate.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and desired purity.

Protocol for Nα-Fmoc Protection of Methyl L-lysinate Hydrochloride

This protocol details the protection of the α-amino group, a prerequisite for its use in Fmoc-based SPPS.

Materials:

  • Methyl L-lysinate dihydrochloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl L-lysinate dihydrochloride (1 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, add water and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol for Coupling of Nα-Fmoc-Methyl L-lysinate in SPPS

This protocol outlines the incorporation of the protected Methyl L-lysinate into a growing peptide chain on a solid support.

Materials:

  • Nα-Fmoc protected Methyl L-lysinate

  • Peptide-resin with a free N-terminal amino group

  • Coupling reagents: HOBt (1-Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group of the resin-bound peptide using a 20% piperidine in DMF solution.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve Nα-Fmoc protected Methyl L-lysinate (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

  • Pre-activate the mixture for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitor the coupling efficiency using a ninhydrin test.

  • If the coupling is incomplete, repeat the coupling step.

  • Wash the resin with DMF to remove excess reagents.

Advanced Applications in Drug Development and Research

The utility of Methyl L-lysinate hydrochloride extends beyond basic peptide synthesis into several areas of pharmaceutical and biochemical research.

Synthesis of Peptidomimetics and Modified Peptides

The ε-amino group of the lysine side chain is a common site for modification. By using Methyl L-lysinate with a protected α-amino group, the ε-amino group is available for modifications such as pegylation, lipidation, or conjugation to other molecules. These modifications can improve the pharmacokinetic properties of peptide-based drugs.

Drug Delivery Systems

Lysine-rich peptides and polymers are explored for their potential in drug and gene delivery. The cationic nature of the lysine side chain at physiological pH facilitates interaction with negatively charged cell membranes and nucleic acids. Methyl L-lysinate serves as a key monomer in the synthesis of such poly-L-lysine derivatives.

The following diagram illustrates the relationship between the properties of Methyl L-lysinate and its applications.

applications cluster_properties Core Properties cluster_applications Key Applications A Methyl L-lysinate Hydrochloride B Two reactive amino groups (α and ε) A->B C Esterified C-terminus A->C D Chiral Center A->D E Peptide Synthesis Building Block B->E F Synthesis of Peptidomimetics B->F H Bioconjugation B->H C->E D->E G Drug Delivery Systems F->G

Sources

synthesis and purification of Methyl L-lysinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of Methyl L-lysinate Dihydrochloride

Foreword: The Strategic Importance of Lysine Esters

In the landscape of pharmaceutical and materials science, L-lysine and its derivatives are fundamental building blocks. Methyl L-lysinate, specifically, serves as a critical intermediate in the synthesis of complex peptides, lysine-based cationic surfactants, and specialized hydrogels.[1][2] Its utility stems from the temporary protection of the α-carboxyl group as a methyl ester, which allows for selective reactions at the amino groups. This guide provides an in-depth, field-proven perspective on the synthesis, purification, and characterization of Methyl L-lysinate Dihydrochloride, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions that ensure a high-yield, high-purity outcome. The target compound is L-lysine methyl ester dihydrochloride, as the acidic conditions required for synthesis result in the protonation of both the α- and ε-amino groups.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the target molecule's properties is the foundation of any successful synthesis and analysis.

Table 1: Physicochemical Properties of Methyl L-lysinate Dihydrochloride

PropertyValueSource
Synonyms H-Lys-OMe·2HCl, L-Lysine methyl ester dihydrochloride[2]
Molecular Formula C₇H₁₆N₂O₂·2HCl (or C₇H₁₈Cl₂N₂O₂)[2]
Molecular Weight 233.13 g/mol [2]
Appearance White to light yellow solid/crystal[1]
Melting Point ~197 °C[2]
Solubility Soluble in water[2]

Table 2: Expected Spectroscopic Data for Characterization

TechniqueExpected Features
¹H NMR (in D₂O)δ ~4.1 (t, 1H, α-CH), δ ~3.75 (s, 3H, -OCH₃), δ ~2.9 (t, 2H, ε-CH₂), δ ~1.9 (m, 2H, β-CH₂), δ ~1.6 (m, 2H, δ-CH₂), δ ~1.4 (m, 2H, γ-CH₂)[4]
¹³C NMR (in D₂O)δ ~171-175 (C=O, ester), δ ~53-55 (-OCH₃), δ ~52-54 (α-C), δ ~39-41 (ε-C), δ ~28-32 (β-C), δ ~25-28 (δ-C), δ ~21-23 (γ-C)[5]
IR (KBr Pellet) ~3400 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1500-1600 cm⁻¹ (N-H bend)
ESI-MS Calculated for [M+H]⁺ (free base C₇H₁₆N₂O₂): m/z 161.12

Synthetic Methodologies: A Comparative Analysis

The esterification of an amino acid like L-lysine presents a classic challenge: activating the carboxylic acid for nucleophilic attack by an alcohol without interference from the nucleophilic amino groups. The solution is to perform the reaction under strongly acidic conditions, which protonates the α- and ε-amino groups, rendering them non-nucleophilic. We will explore three robust methods for achieving this transformation.

Method 1: The Thionyl Chloride (SOCl₂) Approach

This is arguably the most common and efficient method for synthesizing amino acid esters.[6] It relies on the in-situ formation of a highly reactive acyl chloride intermediate.

Causality and Mechanism: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride. This intermediate is far more electrophilic than the original carboxylic acid, readily reacting with methanol. The reaction also produces HCl and SO₂ as byproducts. The generated HCl is critical as it protonates the amino groups, protecting them from side reactions, and also acts as a catalyst.[6]

Diagram 1: General Workflow for Thionyl Chloride Method

cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Lys Suspend L-Lysine·HCl in Anhydrous Methanol Cool Cool Suspension to 0 °C Lys->Cool Exothermic Control Temp! SOCl2 Slowly Add Thionyl Chloride (SOCl₂) Cool->SOCl2 Exothermic Control Temp! Reflux Warm to Room Temp, then Reflux SOCl2->Reflux Reaction Progression (Monitor by TLC) Concentrate Concentrate Under Reduced Pressure Reflux->Concentrate Precipitate Precipitate/Wash with Diethyl Ether Concentrate->Precipitate Dry Dry Under Vacuum Precipitate->Dry Final Final Dry->Final Final Product: H-Lys-OMe·2HCl RCOOH R-COOH Protonated_COOH R-C(OH)₂⁺ RCOOH->Protonated_COOH  Protonation H_plus H⁺ H_plus->RCOOH Tetrahedral_Int R-C(OH)₂(⁺O(H)CH₃) Protonated_COOH->Tetrahedral_Int  Nucleophilic Attack MeOH CH₃OH MeOH->Protonated_COOH Intermediate2 R-C(OH)(OCH₃)(OH₂⁺) Tetrahedral_Int->Intermediate2 Proton_Transfer Proton Transfer Protonated_Ester R-C(⁺OH)(OCH₃) Intermediate2->Protonated_Ester  Dehydration Water_Loss -H₂O Ester R-COOCH₃ Protonated_Ester->Ester  Deprotonation Deprotonation -H⁺ Crude Crude Solid (Post-synthesis) Dissolve Dissolve in Minimum Hot Solvent (e.g., Methanol) Crude->Dissolve Cool Slow Cooling (to Room Temp, then 0-4 °C) Dissolve->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Anti-Solvent (e.g., Ether) Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Sources

Methyl L-Lysinate Dihydrochloride: Structural Architecture and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Analysis of Methyl L-Lysinate Dihydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl L-lysinate dihydrochloride (CAS 26348-70-9) represents a critical intermediate in peptide synthesis and medicinal chemistry. By protecting the C-terminus of L-lysine as a methyl ester, this derivative allows for selective N-acylation and side-chain modification, serving as a fundamental building block for lysine-based dendrimers, peptidomimetics, and prodrug scaffolds.

This guide moves beyond basic datasheet parameters to provide a rigorous examination of the molecule’s structural dynamics, synthesis pathways, and validation protocols. It is designed for the application scientist who requires high-fidelity data to ensure reproducibility in complex synthetic workflows.

Part 1: Chemical Identity & Structural Architecture

The stability of Methyl L-lysinate is heavily dependent on its salt form. While the free base is theoretically viable, it is prone to rapid cyclization (lactamization) and hydrolysis. Consequently, the dihydrochloride salt is the industry standard for storage and reaction utility.

Critical Physicochemical Profile
PropertySpecificationTechnical Insight
IUPAC Name Methyl (2S)-2,6-diaminohexanoate dihydrochlorideStereochemistry (S) is critical for bioactivity.
CAS Number 26348-70-9 Distinct from the monohydrochloride (15445-34-8).[1]
Molecular Formula

Includes two HCl molecules per lysine ester.[1]
Molecular Weight 233.13 g/mol Free base MW is 160.21 g/mol .
Appearance White to off-white hygroscopic powderRapidly absorbs atmospheric water; store under inert gas.
Solubility High:

, Methanol, DMSO
Poor solubility in non-polar solvents (Hexane, DCM).
pKa Values

,

Esterification lowers the pKa of the

-amine compared to free lysine.
Stereochemical Integrity

The L-configuration (S-enantiomer) is preserved during standard esterification. Optical rotation is a primary quality attribute (PQA) to rule out racemization, which can occur under harsh thermal conditions during synthesis.

  • Specific Rotation

    
    :  +18° to +25° (c=1, Methanol) [1][2].
    

Part 2: Synthesis & Reaction Mechanisms

The most robust synthesis method utilizes thionyl chloride (


) in methanol. This approach is superior to acid-catalyzed Fischer esterification because 

reacts with the water byproduct to form

and

, driving the equilibrium irreversibly toward the ester (Le Chatelier’s principle) while maintaining anhydrous conditions.
Mechanism of Formation

The reaction proceeds through an in situ generation of anhydrous hydrogen chloride and activation of the carboxylic acid.

SynthesisMechanism Lysine L-Lysine (Zwitterion) Activation Activated Acyl Chloride/Intermediate Lysine->Activation Carboxyl Activation SOCl2 Thionyl Chloride (SOCl2) SOCl2->Activation Product Methyl L-Lysinate Dihydrochloride Activation->Product Nucleophilic Attack Byproducts Byproducts: SO2 (gas) + HCl Activation->Byproducts Methanol Methanol (Nucleophile) Methanol->Product

Figure 1: Reaction pathway for the thionyl chloride-mediated esterification of L-Lysine.

Experimental Protocol (Bench Standard)
  • Step 1: Chill anhydrous methanol (

    
     excess) to 0°C under 
    
    
    
    .
  • Step 2: Add thionyl chloride (2.5 eq) dropwise. Caution: Exothermic reaction releases HCl gas.

  • Step 3: Add L-Lysine monohydrochloride (1.0 eq) slowly.

  • Step 4: Reflux for 12–16 hours. The solution should become clear.

  • Step 5: Concentrate in vacuo. Co-evaporate with methanol (

    
    ) to remove residual HCl and 
    
    
    
    .
  • Step 6: Precipitate product using cold diethyl ether to yield the dihydrochloride salt.

Part 3: Analytical Characterization Profile

This section details the self-validating analytical methods required to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR in Deuterium Oxide (


) is the standard for identity. Note that in 

, amine protons (

) exchange and are not visible .

Table 2:


 NMR Assignments (500 MHz, 

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
4.10 - 4.15 Triplet (

)
1H

-CH
Characteristic alpha-proton adjacent to ester.
3.82 Singlet (

)
3H

Diagnostic Peak: Confirms methyl ester formation.
3.02 Triplet (

)
2H

Methylene adjacent to the side-chain amine.
1.95 - 2.05 Multiplet (

)
2H

Methylene adjacent to the chiral center.
1.70 - 1.78 Multiplet (

)
2H

Middle of the side chain.
1.45 - 1.55 Multiplet (

)
2H

Middle of the side chain.
  • Validation Check: If the integral of the singlet at 3.82 ppm is < 3.0 relative to the

    
    -CH, hydrolysis has occurred.
    
Infrared Spectroscopy (FT-IR)

Key functional group transformations are visible in the IR spectrum.

  • 1745

    
     (Strong):  Ester Carbonyl (
    
    
    
    ) stretch. Absence of this peak indicates hydrolysis to free acid.
  • 2800–3100

    
     (Broad):  Ammonium 
    
    
    
    stretch (overlapping with
    
    
    stretches).
HPLC Method for Purity Analysis

Since Methyl L-lysinate lacks a strong chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective. Two strategies are employed:

Method A: Direct UV at 210 nm (Low Sensitivity)

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150 mm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 95:5 to 50:50.

  • Rationale: TFA provides ion-pairing to retain the polar dication.

Method B: Derivatization (High Sensitivity)

  • Reagent: Fmoc-Cl or OPA (Ortho-phthalaldehyde).

  • Mechanism: Reacts with primary amines to form fluorescent derivatives.

  • Utility: Essential for detecting trace free lysine impurities [3].

AnalyticalWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity & Potency Sample Raw Sample (Methyl L-Lysinate 2HCl) NMR 1H NMR (D2O) Check: 3.82 ppm Singlet Sample->NMR IR FT-IR Check: 1745 cm-1 C=O Sample->IR HPLC HPLC (C18/TFA) Target: >98% Area Sample->HPLC Titration Chloride Titration (AgNO3) Sample->Titration

Figure 2: Analytical workflow for QC release of Methyl L-lysinate dihydrochloride.

Part 4: Stability & Handling

Hygroscopicity Warning: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient moisture leads to the formation of a sticky gum and promotes ester hydrolysis back to L-lysine.

  • Storage: -20°C is preferred; 2-8°C is acceptable if desiccated.

  • Handling: Weigh quickly in a low-humidity environment or glovebox.

  • Re-crystallization: If the product becomes gummy, recrystallize from hot Methanol/Diethyl Ether.

Part 5: Applications in Drug Development

  • Peptide Synthesis: Used as the C-terminal residue in solid-phase or solution-phase peptide synthesis. The methyl ester is orthogonal to acid-labile protecting groups (Boc) but sensitive to base (saponification).

  • Prodrug Scaffolds: The ester bond is cleaved by intracellular esterases, releasing the free amino acid. This is utilized to improve the oral bioavailability of lysine-conjugated drugs [4].

  • Polymer Chemistry: Precursor for poly-L-lysine dendrimers used in gene delivery vectors.

References

  • PubChem. (n.d.). Methyl L-lysinate dihydrochloride | C7H18Cl2N2O2.[1][2] National Library of Medicine. Retrieved from [Link]

  • Molnár-Perl, I. (2011). Derivatization and Analysis of Amino Acids by HPLC. In Journal of Chromatography Library. Elsevier. Retrieved from [Link]

  • Vig, B. S., et al. (2013). Amino Acid Ester Prodrugs of Acyclovir: Structure-Stability Relationships. Molecular Pharmaceutics. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Enzymatic Methylation: The Central Role of S-Adenosylmethionine (SAM) as the Universal Methyl Donor

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This guide provides an in-depth exploration of enzymatic methylation, a cornerstone of cellular regulation, drug development, and molecular biology. The initial query proposed an investigation into Methyl L-lysinate hydrochloride as a methyl donor. However, a comprehensive review of the scientific literature indicates that this compound is not recognized as a methyl donor in enzymatic reactions. The universal and indispensable methyl donor in virtually all biological systems is S-adenosylmethionine (SAM) .[1][2][3][4] The methyl group of the ester in Methyl L-lysinate hydrochloride is chemically stable and not activated for transfer by methyltransferase enzymes. Therefore, this guide has been structured to provide a scientifically accurate and thorough examination of enzymatic methylation, focusing on the established role of SAM, its associated enzymes, and state-of-the-art experimental methodologies.

Introduction: The Ubiquity and Importance of Enzymatic Methylation

Enzymatic methylation is a fundamental post-translational and post-replicative modification that involves the transfer of a methyl group (-CH3) to a substrate, such as a protein, nucleic acid, or small molecule.[5] This seemingly simple addition profoundly impacts a vast array of cellular processes, including epigenetic regulation of gene expression, signal transduction, and biosynthesis.[2][5] The enzymes that catalyze these reactions, known as methyltransferases, are central players in health and disease, making them critical targets for therapeutic development.[6] At the heart of these reactions is the universal methyl donor, S-adenosylmethionine (SAM).[1][2][3][4]

Section 1: S-Adenosylmethionine (SAM) - The Universal Methyl Donor

SAM is a sulfonium-containing metabolite synthesized from ATP and methionine by the enzyme methionine adenosyltransferase (MAT).[2][7] Its unique chemical structure, featuring a positively charged sulfur atom adjacent to the methyl group, renders the methyl group highly electrophilic and susceptible to nucleophilic attack.[3] This "activated" methyl group is the key to SAM's function as a universal methyl donor.[3]

The general mechanism of a SAM-dependent methyltransferase involves an SN2-like nucleophilic attack on the methyl group of SAM by the substrate.[3] Upon transfer of the methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[4] SAH is a potent inhibitor of most methyltransferases, and its cellular concentration is tightly regulated.[4] The ratio of SAM to SAH is a critical indicator of the cell's methylation potential.

The SAM Cycle: Regeneration and Regulation

The cellular supply of SAM is maintained through the SAM cycle. After its formation, SAH is hydrolyzed to homocysteine and adenosine. Homocysteine can then be remethylated to methionine, which can be re-adenosylated to form SAM, thus completing the cycle.[1] This cycle is intricately linked to one-carbon metabolism, involving cofactors such as folate and vitamin B12.[4][8]

SAM_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT (Methionine Adenosyltransferase) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Requires Folate, B12) ATP ATP Methyl_Acceptor Acceptor Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product

Figure 1: The S-Adenosylmethionine (SAM) Cycle.

Section 2: Key Classes of SAM-Dependent Methyltransferases

Methyltransferases are a diverse superfamily of enzymes that can be broadly categorized based on their substrates.

Histone Methyltransferases (HMTs)

HMTs are critical epigenetic regulators that primarily methylate lysine and arginine residues on histone tails.[3] This methylation can either activate or repress gene transcription, depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation for lysines).[9]

  • Lysine Methyltransferases (KMTs): These enzymes, which often contain a catalytic SET domain, are responsible for the methylation of lysine residues.[10][11]

  • Arginine Methyltransferases (PRMTs): These enzymes catalyze the methylation of arginine residues.

DNA Methyltransferases (DNMTs)

DNMTs catalyze the methylation of cytosine bases in DNA, typically at CpG dinucleotides. DNA methylation is generally associated with transcriptional repression and plays a crucial role in genomic imprinting and X-chromosome inactivation.[12]

Small Molecule Methyltransferases

This broad class of enzymes methylates a wide variety of small molecules, including neurotransmitters, phospholipids, and xenobiotics, playing vital roles in metabolism and detoxification.

Section 3: Experimental Protocols for Studying Enzymatic Methylation

The study of methyltransferases and their substrates requires robust and sensitive assay methods. Below are detailed protocols for common in vitro methylation assays.

Radiometric Filter-Binding Assay

This is a classic and highly sensitive method for detecting the transfer of a radiolabeled methyl group from [3H]-SAM to a substrate.

Principle: A biotinylated peptide substrate is incubated with the methyltransferase and [3H]-SAM. The reaction is stopped, and the mixture is transferred to a streptavidin-coated filter plate, which captures the biotinylated peptide. Unbound [3H]-SAM is washed away, and the radioactivity of the captured, methylated peptide is measured by scintillation counting.

Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT).

    • In a 96-well plate, combine the following in order:

      • Reaction buffer

      • Biotinylated peptide substrate (e.g., a histone tail peptide) to a final concentration of 1-10 µM.

      • [3H]-SAM to a final concentration of 1 µM (with a specific activity of ~10-15 Ci/mmol).

      • Initiate the reaction by adding the methyltransferase enzyme to a final concentration of 10-100 nM.

    • The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Capture and Washing:

    • Transfer the reaction mixture to a streptavidin-coated filter plate.

    • Incubate for 10 minutes at room temperature to allow for binding.

    • Wash the plate 3-5 times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [3H]-SAM.

  • Detection:

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in a scintillation counter.

Data Analysis: Plot the counts per minute (CPM) against time to determine the initial reaction velocity.

Fluorescence-Based Coupled Enzyme Assay

This is a continuous, non-radioactive assay that measures the production of SAH.

Principle: The production of SAH is coupled to a series of enzymatic reactions that ultimately produce a fluorescent signal. SAH is hydrolyzed to homocysteine, which then reacts with a substrate to produce a fluorescent product.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer as in the radiometric assay.

    • Prepare a coupling enzyme mix containing SAH hydrolase, homocysteine-S-methyltransferase, and a fluorescent probe that reacts with the product of the final reaction.

  • Reaction Setup:

    • In a black, 96-well plate, combine:

      • Reaction buffer

      • Peptide substrate (1-10 µM)

      • SAM (non-radioactive, 1-50 µM)

      • Coupling enzyme mix

      • Methyltransferase enzyme (10-100 nM)

  • Detection:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen probe.

    • Monitor the increase in fluorescence over time in kinetic mode.

Data Analysis: The rate of fluorescence increase is proportional to the rate of SAH production and thus the methyltransferase activity.

Assay_Workflow cluster_radiometric Radiometric Assay cluster_fluorescence Fluorescence Assay R_Start 1. Mix Enzyme, Substrate, & [3H]-SAM R_Incubate 2. Incubate R_Start->R_Incubate R_Stop 3. Stop Reaction (TCA) R_Incubate->R_Stop R_Filter 4. Filter & Wash R_Stop->R_Filter R_Detect 5. Scintillation Counting R_Filter->R_Detect F_Start 1. Mix Enzyme, Substrate, SAM, & Coupling Reagents F_Detect 2. Monitor Fluorescence (Kinetic Read) F_Start->F_Detect

Figure 2: Workflow for Radiometric and Fluorescence-Based Methyltransferase Assays.

Section 4: Data Presentation and Interpretation

Quantitative data from enzymatic assays should be presented clearly for comparison. Below is a sample data table for comparing the activity of a methyltransferase with different substrates.

Substrate (Peptide)Enzyme Conc. (nM)SAM Conc. (µM)Initial Velocity (pmol/min)
Histone H3 (1-21)501015.2 ± 1.3
Histone H3 (1-21) K4A50100.8 ± 0.2
Histone H4 (1-24)50103.1 ± 0.5
p53 (370-386)50109.7 ± 0.9

Table 1: Sample Data for Methyltransferase Activity with Different Peptide Substrates.

Section 5: Conclusion and Future Directions

Enzymatic methylation, orchestrated by a diverse array of methyltransferases using the universal methyl donor S-adenosylmethionine, is a pivotal regulatory mechanism in biology. Understanding the intricacies of these enzymes and their reactions is crucial for advancing our knowledge of cellular processes and for developing novel therapeutics for a wide range of diseases, from cancer to neurodegenerative disorders. The development of novel chemical probes and high-throughput screening methods continues to expand our ability to interrogate this fundamental biological process, promising new insights and therapeutic opportunities.

References

  • Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. (2017). MDPI. [Link]

  • S-ADENOSYLMETHIONINE (SAM). (2015). UT Health San Antonio. [Link]

  • S-Adenosylmethionine: Studies on Chemical and Enzymatic Synthesis. (1987). Analytical Biochemistry. [Link]

  • S-Adenosylmethionine synthetase. Wikipedia. [Link]

  • Methyltransferase. Wikipedia. [Link]

  • Efficient whole-cell biosynthesis of S-adenosyl-L-methionine by the engineered Escherichia coli with high ATP regenerating system. (2025). Taylor & Francis Online. [Link]

  • SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases. (2018). PMC. [Link]

  • Conversion of DNA methyltransferases into azidonucleosidyl transferases via synthetic cofactors. (2003). PMC. [Link]

  • Noncanonical Functions of Enzyme Cofactors as Building Blocks in Natural Product Biosynthesis. (2022). ResearchGate. [Link]

  • S-Adenosylmethionine: more than just a methyl donor. (2023). PMC. [Link]

  • Chemo-enzymatic epoxidation of rapeseed methyl esters: Parameters influencing the reaction and enzyme stability. (2005). Biotechnology Letters. [Link]

  • Producing Proficient Methyl Donors from Alternative Substrates of S-Adenosylmethionine Synthetase. (2014). Biochemistry. [Link]

  • Phospho-Switch: Regulation of the Activity of SAM-Dependent Methyltransferases Using H-Phosphinic SAM Analogue. (2025). MDPI. [Link]

  • Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. (2023). ACS Central Science. [Link]

  • Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling. (2025). Technology Disclosure. [Link]

  • Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. (2022). PMC. [Link]

  • A Homogenous, Universal Enzymatic Assay for Histone Methyltransferases Based on a Microbial Riboswitch. BellBrook Labs. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online. [Link]

  • Natural Products Impacting DNA Methyltransferases and Histone Deacetylases. (2020). PMC. [Link]

  • Methylation Cofactors. Preventive Tests | Diagnostiki Athinon. [Link]

  • [histone H3]-dimethyl-L-lysine(9) demethylase. ENZYME. [Link]

  • A System for Enzymatic Lysine Methylation in a Desired Sequence Context. (2017). PMC. [Link]

  • Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor. (2019). MDPI. [Link]

  • Stabilization of enzymes for biotechnological applications. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Molecular basis for substrate recognition by lysine methyltransferases and demethylases. (2014). PubMed. [Link]

  • Determining the Substrate Specificity of Lysine Methyltransferases. (2018). PubMed. [Link]

  • Enzymatic-catalyzed esterification of free fatty acids to methyl esters. (2021). INFORM. [Link]

  • EC 1.14.11.65. IUBMB Enzyme Nomenclature. [Link]

  • A chemical method for labeling lysine methyltransferase substrates. (2011). PubMed. [Link]

  • Rapid Enzymatic Method for Pectin Methyl Esters Determination. (2019). PMC. [Link]

  • Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection. (2023). MDPI. [Link]

  • Chemical Biology of Lysine Demethylases. (2012). PMC. [Link]

  • A Chemical Method for Labeling Lysine Methyltransferase Substrates. (2010). DukeSpace. [Link]

  • A Genetically Encoded ε-N-methyl Lysine in Mammalian Cells. (2011). PMC. [Link]

  • Structure and Mechanism of Lysine-specific Demethylase Enzymes*. (2007). Journal of Biological Chemistry. [Link]

Sources

Mechanism of Action of Methyl L-lysinate Hydrochloride: From Prodrug Kinetics to Biomaterial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of Methyl L-lysinate Hydrochloride in Biological Systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl L-lysinate hydrochloride (CAS: 26348-70-9) acts primarily as a bioreversible precursor (prodrug) to the essential amino acid L-lysine. By masking the


-carboxylic acid with a methyl ester, the compound significantly alters the physicochemical properties of the parent amino acid, enhancing lipophilicity and cellular permeability. In biological systems, its mechanism of action is defined by a "Trojan Horse" entry followed by enzymatic activation (hydrolysis) via intracellular carboxylesterases. Beyond its role as a lysine source, the compound exhibits distinct chemical biology as a reactive probe in glycation research and a cationic building block in the synthesis of antimicrobial hydrogels and drug delivery vectors.

Chemical Identity & Physicochemical Determinants

To understand the biological behavior of Methyl L-lysinate hydrochloride, one must first analyze its structural deviation from free L-lysine.

  • Structure: The molecule retains the

    
    -amino and 
    
    
    
    -amino groups of lysine but replaces the acidic proton of the carboxyl group with a methyl group.
  • Charge State: At physiological pH (7.4), both amino groups are protonated (

    
    , 
    
    
    
    ), rendering the molecule a dication . Unlike free lysine (a zwitterion with a net charge of +1), the esterification prevents zwitterion formation at the
    
    
    -carbon, maintaining a distinct cationic profile that enhances interaction with negatively charged cell membranes.
  • Lipophilicity: The methyl ester modification increases the LogP value relative to free lysine, reducing the energy barrier for passive diffusion across lipid bilayers, although the high charge density still necessitates specific transport or electrostatic adsorption.

Table 1: Physicochemical Comparison
PropertyL-Lysine (Free Acid)Methyl L-lysinate HClBiological Implication
Molecular Weight 146.19 g/mol 233.14 g/mol (dihydrochloride)Ester adds mass; salt form aids solubility.
Net Charge (pH 7.4) +1 (Zwitterion)+2 (Dication)Enhanced electrostatic binding to anionic membranes.
Membrane Transport Active (CAT-1/2 Transporters)Passive/Facilitated + Ion TrapEster bypasses saturation of amino acid transporters.
Metabolic Stability High (non-metabolized entry)Low (Rapid hydrolysis)Acts as a transient precursor.

Core Mechanism: Bioactivation & Intracellular Hydrolysis

The primary mechanism of action in mammalian systems is the intracellular liberation of L-lysine . Methyl L-lysinate is stable in acidic buffers but susceptible to enzymatic hydrolysis in the cytosol and plasma.

The Esterase Pathway

Upon cellular entry, Methyl L-lysinate is recognized as a substrate by Carboxylesterases (CES) , specifically CES1 and CES2 isoforms abundant in the liver, kidney, and intestinal epithelium.

  • Substrate Binding: The ester moiety binds to the catalytic triad (Ser-His-Glu) of the esterase.

  • Acyl-Enzyme Intermediate: The serine nucleophile attacks the carbonyl carbon, releasing methanol.

  • Deacylation: Water attacks the acyl-enzyme intermediate, releasing free L-lysine.

Note on Trypsin Interaction: Research indicates that


-trypsin  can also hydrolyze lysine methyl esters. The rate of hydrolysis is influenced by the "induced fit" of the substrate, where extended peptide chains on the lysine nitrogen can enhance catalytic efficiency [1].
DOT Diagram: Enzymatic Bioactivation Pathway

Bioactivation Ester Methyl L-lysinate (Extracellular) Membrane Cell Membrane (Barrier) Ester->Membrane Electrostatic Adsorption IntraEster Methyl L-lysinate (Intracellular) Membrane->IntraEster Diffusion / Uptake Intermediate Acyl-Enzyme Complex IntraEster->Intermediate Substrate Binding CES Carboxylesterase (CES1/CES2) CES->Intermediate Catalysis Lysine L-Lysine (Active Metabolite) Intermediate->Lysine Hydrolysis Methanol Methanol (Byproduct) Intermediate->Methanol Elimination

Figure 1: The bioactivation pathway of Methyl L-lysinate. The ester crosses the membrane and is hydrolyzed by intracellular esterases (CES) or proteases (Trypsin) to release the active amino acid and methanol.

Mechanism of Action: Transport & The "Ion Trap" Effect

A critical advantage of using Methyl L-lysinate over L-lysine in experimental systems is the Ion Trapping Mechanism .

  • Uptake: The ester form is more lipophilic and less dependent on the saturable Cationic Amino Acid Transporters (CAT-1, CAT-2) that regulate free lysine uptake. It can enter cells via passive diffusion or non-specific cation channels.

  • Trapping: Once inside the cytosol, esterases rapidly convert the ester back to the free acid (L-lysine).

  • Retention: The free L-lysine is highly polar and charged at cytosolic pH. It cannot easily diffuse back out through the lipid bilayer. This creates a steep concentration gradient, effectively "pumping" lysine into the cell against equilibrium.

DOT Diagram: Cellular Transport Logic

Transport cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (pH 7.2) Ester_Out Methyl L-lysinate (High Conc.) Ester_In Methyl L-lysinate Ester_Out->Ester_In Fast Diffusion Lys_Out L-Lysine (Free Acid) CAT CAT-1 Transporter Lys_Out->CAT Saturable Transport Lys_In L-Lysine (Trapped) CAT->Lys_In Slow Influx Diffusion Passive Diffusion Hydrolysis Hydrolysis (Rate Limiting Step) Ester_In->Hydrolysis Hydrolysis->Lys_In Conversion

Figure 2: Comparative transport mechanisms. Methyl L-lysinate utilizes passive diffusion to bypass transporter saturation, followed by intracellular hydrolysis that traps the molecule as free Lysine.

Chemical Biology: Glycation & HML Formation

In the context of diabetes research and oxidative stress, Methyl L-lysinate exhibits a unique mechanism distinct from free lysine. It reacts with Methylglyoxal (MGO) , a reactive dicarbonyl compound, to form N-hydroxymethyl-lysine (HML) .

  • Mechanism: The

    
    -amine of the ester is less hindered and chemically distinct due to the ester protection. It undergoes nucleophilic attack on the aldehyde group of MGO.[1]
    
  • Significance: While free lysine typically forms CEL (N

    
    -carboxyethyllysine), the ester form favors HML formation [2]. This makes Methyl L-lysinate a valuable chemical probe  for distinguishing glycation pathways in vitro.
    

Applications in Drug Delivery & Biomaterials

The mechanism of Methyl L-lysinate extends beyond simple biology into materials science , where its cationic nature is exploited.

A. Cationic Hydrogels & Surfactants

Methyl L-lysinate is used to synthesize "lysine-based surfactants." The ester headgroup allows for facile conjugation to hydrophobic tails (e.g., fatty acids) via amidation of the


-amine, while the methyl ester can later be hydrolyzed to generate a zwitterionic surfactant or left intact for a cationic surfactant.
  • Mechanism: The cationic charge disrupts bacterial cell membranes, providing antimicrobial activity without the use of traditional antibiotics.

B. Antifungal Activity

As a lysine analog, Methyl L-lysinate inhibits the growth of certain fungi (e.g., Penicillium chrysogenum).[2]

  • Mechanism: It acts as an antimetabolite . It competes with L-lysine for incorporation into proteins or disrupts the feedback inhibition of lysine biosynthesis enzymes (like homocitrate synthase), leading to metabolic arrest [3].

Experimental Protocols

Protocol A: Enzymatic Hydrolysis Assay

Objective: To quantify the rate of bioactivation of Methyl L-lysinate by esterases.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Porcine Liver Esterase (PLE) or recombinant human CES1.

  • HPLC grade Acetonitrile and Water (0.1% TFA).

Workflow:

  • Preparation: Dissolve Methyl L-lysinate HCl to 10 mM in PBS.

  • Initiation: Add 1 unit/mL of PLE to the substrate solution at 37°C.

  • Sampling: Aliquot 100

    
    L every 5 minutes into 100 
    
    
    
    L of ice-cold acetonitrile (to quench enzyme).
  • Analysis: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant via HPLC (C18 column).

    • Detection: UV at 210 nm (or post-column derivatization with Ninhydrin for higher sensitivity).

    • Metric: Monitor disappearance of the Ester peak (

      
       5 min) and appearance of the Lysine peak (
      
      
      
      2 min).
Protocol B: Synthesis of Methyl L-lysinate Dihydrochloride

Objective: High-purity synthesis for biological use (removing toxic impurities).

  • Reaction: Suspend L-Lysine monohydrochloride (1 eq) in dry Methanol (10 vol).

  • Activation: Dropwise addition of Thionyl Chloride (

    
    , 2.5 eq) at 0°C. Caution: Exothermic, releases HCl gas.
    
  • Reflux: Heat to reflux (65°C) for 12 hours.

  • Workup: Concentrate in vacuo to remove methanol/HCl.

  • Purification: Recrystallize from Methanol/Diethyl Ether.

  • Validation: NMR (

    
    ) must show methyl singlet at 
    
    
    
    ppm.

References

  • Trypsin Hydrolysis Kinetics: Title: The kinetics of hydrolysis of some extended N-aminoacyl-L-lysine methyl esters. Source: Biochemical Journal / PubMed. URL:[Link]

  • Glycation & HML Formation: Title: Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal to Form N-Hydroxymethyl-Lysine. Source: MDPI / PMC. URL:[Link]

  • Antifungal Mechanism: Title: Evaluation of Lysine Biosynthesis as an Antifungal Drug Target.[3][4] Source: American Society for Microbiology. URL:[Link]

  • Toxicity & Safety: Title: The metabolic roles, pharmacology, and toxicology of lysine. Source: Journal of the American College of Nutrition. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Chasis

Lysine is more than an essential amino acid; it is a metabolic node of immense versatility. For the drug development scientist, lysine represents a chiral scaffold whose biosynthetic downstream—ranging from piperidine alkaloids to


-lactam antibiotics —offers a rich territory for synthetic biology and chemo-enzymatic synthesis.[1]

This guide moves beyond basic biochemistry to explore the causality of these pathways. We will dissect the divergent routes of lysine biosynthesis (DAP vs. AAA), analyze the enzymatic logic converting lysine into pharmacologically active heterocycles, and provide self-validating protocols for characterizing these pathways in engineered systems.

The Biosynthetic Core: Dual Origins

To engineer derivatives, one must first control the supply chain. Lysine biosynthesis occurs via two distinct, evolutionarily convergent pathways. Understanding this distinction is critical when selecting a host organism for metabolic engineering.

The Diaminopimelate (DAP) Pathway[2][3][4]
  • Host Context: Bacteria (E. coli, C. glutamicum) and Plants.

  • Mechanism: Initiates from Aspartate.[2] The defining intermediate is meso-diaminopimelate (meso-DAP) , a critical peptidoglycan component in bacteria.

  • Engineering Relevance: This is the preferred route for high-yield production (e.g., industrial lysine fermentation) due to the robust flux capacity of C. glutamicum. The final step involves DAP decarboxylase (LysA) , which is the committed step to lysine.

The -Aminoadipate (AAA) Pathway[2][3]
  • Host Context: Fungi (S. cerevisiae, Penicillium) and some Archaea.

  • Mechanism: Initiates from

    
    -ketoglutarate (
    
    
    
    -KG) and Acetyl-CoA. The key intermediate is
    
    
    -aminoadipate (AAA)
    .[3][4]
  • Engineering Relevance: While less efficient for bulk lysine production, this pathway is chemically superior for accessing

    
    -lactam precursors, as AAA is a direct branch point.
    

High-Value Derivative Pathways

We will focus on two major classes of derivatives where lysine serves as the obligate precursor: Piperidine Alkaloids (via decarboxylation) and


-Lactam Antibiotics  (via oxidative deamination/transamination).
The Alkaloid Route: From Cadaverine to Piperidine

Many pharmaceutical alkaloids (e.g., lobeline, pelletierine) share a piperidine core derived from lysine.

  • Decarboxylation: The committed step is the conversion of L-lysine to Cadaverine (1,5-diaminopentane) by Lysine Decarboxylase (LDC/CadA) .[5][6][7] This reaction requires Pyridoxal-5'-phosphate (PLP) and consumes a proton, often used by bacteria to buffer acid stress.

  • Oxidative Deamination: Cadaverine is oxidized by Copper Amine Oxidase (CuAO) to form 5-aminopentanal.

  • Cyclization: 5-aminopentanal undergoes spontaneous intramolecular cyclization to form

    
    -piperideine .
    
  • Reduction: An NAD(P)H-dependent reductase converts the imine to the Piperidine ring.

Critical Insight: In metabolic engineering, the accumulation of cadaverine is often toxic. Co-expression of a robust efflux pump (e.g., CadB) is non-negotiable for high-titer strains.

The Antibiotic Route: -Lactams

The biosynthesis of penicillin and cephalosporin relies on the formation of the tripeptide


-(L-

-aminoadipyl)-L-cysteinyl-D-valine (ACV).[8]
  • Fungal Route: The AAA intermediate from the lysine pathway is directly shunted to ACV Synthetase .

  • Bacterial Route (Streptomyces): Bacteria use the DAP pathway for lysine but possess a "reverse" shunt to generate AAA for antibiotics.

    • Enzyme: Lysine-6-aminotransferase (LAT) converts Lysine +

      
      -KG 
      
      
      
      AAA-semialdehyde + Glutamate.
    • Oxidation: The semialdehyde is oxidized to AAA, which then enters the

      
      -lactam pathway.
      

Visualization of Biosynthetic Logic

The following diagram illustrates the divergence of the DAP and AAA pathways and their convergence into high-value derivatives.

Caption: Figure 1.[4][2][9][10] The Lysine Nexus. Divergent biosynthetic origins (DAP vs. AAA) converge at Lysine, which then serves as a precursor for Alkaloids (left) and Antibiotics (right). Note the bacterial LAT shunt (red dashed) allowing DAP-derived lysine to access the AAA pathway.

Technical Protocols

As a senior scientist, I prioritize protocols that include internal validation steps. The following assays are designed to characterize pathway flux and enzyme specificity.

Protocol A: Kinetic Characterization of Lysine-6-Aminotransferase (LAT)

Purpose: To quantify the activity of LAT, the gatekeeping enzyme diverting lysine toward


-lactam biosynthesis in Streptomyces or engineered strains.

Principle: LAT catalyzes the transamination of Lysine to


-aminoadipate-6-semialdehyde (AAA-SA). AAA-SA spontaneously cyclizes to 

-piperideine-6-carboxylate (P6C). P6C reacts with o-aminobenzaldehyde (o-AB) to form a dihydroquinazolinium complex (yellow), measurable at 440 nm.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.5 (Phosphate stabilizes PLP binding).

  • Substrates: 50 mM L-Lysine HCl, 20 mM

    
    -Ketoglutarate.
    
  • Cofactor: 0.1 mM Pyridoxal-5'-phosphate (PLP).

  • Derivatizing Agent: 25 mM o-aminobenzaldehyde (freshly prepared in 20% ethanol).

Workflow:

  • Pre-incubation: Mix Buffer, PLP, and Enzyme extract. Incubate at 30°C for 5 min to ensure cofactor saturation.

  • Initiation: Add L-Lysine and

    
    -Ketoglutarate to start the reaction. Total volume: 1.0 mL.
    
  • Reaction: Incubate at 30°C for 10–30 minutes.

  • Termination & Derivatization: Add 0.2 mL of 20% Trichloroacetic acid (TCA) to stop the reaction. Immediately add 0.5 mL of o-AB solution.

  • Development: Incubate at 37°C for 30 minutes to allow color development.

  • Quantification: Centrifuge (10,000 x g, 5 min) to remove precipitate. Measure Absorbance at 440 nm.

Validation Check:

  • Blank: Run a control without

    
    -Ketoglutarate. Any signal here indicates non-specific amine oxidation or background aldehyde presence.
    
  • Standard Curve: Since P6C is unstable, use

    
    -piperideine (generated from cadaverine + diamine oxidase) as a molar equivalent standard if P6C is unavailable, or calculate activity using the extinction coefficient 
    
    
    
    .
Protocol B: 13C-Isotopomer Flux Analysis for Lysine Supply

Purpose: To determine if lysine supply is limited by the DAP pathway bottleneck (DHDPS) or export (LysE) in an engineered strain.

Methodology:

  • Culture: Grow strain on minimal medium with [1-13C]Glucose (20%) and unlabeled Glucose (80%).

  • Harvest: Collect biomass in mid-exponential phase.

  • Hydrolysis: Acid hydrolysis (6M HCl, 105°C, 24h) to break down cellular proteins.

  • Derivatization: Derivatize amino acids with TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).

  • GC-MS Analysis: Analyze mass isotopomer distributions (M0, M1, M2...) of Lysine (m/z 431 fragment) and Threonine.

Interpretation:

  • The mass distribution of Lysine vs. Threonine (which shares the pathway up to Aspartate Semialdehyde) reveals the split ratio at the Aspartate kinase node.

  • High flux efficiency is indicated by a labeling pattern in lysine that strictly correlates with the aspartate precursor pool, without dilution from anabolic protein turnover.

Quantitative Data Summary: Pathway Efficiency

ParameterDAP Pathway (C. glutamicum)AAA Pathway (S. cerevisiae)Engineered E. coli (CadA+)
Primary Precursor Aspartate

-Ketoglutarate
Aspartate
ATP Cost (per mol Lys) ~2 ATP~3 ATP (NADH equiv.)~2 ATP
Max Theoretical Yield 0.75 g/g Glucose0.60 g/g Glucose0.68 g/g (Lys -> Cad)
Key Bottleneck DHDPS (Feedback inhib.)Homocitrate SynthaseLysine Export (CadB)
Target Product L-Lysine (Feed)

-Lactams
Cadaverine/Polyamines

References

  • Xu, J., et al. (2019). "Metabolic engineering of Corynebacterium glutamicum for the production of L-lysine derivatives." Microbial Cell Factories. Link

  • Nishimaki, T., et al. (2020). "Biosynthetic pathway of piperidine alkaloids: The role of lysine decarboxylase." Plant and Cell Physiology. Link

  • Brakhage, A. A. (1998).

    
    -lactam biosynthesis in filamentous fungi." Microbiology and Molecular Biology Reviews. Link
    
  • Kind, S., et al. (2011). "From zero to hero: Production of bio-based nylon precursor cadaverine." Metabolic Engineering. Link

  • Soda, K., & Misono, H. (1968).

    
    -ketoglutarate aminotransferase. II. Purification, crystallization, and properties." Biochemistry. Link
    
  • Wittmann, C., & Heinzle, E. (2002). "Genealogy profiling of Corynebacterium glutamicum by 13C-isotopomer analysis." Applied and Environmental Microbiology. Link

Sources

Methodological & Application

using Methyl L-lysinate hydrochloride in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Methyl L-Lysinate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Abstract

Methyl L-lysinate hydrochloride (H-Lys-OMe[1]·HCl) acts as a critical bifunctional reagent in advanced peptide synthesis.[1] Unlike standard N-protected building blocks (e.g., Fmoc-Lys(Boc)-OH), this reagent allows for the introduction of a C-terminally protected lysine moiety onto a resin-bound peptide.[1] This application is essential for synthesizing branched peptides , isopeptide linkages , and precursors for head-to-tail cyclization .[1] This guide details the handling, neutralization, and coupling protocols required to integrate Methyl L-lysinate hydrochloride into SPPS workflows with high fidelity.[1]

Strategic Rationale & Mechanism

In standard SPPS, peptides are elongated from the C-terminus to the N-terminus.[1] Methyl L-lysinate hydrochloride is unique because it introduces a residue with a free amine and a protected carboxyl (methyl ester) .[1]

Why use Methyl L-lysinate in SPPS?

  • Orthogonal Protection: The methyl ester (-OMe) is stable to standard Fmoc deprotection conditions (piperidine) and acidic cleavage cocktails (TFA/TIS). This allows the synthesis of peptides retaining a specific C-terminal protection after cleavage from the resin.

  • Latent Activation Site: The resulting peptide-Lys-OMe contains a "latent" reactive site.[1] Post-cleavage, the methyl ester can be converted into an amide (via aminolysis), a hydrazide (for ligation), or hydrolyzed to a free acid.[1]

  • Branched Peptide Synthesis: It is frequently coupled to the side-chain carboxyl of Glutamic (Glu) or Aspartic (Asp) acid residues to create "dendrimeric" or "branched" architectures.

Pre-Synthesis Considerations: The Hydrochloride Challenge

The Critical Variable: H-Lys-OMe is supplied as a hydrochloride salt ([1]·HCl or ·2HCl).[1][2][3]

  • Problem: The protonated amine (

    
    ) is non-nucleophilic and cannot participate in coupling.
    
  • Risk: Incomplete neutralization leads to failed coupling.[1] Over-neutralization (excess base) can cause premature hydrolysis of the methyl ester or racemization.

  • Solubility: The hydrochloride salt is highly soluble in water but sparingly soluble in pure Dichloromethane (DCM) or Tetrahydrofuran (THF).

Expert Insight: Do not attempt to "free base" the reagent in an aqueous extraction prior to SPPS. The free base is unstable and prone to cyclization (forming diketopiperazines) or polymerization. In-situ neutralization is the required standard.[1]

Table 1: Physicochemical Properties & Handling
ParameterSpecificationOperational Note
Formula H-Lys-OMe · 2HClRequires 2 equivalents of base to neutralize.[1]
MW 233.14 g/mol Calculate stoichiometry based on the salt form.
Solubility High: Water, DMSO, MethanolLow: DCM, Et2OUse DMF or NMP for SPPS coupling.[1] Avoid DCM.
Stability HygroscopicStore at -20°C; equilibrate to RT before opening.[1]
Base Req. 2.0 - 2.2 eq.[1] DIEAEssential for in-situ activation.[1]

Detailed Experimental Protocols

Protocol A: Preparation of Resin-Bound Acceptor

Context: You are coupling Methyl L-lysinate to a specific site on the peptide chain, typically a side-chain carboxyl (Asp/Glu).[1]

  • Resin Selection: Synthesize the backbone peptide using standard Fmoc chemistry.

  • Orthogonal Deprotection: Ensure the target Asp/Glu residue is protected with an orthogonal group (e.g., Fmoc-Glu(OAll)-OH or Fmoc-Glu(ODmab)-OH).[1]

    • For Allyl (Alloc): Treat resin with Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in DCM to expose the free side-chain -COOH.

    • Wash: Wash resin extensively with DCM (5x), DMF (5x), and 0.5% Sodium Diethyldithiocarbamate (to remove Pd scavenger).[1]

Protocol B: In-Situ Neutralization and Coupling

Objective: Couple H-Lys-OMe to the exposed carboxyl group on the resin.

Reagents:

  • Amine: Methyl L-lysinate dihydrochloride (5.0 eq relative to resin substitution).[1]

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (5.0 eq).

  • Base: N,N-Diisopropylethylamine (DIEA) (10.0 eq).[1] Note: 2 eq for salt neutralization + 1 eq for activation per mole of reagent.

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Procedure:

  • Dissolution (The "Pre-Mix"):

    • In a dry vial, weigh Methyl L-lysinate dihydrochloride (5 eq).

    • Add minimal anhydrous DMF to dissolve.[1] Vortex vigorously. If cloudiness persists, add DMSO (up to 10% v/v).[1]

    • Critical Step: Add DIEA (10 eq) to this solution. The mixture may warm slightly. Use immediately (within 5 mins) to prevent side reactions.[1]

  • Activation:

    • Add HATU (5 eq) to the resin-bound peptide (swollen in minimal DMF).

    • Note: Do not premix HATU with the amine. Activate the resin-bound acid first or add simultaneously?

    • Best Practice: Add the HATU solution to the resin, shake for 30 seconds, then add the neutralized amine solution (from Step 1).

  • Coupling Reaction:

    • Shake the reaction vessel at Room Temperature (RT) for 2 to 4 hours .

    • Monitoring: Perform a Kaiser Test (Ninhydrin).[1][4]

      • Start: Resin is positive (if deprotected N-term) or negative (if N-term is Fmoc)?

      • Correction: We are coupling to a Side-Chain Acid.[1] The Kaiser test monitors free amines.[4] Since we are adding an amine to an acid, the Kaiser test is not directly useful for the resin before coupling (which has no amine).

      • Alternative Monitor: Use the Chloranil Test (for secondary amines) or simply rely on double coupling.

      • Validation: Cleave a small aliquot of resin and analyze by LC-MS to verify +142 Da mass shift (Lys-OMe addition).[1]

  • Washing:

    • Drain reactor.[1]

    • Wash with DMF (5x), DCM (5x), DMF (5x).[1]

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 10 mins to cap any unreacted carboxyl groups.

Visualization: The "Latent Activation" Workflow

The following diagram illustrates the workflow for using Methyl L-lysinate to create a branched peptide intermediate.

G Start Resin-Bound Peptide (Protected Side-Chain) Deprotect Orthogonal Deprotection (Remove O-Allyl/ODmab) Start->Deprotect Pd(PPh3)4 or Hydrazine FreeAcid Resin-Peptide-COOH (Reactive Site) Deprotect->FreeAcid Coupling Coupling Reaction (HATU / DMF / 2-4h) FreeAcid->Coupling PrepReagent Reagent Prep: H-Lys-OMe·2HCl + DIEA (In-Situ Neutralization) PrepReagent->Coupling Add immediately Product Resin-Peptide-CO-Lys-OMe (Branched Structure) Coupling->Product Cleavage TFA Cleavage (Retains Methyl Ester) Product->Cleavage

Figure 1: Workflow for site-specific incorporation of Methyl L-lysinate via side-chain anchoring.[1][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Salt not fully neutralized.[1]Increase DIEA to 2.2 eq per HCl equivalent. Ensure complete dissolution in DMF/DMSO before adding base.[1]
Precipitation H-Lys-OMe·HCl insolubility in DCM.[1]Switch solvent system to 100% DMF or 90:10 DMF:DMSO.[1]
Low Yield (DKP) Diketopiperazine formation.[1]Avoid leaving the neutralized H-Lys-OMe solution standing.[1] Add to resin immediately.[1]
Racemization Over-activation or excess base.[1]Use HATU/HOAt instead of HBTU. Maintain base stoichiometry strictly (do not exceed 10 eq total).

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Albericio, F. (2000).[1] Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. [Link]

  • C.E.M. Corp. (2014).[1][6][7] Microwave Synthesis of Branched Peptides. [Link][5]

Sources

Application Note: A Robust HPLC Method for the Analysis of Peptides Containing Methyl L-lysinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of modified amino acids into peptide therapeutics is a rapidly growing strategy to enhance their efficacy, stability, and pharmacokinetic profiles. Methyl L-lysinate, a derivative of the essential amino acid L-lysine, is one such modification used in the synthesis of novel peptide drug candidates.[1] Its presence, however, introduces specific analytical challenges that necessitate the development of robust and reliable High-Performance Liquid Chromatography (HPLC) methods for characterization, purity assessment, and quality control. This application note provides a comprehensive guide to developing a reversed-phase HPLC (RP-HPLC) method for the analysis of peptides containing Methyl L-lysinate hydrochloride. We will delve into the rationale behind column selection, mobile phase optimization, and the implementation of ion-pairing agents to achieve optimal separation and peak shape.

Introduction

Peptides are increasingly important as therapeutic agents due to their high specificity and potency. Chemical modifications, such as the esterification of amino acid side chains, are employed to modulate their physicochemical properties. Methyl L-lysinate hydrochloride (H-Lys(Me)-OH·HCl) is a lysine analog where the side-chain carboxyl group is esterified. This modification can influence the peptide's overall charge, hydrophobicity, and conformation, thereby impacting its chromatographic behavior.

The analysis of these modified peptides presents unique challenges compared to their unmodified counterparts.[2] The presence of the positively charged amino group and the methyl ester can lead to complex interactions with the stationary phase, often resulting in poor peak shape and inadequate resolution from closely related impurities.[3] Therefore, a systematic approach to method development is crucial for accurate and reproducible analysis. This guide will provide a detailed protocol and the underlying scientific principles for the successful HPLC analysis of peptides containing Methyl L-lysinate hydrochloride.

Physicochemical Properties of Methyl L-lysinate Hydrochloride

Understanding the properties of Methyl L-lysinate hydrochloride is fundamental to developing an effective HPLC method.

  • Structure: Methyl L-lysinate possesses a primary amine on the alpha-carbon and another on the epsilon-carbon of the side chain, along with a methyl ester at the C-terminus. The hydrochloride salt form ensures its solubility in aqueous solutions.[4][5]

  • Charge: At the acidic pH typically used for peptide analysis (pH 2-3), both amino groups will be protonated, giving the molecule a net positive charge. This is a critical factor influencing its interaction with the stationary phase and the choice of mobile phase additives.

  • Hydrophobicity: The addition of the methyl group slightly increases the hydrophobicity compared to native lysine. However, the overall polarity is still significant due to the charged amino groups.

HPLC Method Development: A Step-by-Step Approach

Reversed-phase HPLC is the most common and powerful technique for peptide analysis, separating molecules based on their hydrophobicity.[6] The following sections outline the key considerations for method development.

Column Selection

The choice of stationary phase is a critical first step. For peptides, C18 columns are the most widely used due to their excellent retention and resolving power.[7]

  • Recommended Column: A C18 column with a pore size of 100-130 Å is ideal for peptides in the typical size range of 5-50 amino acids. The larger pore size allows for better diffusion of the peptide molecules into the pores of the stationary phase.

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3-5 µm for traditional HPLC) will provide higher efficiency and better resolution.[7]

Mobile Phase Optimization

The mobile phase composition is arguably the most influential factor in achieving a good separation.

  • Mobile Phase A (Aqueous): Typically consists of water with an acidic additive.

  • Mobile Phase B (Organic): Acetonitrile is the most common organic modifier for peptide separations due to its low viscosity and UV transparency.[8]

  • Acidic Additives and Ion-Pairing Agents: The use of an acidic mobile phase is crucial to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing for basic compounds like peptides containing lysine.[9]

    • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that is widely used in peptide separations.[10] At a concentration of 0.1%, it serves two primary purposes:

      • Low pH: It maintains a low mobile phase pH (~2), ensuring that the peptide's acidic residues (Asp, Glu) are protonated and neutral, while basic residues (Lys, Arg, His) are protonated and positively charged.[11]

      • Ion-Pairing: The trifluoroacetate anion pairs with the positively charged residues of the peptide, effectively increasing its hydrophobicity and enhancing its retention on the C18 column.[12] This leads to sharper peaks and improved resolution.

    • Formic Acid (FA): Formic acid is a weaker ion-pairing agent than TFA and is often preferred for LC-MS applications due to reduced ion suppression.[9][10] However, for UV-based analysis, TFA generally provides superior chromatography for basic peptides.[9]

    • Heptafluorobutyric Acid (HFBA): For very polar or weakly retained peptides, a stronger ion-pairing agent like HFBA can be used to increase retention.[12][13]

Gradient Elution

Due to the wide range of polarities often present in a peptide sample and its impurities, a gradient elution is almost always necessary.[14]

  • Initial Gradient: A good starting point for a 20-30 minute run is a linear gradient from 5% to 65% Mobile Phase B.

  • Gradient Optimization: The gradient slope should be optimized to maximize the resolution of the main peak from its impurities. A shallower gradient will generally increase resolution between closely eluting peaks.

Temperature Control

Column temperature is an important parameter that can affect selectivity and peak shape.

  • Recommended Temperature: A starting temperature of 40°C is recommended. Increasing the temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation.[15]

Detection
  • UV Detection: Peptides are most commonly detected by UV absorbance at 214-220 nm, where the peptide bond absorbs strongly.[6] If the peptide contains aromatic amino acids (Tyr, Trp, Phe), detection at 280 nm can also be used.

Experimental Protocols

Sample Preparation Protocol
  • Dissolution: Accurately weigh the peptide sample containing Methyl L-lysinate hydrochloride.

  • Solvent: Dissolve the sample in Mobile Phase A (Water with 0.1% TFA) to a final concentration of approximately 1 mg/mL. Ensure complete dissolution.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC System Setup and Protocol
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm, 120 Å
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at 214 nm
Gradient Program Time (min)
0
25
26
28
29
35

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Peptide Sample dissolve Dissolve in Mobile Phase A (0.1% TFA in Water) weigh->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (5-65% Acetonitrile w/ 0.1% TFA) inject->separate detect UV Detection at 214 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity and Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of peptides.

Troubleshooting and Method Optimization

  • Poor Peak Shape (Tailing):

    • Cause: Secondary interactions with the stationary phase or insufficient ion-pairing.

    • Solution: Ensure the TFA concentration is at 0.1% in both mobile phases. Consider a different brand of C18 column, as silica quality can vary.[16]

  • Poor Resolution:

    • Cause: The gradient may be too steep.

    • Solution: Decrease the gradient slope (e.g., extend the gradient time). You can also try a different organic modifier or ion-pairing agent to alter selectivity.

  • Low Retention:

    • Cause: The peptide is too polar.

    • Solution: Consider using a stronger ion-pairing agent like HFBA or a column with a different stationary phase (e.g., C8).

Conclusion

The successful HPLC analysis of peptides containing Methyl L-lysinate hydrochloride is readily achievable with a systematic approach to method development. The use of a C18 stationary phase, a water/acetonitrile mobile phase system with 0.1% TFA as an ion-pairing agent, and an optimized gradient elution provides a robust and reliable method for purity assessment and quality control. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development, enabling them to confidently analyze these complex and promising therapeutic molecules.

References

  • Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
  • Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Fisher Scientific. (n.d.). HPLC Ion Pair Reagents.
  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification.
  • Thermo Fisher Scientific. (n.d.). HPLC Ion Pair Reagents.
  • YMC America, Inc. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 213-242). Humana Press.
  • Dolan, J. W. (2020, November 12). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America.
  • Krokhin, O. V., et al. (2022). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research.
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117778, Methyl L-lysinate dihydrochloride.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • Scanlon, D., & Finlayson, J. (2002). HPLC of Peptides and Proteins. In The Protein Protocols Handbook (pp. 205-222). Humana Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44150709, Methyl L-lysinate hydrochloride.
  • Reddit. (2020, September 1). MS-friendly RP-HPLC buffers (pH 2-8)?
  • International Journal of Advanced Research in Science, Communication and Technology. (2023, April 15). Advances, Applications, and Challenges in RP HPLC Method Development.
  • ChemicalBook. (2026, January 13). Methyl L-lysinate dihydrochloride Chemical Properties,Uses,Production.
  • Millipore Corporation. (n.d.). HPLC of Peptides and Proteins.
  • Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?
  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis.
  • Separation Science. (2025, November 18). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists.
  • Santa Cruz Biotechnology. (n.d.). Methyl-L-lysine hydrochloride.
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Carl ROTH. (n.d.). Safety Data Sheet: H-L-Lys-OH · HCl.
  • Oxford Academic. (n.d.). HPLC and HPLC–MS Analysis of Urinary N -Monomethyl-Lysine.
  • Khan, A., et al. (2015). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form.
  • Gratzfeld-Huesgen, A. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters.

Sources

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Methyl L-lysinate Modified Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Acyl Modification

Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of the proteome. Among these, the acylation of lysine residues has emerged as a key modulator of protein function, influencing cellular processes ranging from gene regulation to metabolism.[1][2] While well-studied modifications like acetylation and ubiquitination have been extensively characterized, the landscape of lysine acylation is continually expanding with the discovery of novel modifying groups. This application note details a comprehensive workflow for the identification and characterization of a potentially novel or under-explored modification: Methyl L-lysinate.

Methyl L-lysinate, when covalently attached to a lysine residue, introduces a unique chemical moiety that can impact protein structure, interactions, and function. The accurate identification of these modification sites is paramount to understanding their biological significance. Mass spectrometry-based proteomics has become the cornerstone technology for such investigations, offering unparalleled sensitivity and specificity.[3][4] This guide provides a detailed protocol for researchers, scientists, and drug development professionals to confidently identify proteins modified by Methyl L-lysinate using high-resolution mass spectrometry.

The Challenge of Identifying Novel Modifications

The identification of any PTM, particularly a novel one, presents several analytical challenges:

  • Low Stoichiometry: Many PTMs occur at sub-stoichiometric levels, meaning only a small fraction of a given protein is modified at any given time.

  • Signal Suppression: The presence of highly abundant, unmodified peptides can suppress the ionization of their modified, less abundant counterparts in the mass spectrometer.

  • Lack of Specific Reagents: For novel modifications, specific antibodies for enrichment may not be readily available.

This protocol is designed to address these challenges through a combination of robust sample preparation, targeted enrichment strategies, high-resolution mass spectrometry, and specialized bioinformatic workflows.

Experimental Workflow Overview

The successful identification of Methyl L-lysinate modified proteins relies on a multi-step workflow. Each stage is critical for maximizing the quality and depth of the final dataset.

Workflow for Methyl L-lysinate PTM Identification cluster_0 Sample Preparation cluster_1 Peptide Processing cluster_2 Mass Spectrometry & Data Analysis Protein_Extraction 1. Protein Extraction & Quantification Digestion 2. Reduction, Alkylation & Enzymatic Digestion Protein_Extraction->Digestion Proteins Enrichment 3. Enrichment of Modified Peptides Digestion->Enrichment Peptide Mixture Desalting 4. Desalting & Cleanup Enrichment->Desalting Enriched Peptides LC_MS 5. LC-MS/MS Analysis Desalting->LC_MS Clean Peptides Data_Analysis 6. Database Searching & Bioinformatic Analysis LC_MS->Data_Analysis Raw MS Data Validation 7. Manual Spectra Validation Data_Analysis->Validation Identified Peptides

Figure 1: A generalized workflow for the mass spectrometry-based identification of Methyl L-lysinate modified proteins.

Part 1: Sample Preparation - The Foundation of Reliable Results

High-quality sample preparation is a prerequisite for successful proteomic analysis.[3][5] The goal is to efficiently extract proteins, digest them into peptides suitable for mass spectrometry, and minimize the introduction of contaminants.

Protocol 1.1: Protein Extraction and Digestion

This protocol is a modification of the widely used Filter-Aided Sample Preparation (FASP) method, which is effective for a variety of sample types.[6]

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors to preserve the integrity of proteins and their modifications.[3]

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the proteome.

    • Quantify the protein concentration using a compatible assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (typically 1-5 mg for PTM studies), add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

    • Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 50 mM and incubating for 30 minutes in the dark at room temperature. This prevents the re-formation of disulfide bonds.

  • Filter-Aided Sample Preparation (FASP) and Digestion:

    • Load the protein mixture onto a molecular weight cutoff filter unit (e.g., 30 kDa).

    • Perform buffer exchanges by centrifugation to remove detergents and other small molecules.

    • Wash the filter with 50 mM ammonium bicarbonate.

    • Add trypsin (or another suitable protease) in a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C. Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating peptides of an ideal size for mass spectrometry analysis.[3]

    • Collect the peptides by centrifugation.

Part 2: Enrichment of Methyl L-lysinate Modified Peptides

Due to the often low abundance of modified peptides, an enrichment step is crucial to increase their concentration relative to unmodified peptides, thereby enhancing the chances of detection by the mass spectrometer.[7]

Protocol 2.1: Antibody-Based Enrichment

If a specific antibody against Methyl L-lysinate is available, immunoprecipitation is the most direct and effective enrichment method.

  • Antibody-Bead Conjugation:

    • Conjugate a pan-specific or, if available, a site-specific antibody against Methyl L-lysinate to protein A/G magnetic beads according to the manufacturer's instructions.

  • Immunoprecipitation:

    • Incubate the tryptic peptide mixture with the antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads several times with a suitable buffer (e.g., a low-salt wash buffer followed by a high-salt wash buffer) to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).

    • Immediately neutralize the eluate with a basic solution (e.g., 1 M Tris pH 8.0) or proceed directly to desalting.

Protocol 2.2: Chemical Enrichment (Alternative)

In the absence of a specific antibody, chemical labeling and enrichment strategies can be employed. This would require the Methyl L-lysinate modification to have a unique chemical handle that can be targeted. For a novel modification, this would involve developing a custom chemical probe.

Part 3: LC-MS/MS Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the analytical core of this workflow. The LC system separates the complex peptide mixture over time, and the mass spectrometer identifies and sequences the eluting peptides.

Instrumentation and Setup
  • Liquid Chromatography: A nano-flow HPLC system is recommended for its high sensitivity.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument, is essential for accurately measuring the mass of the modified peptides.[7]

Parameter Recommended Setting Rationale
LC Column C18 reversed-phase, 75 µm ID x 25 cmProvides excellent separation of peptides.
Mobile Phase A 0.1% formic acid in waterStandard for reversed-phase peptide separations.
Mobile Phase B 0.1% formic acid in 80% acetonitrileElutes peptides from the column.
Gradient 5-40% B over 90-120 minutesA long gradient is necessary for complex samples.
MS Scan Mode Data-Dependent Acquisition (DDA)Automatically selects the most abundant peptides for fragmentation.
MS1 Resolution > 60,000For accurate precursor ion mass measurement.
MS2 Resolution > 15,000For accurate fragment ion mass measurement.
Fragmentation Higher-energy C-trap Dissociation (HCD)Provides rich fragmentation spectra for peptide identification.
Data Acquisition

In a typical DDA experiment, the mass spectrometer performs a high-resolution survey scan (MS1) to detect the peptide precursor ions. The top N most intense ions are then sequentially isolated and fragmented, and a high-resolution tandem mass spectrum (MS2) is acquired for each. The instrument then dynamically excludes these fragmented ions for a set period to allow for the selection of less abundant peptides.

Part 4: Bioinformatic Analysis - Decoding the Data

The raw data from the mass spectrometer consists of thousands of fragmentation spectra that need to be matched to peptide sequences in a protein database.

Calculating the Mass Shift of Methyl L-lysinate

A critical first step is to determine the precise monoisotopic mass that Methyl L-lysinate adds to a lysine residue.

  • Lysine (K): C₆H₁₂N₂O

  • Methyl L-lysinate: C₇H₁₄N₂O₂

  • Modification Reaction: The formation of an amide bond between the epsilon-amino group of a protein's lysine residue and the carboxyl group of Methyl L-lysinate, with the loss of a water molecule (H₂O).

Therefore, the mass added is the mass of Methyl L-lysinate minus the mass of water. This value must be specified as a variable modification in the database search.

Database Searching

Several software platforms are available for database searching, such as MaxQuant, Proteome Discoverer, or open-source tools like Morpheus.[8]

  • Database: A comprehensive protein sequence database (e.g., UniProt) for the organism of interest should be used.

  • Search Parameters:

    • Enzyme: Trypsin, allowing for up to two missed cleavages.

    • Fixed Modifications: Carbamidomethylation of cysteine (+57.02146 Da).

    • Variable Modifications:

      • Oxidation of methionine (+15.99491 Da).

      • Acetylation of protein N-termini (+42.01056 Da).

      • Methyl L-lysinate on lysine (K): The calculated mass shift.

    • Precursor Mass Tolerance: 10 ppm.

    • Fragment Mass Tolerance: 20 ppm or 0.02 Da.

    • False Discovery Rate (FDR): Set to 1% at the peptide and protein level. This is typically controlled using a target-decoy database approach.[8]

Data Interpretation and Validation

The output of the database search will be a list of identified peptides and proteins, including those with the specified Methyl L-lysinate modification.

  • Localization Score: The software will often provide a probability score indicating the confidence of the modification site localization within the peptide sequence.

  • Manual Validation: It is crucial to manually inspect the MS/MS spectra of putative Methyl L-lysinate modified peptides. A high-quality identification will have a continuous series of b- and y-ions that confidently define the peptide sequence, and the mass shift corresponding to the modification will be clearly observable on the fragment ions containing the modified lysine residue.

MS/MS Fragmentation cluster_0 Peptide Backbone cluster_1 b-ions cluster_2 y-ions P1 P E1 E b1 b1 P1->b1 P2 P b2 b2 E1->b2 y8 y8 E1->y8 T3 T b3 b3 P2->b3 y7 y7 P2->y7 I1 I b4 b4 T3->b4 y6 y6 T3->y6 D1 D b5 b5 I1->b5 y5 y5 I1->y5 E2 E b6 b6 D1->b6 y4 y4 D1->y4 K_mod K(mod) b7 b7 E2->b7 y3 y3 E2->y3 b8_mod b8(mod) K_mod->b8_mod y2 y2 K_mod->y2 y1_mod y1(mod)

Figure 2: Idealized fragmentation of a peptide with a Methyl L-lysinate modification on a lysine residue. The mass of the b-ions will show a shift after the modified residue, while the y-ions will show the mass shift from the C-terminus up to the modified residue.

Conclusion

The identification of novel post-translational modifications like Methyl L-lysinate is a challenging yet rewarding endeavor that can provide significant new insights into cellular biology and disease. The workflow presented in this application note provides a robust and reliable framework for the confident identification of such modifications. By combining meticulous sample preparation, effective enrichment, high-resolution mass spectrometry, and careful bioinformatic analysis, researchers can successfully navigate the complexities of the proteome and uncover new layers of biological regulation.

References

  • Creative Proteomics. (n.d.). Acetylated Peptide Enrichment Service.
  • Creative Proteomics. (n.d.). A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions.
  • Creative Proteomics. (n.d.). Protein Acylation Analysis Service | Site-Specific LC-MS/MS Data.
  • Mtoz Biolabs. (n.d.). How to Enrich Acetylated Peptides Before Mass Spectrometry?
  • ResearchGate. (n.d.). General workflow for the mass spectrometry based proteomics analysis of....
  • Technology Networks. (2026, February 4). Proteomics Sample Preparation for Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Protein Sample Preparation for Mass Spectrometry.
  • Bao, X., Xiong, Y., Li, X., & Li, X. D. (2018).
  • Chomix. (n.d.). Lysine Post-Translational Modifications.
  • Creative Proteomics. (n.d.). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. PMC.
  • Florens, L. (n.d.). UCSD Computational Mass Spectrometry Website.
  • Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection.
  • PreOmics. (2024, May 31). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry.
  • Smith, R. D., et al. (n.d.).
  • Springer Nature Experiments. (n.d.). Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin.
  • ACS Publications. (2020, May 20). Rapid and Easy Enrichment Strategy for Naturally Acetylated N Termini Based on LysN Digestion and Amine-Reactive Resin Capture. Analytical Chemistry.
  • bioRxiv. (2016, October 31). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry.
  • MDPI. (2024, September 13). Exploring Protein Post-Translational Modifications of Breast Cancer Cells Using a Novel Combinatorial Search Algorithm.
  • OmicsDI. (n.d.). PXD025845 - Acylated peptide enrichment utilizing lysine deacylases for lysine acylomics.
  • ResearchGate. (n.d.). Detection of lysine methylation(A) Most common experimental approaches....
  • ResearchGate. (2025, August 10). Data Analysis Strategies for Protein Modification Identification.
  • ACS Publications. (2025, April 28). Isotopic Labeling-Enabled Chemical Proteomics Analysis Revealed Structural and Functional Features of Allysine Modifications in Mammalian Cells and Tissues. Analytical Chemistry.
  • ACS Publications. (2005, May 10).
  • (2025, August 28).
  • (2025, May 15).
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • PMC. (n.d.).
  • (2012, May 25). Discovery of lysine post-translational modifications through mass spectrometric detection.

Sources

Advanced Application Note: NMR Structural Elucidation of Methyl L-Lysinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Methyl L-lysinate (


) is a critical bifunctional scaffold in drug development, serving as a precursor for peptidomimetics, antibody-drug conjugates (ADCs), and lysine-specific linkers. Its structural integrity is defined by two primary amine handles (

and

) with distinct reactivities, a methyl ester moiety, and a specific stereochemical configuration (

/

).

In synthetic workflows, distinguishing between the


- and 

-amino groups and verifying the integrity of the methylene side chain (

) is often complicated by signal overlap in 1D

H NMR. Furthermore, racemization during esterification or coupling reactions poses a silent risk to biological activity.

This guide provides a definitive, self-validating NMR protocol for the complete structural assignment and stereochemical verification of Methyl L-lysinate and its protected derivatives (e.g.,


-di-Boc, Fmoc).

Experimental Protocol

Sample Preparation Strategy

The choice of solvent is dictated by the derivative's polarity and protonation state.

Sample TypeRecommended SolventConcentration (

H)
Concentration (

C)
Reference Standard
Free Base / Lipophilic Derivatives

(99.8% D)
5–10 mg / 0.6 mL20–40 mg / 0.6 mLTMS (0.00 ppm)
Hydrophilic Salts (HCl)

or

5–10 mg / 0.6 mL30–50 mg / 0.6 mLTSP / DSS (0.00 ppm)
H-Bonding Studies

5 mg / 0.6 mLN/AResidual Peak (2.50 ppm)

Critical Step: For salt forms in


 (if solubility permits), add 1-2 drops of 

in

and shake to extract the free base in situ if lines are broad due to exchange.
Acquisition Parameters (600 MHz Base Frequency)
  • Temperature: 298 K (Standard). If amide rotamers are suspected (e.g., in Boc/Fmoc derivatives), elevate to 313–323 K to coalesce signals.

  • 1D

    
    H:  Spectral width 12 ppm, relaxation delay (
    
    
    
    ) ≥ 2.0 s (ensure integration accuracy).
  • 2D COSY: Magnitude mode, 2048 x 256 points.[1]

  • 2D Multiplicity-Edited HSQC: Crucial for distinguishing Methine (

    
    -CH) from Methylene (
    
    
    
    -CH
    
    
    ) carbons.
  • 2D HMBC: Optimized for

    
     Hz (long-range coupling).
    

Structural Elucidation Workflow

The "Spin System" Logic

The lysine side chain forms a continuous spin system that can be traced via scalar coupling. The structural elucidation follows a specific logic flow:

  • Anchor 1: The Methyl Ester. Identify the strong singlet at

    
     ppm (
    
    
    
    ).
  • Anchor 2: The

    
    -Methine.  Identify the multiplet (usually dd or t) at 
    
    
    
    ppm.
  • Anchor 3: The

    
    -Methylene.  Identify the triplet/multiplet at 
    
    
    
    ppm (adjacent to
    
    
    -N).
  • The Chain Walk: Use COSY to bridge Anchors 2 and 3 via the

    
     envelope.
    
Visualization of Assignment Logic

NMR_Workflow Start Unknown Lysine Derivative H1_1D Step 1: 1H NMR Screening Identify OMe (s) & Amide NH (d) Start->H1_1D HSQC Step 2: HSQC (Edited) Separate CH (Alpha) vs CH2 (Side Chain) H1_1D->HSQC Resolve Overlap COSY Step 3: COSY 'Walk' Alpha -> Beta -> Gamma -> Delta -> Epsilon HSQC->COSY Trace Connectivity HMBC Step 4: HMBC Verification Link OMe to C=O to Alpha-H COSY->HMBC Confirm Ester Position Stereo Step 5: Stereochemistry Mosher's Method (if required) HMBC->Stereo Verify Configuration

Caption: Logical workflow for the complete structural assignment of Lysine methyl ester derivatives.

Detailed Assignment Guide

Chemical Shift Reference Table (Methyl L-Lysinate HCl in )
PositionAtom Type

(ppm)
Multiplicity (

Hz)

(ppm)
Key Correlations (HMBC)
1 Carbonyl (C=O)--171.5

,

-H
2

-CH
4.12t (

)
53.8C1, C3
3

-CH

1.98m30.2C1, C2, C4
4

-CH

1.54m22.1C2, C3, C5
5

-CH

1.74m27.0C4, C6
6

-CH

3.03t (

)
39.9C4, C5
OMe

3.81s53.5C1

Note: In


, amine protons exchange and are not observed. In 

,

appears ~8.5 ppm and

~7.8 ppm.
Distinguishing vs Nitrogen Substitution

In derivatives (e.g., Boc-protection), determining which nitrogen is substituted is critical.

  • 
    -Substitution: 
    
    • Shift Effect: The

      
      -H shifts downfield (
      
      
      
      ppm) if a carbamate (Boc/Fmoc) is attached directly.
    • HMBC: The Carbamate Carbonyl correlates to

      
      -H.
      
    • NOESY: Strong NOE between

      
      -H and the protecting group (e.g., Boc t-butyl).
      
  • 
    -Substitution: 
    
    • Shift Effect: The

      
      -CH
      
      
      
      protons shift, often becoming chemically inequivalent (diastereotopic) if the molecule is rigid, or remaining a triplet.
    • TOCSY: The

      
      -NH signal (if visible in DMSO) will show a correlation only to the side chain, not the 
      
      
      
      -methine directly.
Resolving the Methylene Envelope ( )

The region between 1.2 and 2.0 ppm is often crowded.

  • Identify

    
     (H6):  Start at ~3.0 ppm.
    
  • Identify

    
     (H5):  Look for the COSY cross-peak from 
    
    
    
    . This is usually the most shielded (lowest ppm) or central multiplet.
  • Identify

    
     (H3):  Look for the COSY cross-peak from 
    
    
    
    (H2).
    
    
    protons are usually desheilded (higher ppm, ~1.8-2.0) due to the electron-withdrawing ester group.
  • Identify

    
     (H4):  The remaining signal, confirmed by COSY to both 
    
    
    
    and
    
    
    .

Protocol: Stereochemical Verification (Mosher's Method)[2][3][4]

To confirm the L-configuration (S) of the lysine


-center, use the Mosher's Amide protocol. This is superior to optical rotation for structural proof.
Reaction Workflow
  • Substrate: Use the free

    
    -amine (deprotect if necessary). Ensure 
    
    
    
    -amine is protected (e.g.,
    
    
    -Boc) to prevent bis-derivatization.
  • Derivatization: React separate aliquots of the substrate with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's Acid Chloride) in Pyridine-
    
    
    (NMR tube reaction).
  • Analysis: Compare

    
    H NMR chemical shifts of the resulting diastereomers.
    
Analysis

Calculate


.
  • Model: For L-Lysine (S-configuration), the MTPA phenyl group shields protons on one side of the plane and deshields the other.

  • Prediction for L-Lysine:

    • Protons "Right" of chiral center (Side chain):

      
       (Shielded in S-amide).
      
    • Protons "Left" of chiral center (Ester OMe):

      
       (Deshielded in S-amide).
      

Mosher_Logic Substrate L-Lysine Derivative (S-Config) R_Rxn React w/ (R)-MTPA-Cl Forms (S)-Amide Substrate->R_Rxn S_Rxn React w/ (S)-MTPA-Cl Forms (R)-Amide Substrate->S_Rxn Delta Calculate Δδ = δ(S-amide) - δ(R-amide) R_Rxn->Delta S_Rxn->Delta Result Side Chain (β,γ,δ): Negative Δδ Ester (OMe): Positive Δδ Delta->Result

Caption: Mosher's analysis logic for confirming L-configuration (S) of Lysine methyl ester.

References

  • Pacheco, R., et al. (2024). Lysine 13C-Methylation NMR for Analyses of Interactions and Structural Changes. ResearchGate. Link

  • Hoye, T. R., Jeffrey, C. S., & Nelson, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4] Nature Protocols, 2(7), 1760–1785. Link

  • Wishart, D. S., et al. (2015). N-alpha-acetyl lysine methyl ester Spectral Data. FooDB. Link

  • Takeda, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance.[1][5][6][7][8] Link

  • ChemicalBook. (2023). L-Lysine dihydrochloride 1H NMR Spectrum in D2O.[1][9][10]Link

Sources

Methyl L-lysinate hydrochloride in studying post-translational modifications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Probing Lysine Post-Translational Modifications: A Guide to Chemical and Biochemical Strategies

Abstract

Post-translational modifications (PTMs) of lysine residues are fundamental to cellular regulation, controlling everything from gene expression to protein stability and enzyme activity. The diverse nature of these modifications—including methylation, acetylation, and ubiquitination—presents a complex signaling landscape governed by "writer," "eraser," and "reader" proteins. However, studying these dynamic and often low-stoichiometry modifications poses significant analytical challenges. This guide provides an in-depth overview of the chemical and biochemical strategies employed to investigate lysine PTMs. We will explore the core principles of lysine modification, detail robust protocols for in vitro enzymatic assays and chemical modification of proteins, and explain how lysine derivatives, such as Methyl L-lysinate hydrochloride, serve as critical tools in synthesizing probes and substrates for these studies. This document is intended for researchers, scientists, and drug development professionals seeking to dissect the mechanisms of lysine PTMs and their roles in health and disease.

The Central Role of Lysine in Post-Translational Modifications

Lysine is one of the most versatile amino acids in the context of PTMs. Its primary amine on the ε-carbon of its side chain serves as a nucleophilic hub for a vast array of chemical modifications.[1] These modifications act as molecular switches that can alter a protein's charge, hydrophobicity, and conformation, thereby modulating its function, localization, and interactions with other molecules.[2][3]

This regulatory network is often described by the "writers, erasers, and readers" paradigm:

  • Writers: Enzymes that install the modification. For methylation, these are Protein Lysine Methyltransferases (PKMTs), which transfer a methyl group from the cofactor S-adenosylmethionine (SAM).[2][4][5]

  • Erasers: Enzymes that remove the modification, such as Lysine Demethylases (KDMs).[6]

  • Readers: Proteins containing specialized domains (e.g., Chromo, Tudor, PHD domains) that specifically recognize and bind to modified lysine residues, translating the PTM into a downstream biological outcome.[2][7]

Lysine methylation is particularly complex as it can exist in mono-, di-, or trimethylated states (Kme1, Kme2, Kme3), with each state potentially having a distinct biological meaning.[2][8] For example, trimethylation of lysine 9 on histone H3 (H3K9me3) is a well-established marker for silenced chromatin, while H3K4me3 is associated with active gene transcription.[6]

G cluster_0 Regulatory Cycle of Lysine Methylation Unmodified Unmodified Lysine (K) Methylated Methylated Lysine (Kme1/2/3) Unmodified->Methylated Methylation Methylated->Unmodified Demethylation Reader Reader Protein (e.g., Tudor, PHD) Methylated->Reader Binding & Recognition Output Downstream Biological Effect (e.g., Gene Regulation) Reader->Output Translates Signal Writer Writer: PKMT (+ SAM) Writer->Unmodified Catalyzes Eraser Eraser: KDM Eraser->Methylated Catalyzes

The "Writer-Eraser-Reader" paradigm for lysine methylation.

Challenges in Detecting and Characterizing Lysine PTMs

Despite their importance, studying lysine PTMs is analytically demanding. The primary challenges include:

  • Low Stoichiometry: At any given time, only a small fraction of a specific protein may be modified at a particular site, making detection difficult against the background of the unmodified protein.[9]

  • Dynamic Nature: PTMs are often transient, with writers and erasers continuously adding and removing marks in response to cellular signals.

  • Subtle Mass Shifts: Monomethylation adds only 14 Da to a peptide's mass, a subtle change that requires high-resolution mass spectrometry to distinguish from natural isotopic variations.

  • Lack of Robust Enrichment Tools: While pan-specific antibodies for modifications like phosphorylation are well-established, developing highly specific and broadly reactive antibodies for methylated lysine has been challenging.[10][11] This has led to the development of alternative enrichment strategies, such as using recombinant reader domains.[12]

The Chemical & Biochemical Toolkit for Lysine PTM Research

To overcome these challenges, researchers rely on a variety of chemical and biochemical tools. Lysine derivatives, including Methyl L-lysinate hydrochloride, are fundamental components of this toolkit, primarily serving as building blocks for creating specific probes and substrates.

As Building Blocks for Synthetic Peptides and Substrates

The most direct application of compounds like Methyl L-lysinate is in solid-phase peptide synthesis. By incorporating mono-, di-, or trimethylated lysine at specific positions, researchers can create well-defined peptide substrates. These synthetic peptides are indispensable for:

  • In Vitro Enzyme Assays: Determining the substrate specificity and kinetic parameters of PKMTs and KDMs.[5][11]

  • Binding Assays: Quantifying the affinity and selectivity of reader domains for different methylation states.

  • Antibody Characterization: Validating the specificity of antibodies intended for use in Western blotting, ELISA, or immunoprecipitation.[11]

As Probes in Structural Biology: Reductive Methylation

While not used to study endogenous PTMs, the chemical addition of methyl groups to lysine residues—a technique known as reductive methylation—is a powerful strategy in structural biology.[13] Lysine residues are often involved in crystal contacts, and their high flexibility can sometimes hinder the formation of well-ordered crystals. Reductive methylation converts the primary amine of lysine side chains to a tertiary dimethylamine without altering the positive charge.[14] This modification can:

  • Reduce surface entropy and conformational heterogeneity.

  • Promote new, more stable crystal packing interactions.

  • Serve as a "rescue strategy" for proteins that have previously failed to crystallize.[13]

This technique provides a homogeneous population of modified protein, which is ideal for crystallization trials and subsequent structure determination.[14][15]

Core Protocols and Methodologies

The following protocols provide step-by-step guidance for two key applications: an in vitro methyltransferase assay and reductive methylation of a recombinant protein.

Protocol 4.1: In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a method to measure the activity of a recombinant PKMT (in this case, a histone methyltransferase) on a synthetic peptide substrate.

Causality Behind Experimental Choices:

  • Substrate: A synthetic peptide (e.g., derived from Histone H3) is used to provide a defined and reproducible system, removing confounding variables from a full-length protein.

  • Cofactor: S-adenosylmethionine (SAM) is the universal methyl donor for all known PKMTs.[4] Using a radiolabeled version ([³H]-SAM) provides a highly sensitive and quantitative readout.

  • Buffer: The HEPES buffer is chosen for its stable pKa in the physiological range, and DTT is included to maintain a reducing environment, which is often critical for enzyme stability.

Component Stock Concentration Volume for 25 µL Rxn Final Concentration
5x HMT Assay Buffer5x (250 mM HEPES pH 7.5, 50 mM DTT)5 µL1x (50 mM HEPES, 10 mM DTT)
Recombinant PKMT1 µM2.5 µL100 nM
H3 Peptide Substrate100 µM5 µL20 µM
[³H]-SAM10 µCi/µL0.5 µL0.2 µCi/µL
Nuclease-Free Water-12 µL-
Total Volume 25 µL

Step-by-Step Methodology:

  • Prepare Master Mix: On ice, prepare a master mix containing the HMT assay buffer, H3 peptide substrate, and nuclease-free water for the desired number of reactions (plus 10% extra).

  • Aliquot Master Mix: Aliquot 19.5 µL of the master mix into individual reaction tubes.

  • Add Enzyme: Add 2.5 µL of the recombinant PKMT to each tube. For a negative control, add 2.5 µL of the enzyme storage buffer.

  • Initiate Reaction: Add 0.5 µL of [³H]-SAM to each tube to start the reaction. Mix gently by pipetting.

  • Incubation: Incubate the reactions at 30°C for 60 minutes. The optimal time and temperature should be determined empirically for each enzyme.

  • Stop Reaction: Stop the reaction by adding 10 µL of 0.1 M glycine pH 2.0.

  • Spotting: Spot 20 µL of each reaction onto P81 phosphocellulose filter paper discs.

  • Washing: Wash the filter paper discs 3 times for 5 minutes each in a beaker with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.

  • Drying: Briefly wash the discs with 100% ethanol and allow them to air dry completely.

  • Quantification: Place each dry disc into a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

G Start Start: Prepare Master Mix (Buffer, Peptide, H2O) AddEnzyme Aliquot & Add Recombinant PKMT Start->AddEnzyme AddSAM Initiate Reaction: Add [3H]-SAM AddEnzyme->AddSAM Incubate Incubate (e.g., 30°C, 60 min) AddSAM->Incubate Stop Stop Reaction (Acid Quench) Incubate->Stop Spot Spot onto P81 Filter Paper Stop->Spot Wash Wash Paper (Remove free [3H]-SAM) Spot->Wash Quantify Scintillation Counting Wash->Quantify

Workflow for an in vitro radioactive methyltransferase assay.
Protocol 4.2: Reductive Dimethylation of a Recombinant Protein

This protocol details the chemical modification of lysine residues on a purified protein to improve its suitability for crystallization.[13][15]

Causality Behind Experimental Choices:

  • Buffer Exchange: The initial buffer must be amine-free (e.g., HEPES, Phosphate) because amine-containing buffers like Tris will compete with the protein's lysines in the reaction, drastically reducing efficiency.[14]

  • Reagents: Formaldehyde forms a Schiff base with the primary amine of lysine, which is then irreversibly reduced by the borane-dimethylamine complex (ABC), a mild reducing agent.[15]

  • Staged Addition: Reagents are added in multiple steps to drive the reaction to completion and ensure maximal modification of all accessible lysine residues.[13]

  • Quenching: The reaction is quenched with an excess of a primary amine (glycine or Tris) to consume any remaining formaldehyde.

Parameter Condition Rationale
Protein Concentration1-10 mg/mLA balance between preventing precipitation and maintaining a practical concentration for subsequent use.[14]
Buffer50 mM HEPES, pH 7.5Provides stable pH control without interfering primary amines.[15]
Temperature4°C (on ice)Slows down potential side reactions and protein degradation, maintaining protein integrity.[14]
ReagentsFormaldehyde & Borane-dimethylamine complex (ABC)Classic and effective combination for reductive alkylation.[15]
Quality ControlElectrospray Ionization Mass Spectrometry (ESI-MS)Essential to confirm the degree of modification and the homogeneity of the final product.[13]

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the purified protein into an amine-free buffer (e.g., 50 mM HEPES, 200 mM NaCl, pH 7.5) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare Reagents: Freshly prepare 1 M solutions of both borane-dimethylamine complex (ABC) and formaldehyde in water. Keep these reagents on ice.

  • First Addition: To 1 mL of your protein solution on ice, add 20 µL of 1 M ABC solution. Mix gently. Immediately add 40 µL of 1 M formaldehyde solution. Mix gently.

  • First Incubation: Incubate the reaction on ice for 2 hours.

  • Second Addition & Incubation: Repeat step 3 (add another 20 µL of 1 M ABC and 40 µL of 1 M formaldehyde). Incubate on ice for another 2 hours.

  • Final Addition & Overnight Incubation: Add a final 10 µL of 1 M ABC solution. Mix gently and incubate on ice overnight (or for at least 8 hours).[13]

  • Quench Reaction: Quench the reaction by adding a quenching buffer (e.g., Tris or Glycine) to a final concentration of 100 mM. Incubate on ice for 1 hour to consume excess formaldehyde.

  • Final Purification: Remove the reaction byproducts and excess reagents by size-exclusion chromatography, pre-equilibrated in your desired final buffer for storage or crystallization.

  • Verify Modification: Analyze a small aliquot of the purified, methylated protein by ESI-MS. Calculate the expected mass shift: each dimethylated lysine (and the N-terminus) adds 28 Da (2 x CH₃ groups minus 2 x H atoms). The total mass increase should be approximately 28 multiplied by the number of accessible lysines plus one (for the N-terminus).[15]

G Start Start: Protein in Amine-Free Buffer Add1 1st Addition: ABC + Formaldehyde Start->Add1 Incubate1 Incubate 2h on ice Add1->Incubate1 Add2 2nd Addition: ABC + Formaldehyde Incubate1->Add2 Incubate2 Incubate 2h on ice Add2->Incubate2 Add3 Final Addition: ABC Incubate2->Add3 Incubate3 Incubate Overnight on ice Add3->Incubate3 Quench Quench Reaction (e.g., 100 mM Tris) Incubate3->Quench Purify Purify by Size- Exclusion Chromatography Quench->Purify Verify Verify by ESI-MS (Check for +28 Da shifts) Purify->Verify

Workflow for reductive dimethylation of a recombinant protein.

References

  • Lang, K., & Chin, J. W. (2014). Probing lysine posttranslational modifications by unnatural amino acids. RSC Publishing. [Link]

  • Latham, J. A., & Biter, A. (2013). Probing lysine posttranslational modifications by unnatural amino acids. Request PDF. [Link]

  • Wang, Z., & Cole, P. A. (2020). The Chemical Biology of Reversible Lysine Post-Translational Modifications. PMC. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

  • James, L. I., & Kireev, D. (2023). Chemical tools targeting readers of lysine methylation. Semantic Scholar. [Link]

  • Phanstiel, D., & Zheng, D. (2014). An Unexpected Journey: Lysine Methylation Across the Proteome. PMC. [Link]

  • Various Authors. (n.d.). Detection of lysine methylation. ResearchGate. [Link]

  • Phanstiel, D., et al. (2013). Proteome-wide enrichment of proteins modified by lysine methylation. PMC - NIH. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Quantitative analysis of global protein lysine methylation by mass spectrometry. PMC. [Link]

  • Lee, H., & Park, H. (2017). Chemical biology approaches for studying posttranslational modifications. Taylor & Francis Online. [Link]

  • Guo, A., et al. (2013). Large-scale global identification of protein lysine methylation in vivo. Taylor & Francis Online. [Link]

  • baseclick. (n.d.). L-lysine hydrochloride for Research. baseclick. [Link]

  • Walter, T. S., et al. (2006). Lysine Methylation as a Routine Rescue Strategy for Protein Crystallization. PMC. [Link]

  • Fagan, V., et al. (2022). Dissecting the Kinetic Mechanism of Human Lysine Methyltransferase 2D and Its Interactions with the WRAD2 Complex. ACS Publications. [Link]

  • Gasiorek, J., & Plochocka, D. (2021). Lysine-specific post-translational modifications of proteins in the life cycle of viruses. PMC. [Link]

  • Luo, M. (2015). Chemical and Biochemical Perspectives of Protein Lysine Methylation. PMC - NIH. [Link]

  • Wu, Z., et al. (2017). Global Proteomics Analysis of Protein Lysine Methylation. PMC. [Link]

  • Hampton Research. (n.d.). Reductive Alkylation Kit. Hampton Research. [Link]

  • Rayment, I. (1997). Protocol for reductive dimethylation of surface-exposed lysine residues. University of Wisconsin-Madison. [Link]

  • Levy, D., et al. (2011). A proteomic approach for the identification of novel lysine methyltransferase substrates. PMC - PubMed Central. [Link]

Sources

Troubleshooting & Optimization

common side reactions with Methyl L-lysinate hydrochloride in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with Methyl L-lysinate hydrochloride (H-Lys-OMe·xHCl) in peptide coupling. This guide is structured as a Tier-3 Technical Support resource for research scientists.

Product Category: Amino Acid Derivatives / C-Terminal Protecting Groups Primary Application: Solution-Phase Peptide Synthesis (C-terminal residue) Key Chemical Liability: Diketopiperazine (DKP) formation,


-amine acylation (if side-chain unprotected), and ester hydrolysis.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I am observing a significant loss of yield at the dipeptide stage, and MS shows a mass corresponding to [M-MeOH]."

Diagnosis: Diketopiperazine (DKP) Formation. This is the most critical side reaction when Methyl L-lysinate is the C-terminal residue. The free


-amine of the dipeptide (after deprotection) attacks the C-terminal methyl ester intramolecularly, forming a stable 6-membered cyclic lactam (DKP) and cleaving the peptide chain.

Technical Insight:

  • Causality: Methyl esters are "active" enough to undergo aminolysis by a primary amine in the same molecule. This reaction is conformationally favored, especially if the penultimate residue induces a turn (e.g., Proline, Glycine, or D-amino acids).

  • Trigger: The reaction often occurs spontaneously during the neutralization/deprotection step of the dipeptide or if the dipeptide is left in basic solution.

Corrective Action:

  • Avoid Methyl Esters for Prone Sequences: If your sequence is X-Pro-Lys-OMe or X-Gly-Lys-OMe, switch to a bulkier ester (e.g., tert-butyl or benzyl) which sterically hinders the cyclization.

  • Rapid Coupling: Do not store the deprotected dipeptide. Perform the next coupling immediately ("one-pot" neutralization and coupling).

  • Use Acidic Workup: Maintain the dipeptide as a protonated salt (TFA or HCl salt) until the exact moment of the next coupling. DKP formation is suppressed at low pH.

Issue 2: "I am using H-Lys-OMe·2HCl and getting a mixture of mono- and di-acylated products."

Diagnosis: Loss of Regioselectivity (


 vs. 

amine).
Methyl L-lysinate dihydrochloride has two nucleophilic amines. While the

-amine is generally more acidic (

) than the

-amine (

), standard coupling conditions (e.g., DIPEA/HATU) often deprotonate both, leading to random acylation.

Technical Insight:

  • Mechanism: In the presence of excess base (typically 3-4 equivalents used to neutralize the 2HCl), the

    
    -amine becomes nucleophilic.
    
  • Thermodynamic Control: Acylation at the

    
    -position is often irreversible and kinetically competitive if the activated ester is highly reactive.
    

Corrective Action:

  • pH Control (The "Low-Base" Protocol): Maintain the reaction pH between 8.0 and 8.5. This keeps the

    
    -amine protonated (and unreactive) while the 
    
    
    
    -amine is free.
  • Chemo-selective Reagents: Use BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride).[1] Research suggests BOP-Cl favors

    
    -acylation due to the specific transition state requirements, whereas chloroformates (e.g., IBCF) may favor 
    
    
    
    -acylation or mixtures [1].
  • Use Protected Lysine: The most robust solution is to use H-Lys(Boc)-OMe·HCl or H-Lys(Z)-OMe·HCl if

    
    -acylation is not desired.
    
Issue 3: "My methyl ester is hydrolyzing to the free acid during coupling."

Diagnosis: Base-Catalyzed Saponification. Methyl esters are more labile to hydrolysis than ethyl or benzyl esters.

Technical Insight:

  • Trigger: Using strong bases (e.g., NaOH, LiOH) is obvious, but even hindered organic bases (DIPEA, TEA) can catalyze hydrolysis if water is present in the solvent (wet DMF/DMSO).

  • Side Reaction: Formation of the free acid (H-Lys-OH) leads to self-polymerization or capping of the activated species.

Corrective Action:

  • Dry Solvents: Ensure DMF/DCM is anhydrous.

  • Avoid Carbonate Bases: Do not use aqueous

    
     or 
    
    
    
    during the coupling step.

Part 2: Experimental Protocols

Protocol A: Minimizing DKP Formation in Dipeptide Synthesis

Use this workflow when synthesizing Fmoc-AA-Lys-OMe to prevent cyclization.

Reagents:

  • Fmoc-AA-OH (1.0 eq)

  • H-Lys(PG)-OMe·HCl (1.0 eq) (PG = Boc or Z)

  • Coupling Reagent: EDC·HCl (1.1 eq) / HOBt (1.1 eq)

  • Base: NMM (N-methylmorpholine) (2.0 eq)

  • Solvent: DCM (Dichloromethane) - DCM suppresses DKP better than DMF.

Step-by-Step:

  • Activation: Dissolve Fmoc-AA-OH, EDC, and HOBt in cold DCM (

    
    ). Stir for 15 mins.
    
  • Neutralization: In a separate vial, dissolve H-Lys(PG)-OMe·HCl in DCM and add NMM. Do not let this sit; add immediately to the activated acid.

  • Coupling: Combine and stir at

    
     for 1 hour, then warm to RT.
    
  • Workup (Critical): Wash with 0.1 N HCl or 5%

    
      immediately.
    
    • Why? Acidic wash removes residual base, preventing DKP formation during solvent evaporation.

  • Storage: Store the dipeptide as a solid, preferably at

    
    . Do not store in solution.
    
Protocol B: Regioselective -Coupling of H-Lys-OMe·2HCl

Use this when you must use the side-chain unprotected lysine.

Reagents:

  • Carboxylic Acid (R-COOH) (1.0 eq)

  • H-Lys-OMe·2HCl (1.2 eq)

  • Coupling Agent: BOP-Cl (1.0 eq) or EDC/HOBt (controlled pH)

  • Base: DIPEA (Diisopropylethylamine)[2]

Step-by-Step:

  • Solubilization: Suspend H-Lys-OMe·2HCl in DMF.

  • Controlled Neutralization: Add DIPEA dropwise.

    • Calculation: You need exactly 1.0 eq to neutralize the

      
      -amine HCl and 1.0 eq for the 
      
      
      
      -amine HCl. To keep
      
      
      -amine protonated, add only 1.0 to 1.2 equivalents of base relative to the lysine salt. Monitor pH with wet pH paper; aim for pH 8.0.
  • Coupling: Add the activated carboxylic acid (pre-activated with EDC/HOBt for 20 min).

  • Reaction: Stir for 4-6 hours.

  • Purification: The product will contain a protonated

    
    -amine. Purify via cation exchange chromatography or Reverse Phase HPLC with 0.1% TFA to maintain the 
    
    
    
    -ammonium state.

Part 3: Mechanism Visualization

Diketopiperazine (DKP) Formation Pathway

This diagram illustrates the "back-biting" mechanism that destroys the peptide chain.

DKP_Mechanism Start Dipeptide Methyl Ester (H2N-AA1-Lys-OMe) Inter Tetrahedral Intermediate (Cyclization) Start->Inter Nucleophilic Attack (N-term amine -> Ester carbonyl) Product Diketopiperazine (DKP) (Cyclic Byproduct) Inter->Product Collapse Cleavage Methanol Release (Chain Termination) Inter->Cleavage Elimination

Caption: Mechanism of DKP formation where the N-terminal amine attacks the C-terminal ester, releasing methanol.

Regioselectivity Decision Tree

A logical flow to determine the correct protocol based on side-chain protection.

Regioselectivity_Flow Start Starting Material: Methyl L-lysinate HCl Check Is the Side Chain (Epsilon) Protected? (e.g., Boc, Z) Start->Check Yes Yes (e.g., H-Lys(Boc)-OMe) Check->Yes Protected No No (H-Lys-OMe · 2HCl) Check->No Unprotected Risk1 Primary Risk: DKP Formation (Cyclization) Yes->Risk1 Risk2 Primary Risk: Regioselectivity (Alpha vs Epsilon) No->Risk2 Action1 Use Protocol A: Acidic Workup & Bulky Esters Risk1->Action1 Action2 Use Protocol B: pH Control (pH 8.0) or BOP-Cl Risk2->Action2

Caption: Decision matrix for selecting the correct coupling protocol based on lysine side-chain protection status.

Part 4: Quantitative Data Summary

Table 1: Comparison of Coupling Conditions on Side Reactions

ConditionTargetPrimary Side ReactionMitigation Strategy
Basic pH (>9.0) H-Lys-OMe (Free)

-Acylation (up to 40%)
Maintain pH < 8.5; Use 1.0 eq base.
Dipeptide Stage X-Lys-OMeDKP Formation (>50% if stored)Acidic workup; Immediate coupling.
Wet Solvent Lys-OMeEster Hydrolysis (Saponification)Use Anhydrous DMF/DCM.
Proline Sequence Pro-Lys-OMeRapid DKP FormationUse tert-butyl ester instead of methyl.

References

  • Shatzmiller, S., et al. (1991).[1] Coupling Reagent Dependent Regioselectivity in the Synthesis of Lysine Dipeptides. Liebigs Annalen der Chemie.

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society.

  • Bachem Technical Guides. (2024). Peptide Synthesis: Side Reactions and Troubleshooting.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society.

Sources

Technical Support Center: Optimizing Coupling Efficiency of Methyl L-lysinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific yield or purity issues when coupling Methyl L-lysinate hydrochloride .

Reagent Focus: Methyl L-lysinate hydrochloride (H-Lys-OMe·HCl or H-Lys-OMe·2HCl) CAS Registry: 923-27-3 (Monohydrochloride) / 26348-70-9 (Dihydrochloride) Application: Peptide Synthesis (C-terminal coupling), Peptidomimetics, Linker Chemistry.

Module 1: Critical Reagent Verification

Status: Mandatory Pre-Check

Before optimizing the reaction, you must identify the exact salt form and protection status of your lysine reagent. The "generic" name often leads to catastrophic experimental design errors.

Reagent TypeChemical StateThe Hidden Danger
H-Lys(Boc)-OMe·HCl Side-chain protectedLow Risk. Standard coupling protocols apply. Main issue is steric hindrance or DKP formation.
H-Lys-OMe·2HCl Unprotected side-chain High Risk. Both

-amine and

-amine are nucleophilic. Without pH control, you will get branched peptides and polymerization.
H-Lys-OMe·HCl MonohydrochlorideHigh Risk. Ambiguous protonation state. Often requires precise base titration to prevent side-chain coupling.

Expert Insight: If you are attempting to couple H-Lys-OMe·2HCl (unprotected) to a carboxylic acid, you are relying on kinetic selectivity or pKa-controlled selectivity. This is an advanced technique.[1] For standard peptide synthesis, we strongly recommend using H-Lys(Boc)-OMe·HCl or H-Lys(Cbz)-OMe·HCl to guarantee regioselectivity.

Module 2: The "Salt Break" & Solubility Protocol

Issue: "My reaction mixture is cloudy," or "Yield is <10% despite using HATU." Root Cause: The hydrochloride salt locks the amine in an unreactive, protonated state (


). It must be "broken" (neutralized) to release the reactive free base (

), but methyl esters are unstable in the presence of excess base.
The Protocol: Controlled Neutralization

Do not dump excess DIEA (Diisopropylethylamine) into the pot. Methyl esters are susceptible to base-catalyzed hydrolysis (saponification) and epimerization.

  • Solvent Choice:

    • Recommended: DMF (Dimethylformamide) or NMP.[1][2][3][4] The HCl salt is poorly soluble in DCM (Dichloromethane).

    • Workaround: If DCM is required for the coupling partner, dissolve the Lys-OMe·HCl in a minimum volume of DMF first, then dilute with DCM.

  • Base Equivalents (The Golden Ratio):

    • Calculate the total acid content:

      • If using H-Lys-OMe·HCl : You need 1.0 eq of base just to neutralize the salt.

      • If using H-Lys-OMe·2HCl : You need 2.0 eq of base to neutralize the salt.

    • Activation Base: Add an additional 1.0 eq of base for the coupling reaction itself.

    • Rule: Total Base = (HCl equivalents) + 1.0. Never exceed 3.5 equivalents total.

Module 3: Troubleshooting Low Yields & Impurities

Symptom-Based Diagnosis Guide

Issue A: "I see a Mass Shift of -32 Da (M-32) or +18 Da"

Diagnosis: Methyl Ester Hydrolysis or Transesterification.

  • Mechanism: Excess base or presence of water/alcohols causes the methyl ester (-OMe) to hydrolyze to the acid (-OH) or transesterify with the solvent (if using MeOH/EtOH).

  • Solution:

    • Use anhydrous DMF .

    • Switch base to TMP (2,4,6-Collidine) or NMM (N-Methylmorpholine) . These are weaker bases than DIEA and reduce the risk of ester hydrolysis.

    • Cold Start: Perform the neutralization and initial coupling at 0°C, then warm to Room Temp.

Issue B: "I see a Mass Shift of -18 Da (M-18) in Dipeptide Synthesis"

Diagnosis: Diketopiperazine (DKP) Formation.

  • Mechanism: If H-Lys-OMe is coupled to a Proline or Glycine (or any L-amino acid), the free N-terminus of the next step can attack the methyl ester intramolecularly, ejecting methanol and forming a cyclic byproduct (DKP).

  • Risk Factor: High during the deprotection of the dipeptide (e.g., removing Fmoc from Fmoc-AA-Lys-OMe).

  • Solution:

    • Avoid Fmoc-deprotection in solution if possible. Use Boc chemistry for the N-terminal residue if the DKP risk is high.

    • Steric Bulk: Use Trityl (Trt) linkers or bulky side chains to discourage cyclization.

Issue C: "Multiple Peaks / Polymerization" (Unprotected Lysine Only)

Diagnosis: Loss of Regioselectivity.

  • Mechanism: The

    
    -amine (side chain) reacted instead of, or in addition to, the 
    
    
    
    -amine.
  • The "pKa Window" Fix:

    • 
      -amine pKa 
      
      
      
      8.9
    • 
      -amine pKa 
      
      
      
      10.5
    • Strategy: Maintain reaction pH exactly at 9.0 - 9.5 . At this pH, the

      
      -amine is largely deprotonated (reactive), while the 
      
      
      
      -amine remains protonated (protected by its own basicity).
    • Execution: Use a pH meter calibrated for organic/aqueous mixtures or wet pH paper. Add base dropwise.[5] Stop when the pH hits 9.0. Do not go higher.

Module 4: Visualization of the Optimization Workflow

The following diagram illustrates the decision matrix for coupling Methyl L-lysinate HCl, highlighting the critical "Salt Break" and "pKa Selectivity" pathways.

CouplingOptimization Start Reagent: Methyl L-lysinate HCl Check Check Side Chain Protection Start->Check Protected Protected (e.g., H-Lys(Boc)-OMe) Check->Protected Yes Unprotected Unprotected (H-Lys-OMe·2HCl) Check->Unprotected No Solvent Dissolve in DMF (Avoid DCM for Salt) Protected->Solvent PHControl CRITICAL: pH Control (9.0 - 9.5) Exploit pKa Difference Unprotected->PHControl BaseCalc Base Calculation: 1 eq per HCl + 1 eq for Rxn Solvent->BaseCalc Coupling Coupling (HATU/EDC) BaseCalc->Coupling Success Target Product (High Yield) Coupling->Success Fail1 Impurity: DKP Formation (Cyclization) Coupling->Fail1 If Dipeptide (Pro/Gly) Selectivity Selectivity Check: Alpha-NH2 (Reactive) Epsilon-NH3+ (Latent) PHControl->Selectivity Selectivity->Coupling Strict pH 9.0 Fail2 Impurity: Branched/Polymer (Side Chain Reaction) Selectivity->Fail2 pH > 10.0

Figure 1: Decision tree for optimizing coupling conditions based on Lysine side-chain protection status and pH control.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use EDC/NHS instead of HATU for this coupling? A: Yes, and it is often preferred for Methyl L-lysinate. HATU requires basic conditions (pH > 8) to function effectively, which increases the risk of methyl ester hydrolysis and racemization. EDC/NHS (or EDC/HOBt) can operate at slightly lower pH (5.5 - 7.5), preserving the ester and reducing racemization risk [1].

Q2: Why is my yield low when using DCM as the solvent? A: Methyl L-lysinate hydrochloride is a polar salt. It is virtually insoluble in pure Dichloromethane (DCM). This creates a heterogeneous reaction where the amine is trapped in the solid phase. Protocol Adjustment: Dissolve the salt in a minimal amount of DMF or DMSO first, then dilute with DCM if necessary.

Q3: How do I remove the unreacted Lys-OMe excess after the reaction? A: Unlike standard amino acids, you cannot easily wash it away with acid if your product also has basic sites. However, since Lys-OMe is a methyl ester:

  • Aqueous Wash: It is highly water-soluble. Wash the organic layer (EtOAc/DCM) 3x with 5% NaHCO3 and 3x with Brine.

  • Acid Wash: If your product is acid-stable and neutral, wash with 1M KHSO4. The protonated Lys-OMe will stay in the aqueous phase.

Q4: I am using H-Lys-OMe·2HCl and getting a mixture of products. Why? A: You are likely coupling to the


-amine as well as the 

-amine. The

-amine is more basic (pKa ~10.5) than the

-amine (pKa ~8.9). In the presence of excess base (pH > 10), both are reactive. To fix this without buying new reagents, restrict your base usage to exactly neutralize the

-amine (exploit the lower pKa) or, ideally, purchase H-Lys(Boc)-OMe·HCl .

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of the Right Combination: Reagents and Solvents for Peptide Synthesis.[1][3] The Handbook of Biologically Active Peptides.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Technical Support Center: Purification of Methyl L-lysinate Hydrochloride-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for scientists and researchers engaged in the purification of peptides incorporating Methyl L-lysinate hydrochloride. This specialized modification, while advantageous for certain therapeutic and research applications, introduces unique challenges to standard purification workflows. The presence of the methyl ester on the lysine side chain alters the peptide's overall charge and hydrophobicity, while the hydrochloride salt form influences solubility and interaction with chromatographic media.

This guide is structured to provide actionable solutions to common problems (Troubleshooting Guide) and answer fundamental questions about strategy and methodology (Frequently Asked Questions). Our goal is to equip you with the scientific rationale behind each step, enabling you to design robust, efficient, and reproducible purification processes.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a problem-solution format. Each entry details a common symptom, explores its likely scientific causes, and provides step-by-step recommendations for resolution.

Issue 1: Poor Peak Shape in RP-HPLC (Tailing or Fronting)

Symptom: Your target peptide peak in the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) chromatogram is asymmetrical, exhibiting significant tailing (a long, sloping end) or fronting (a sharp rise and sloping front).[1][2] This compromises resolution from nearby impurities and leads to inaccurate quantification and impure fractions.

Potential Causes & Scientific Rationale:

  • Secondary Interactions: The primary cause of peak tailing for basic peptides is often secondary ionic interactions between the positively charged lysine residue (and N-terminus) and residual, negatively charged silanol groups on the silica-based stationary phase.[1] The Methyl L-lysinate modification still presents a primary amine that is protonated at acidic pH, making it susceptible to these interactions.

  • Column Overload: Injecting too much crude peptide can saturate the stationary phase, leading to peak distortion, often presenting as fronting.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not low enough, the peptide may exist in multiple protonation states, or silanol groups may be more ionized, exacerbating tailing.[2]

  • Sample Solvent Mismatch: Dissolving the crude peptide in a solvent significantly stronger (i.e., more organic content) than the initial mobile phase can cause the sample to travel down the column before properly binding, resulting in broad or distorted peaks.[3]

Recommended Solutions:

  • Optimize Ion-Pairing Agent: Ensure your mobile phases (Aqueous and Organic) contain an adequate concentration of an ion-pairing agent, most commonly Trifluoroacetic Acid (TFA). A concentration of 0.1% (v/v) TFA is standard.[4][5]

    • Mechanism: TFA serves a dual purpose: it maintains a low pH (~2) to ensure peptides are fully protonated and sharpens peaks by forming a neutral ion-pair with the peptide's positive charges, masking them from interacting with stationary phase silanols.

  • Perform a Loading Study: Systematically reduce the amount of crude peptide injected onto the column. If peak shape improves with lower mass loads, the original amount was causing overload.

  • Check Sample Dissolution: Dissolve the crude peptide in the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is an issue, use a minimal amount of a stronger solvent like DMSO and then dilute with the initial mobile phase.[6]

  • Consider an Alternative Stationary Phase: If tailing persists, especially with highly basic peptides, consider a column with a different chemistry. A C4 or C8 phase is less hydrophobic than C18 and may offer different selectivity.[5][7] Some modern phases are also designed with superior end-capping to minimize accessible silanols.

Issue 2: Co-elution of Target Peptide with Critical Impurities

Symptom: A key impurity, such as a deletion sequence or a peptide with a protecting group still attached, elutes at nearly the same retention time as your target peptide, making separation by RP-HPLC impossible.

Potential Causes & Scientific Rationale:

  • Similar Hydrophobicity: RP-HPLC separates molecules primarily based on hydrophobicity. If an impurity has a very similar overall hydrophobicity to the target peptide, they will not be resolved. The Methyl L-lysinate modification can sometimes bring the hydrophobicity of the target peptide closer to that of certain failure sequences.

  • Single-Dimension Purification Limitation: Relying solely on one separation principle (hydrophobicity) is often insufficient for complex crude peptide mixtures.[8][9][10]

Recommended Solutions:

  • Modify the RP-HPLC Method:

    • Change the Organic Modifier: If using acetonitrile, try methanol or ethanol. These solvents can alter the selectivity of the separation, potentially resolving the co-eluting species.

    • Adjust the Gradient: Employ a shallower gradient around the elution point of your target peptide. For example, if your peptide elutes at 40% Acetonitrile with a 1%/minute gradient, try a gradient of 0.25% or 0.5%/minute in that region. This increases the separation window.

  • Implement an Orthogonal Purification Strategy: This is the most robust solution.[8][11] It involves using a second purification technique that separates based on a different molecular property.

    • Workflow: Purify the crude peptide first by Ion-Exchange Chromatography (IEX) and then polish the IEX fractions containing the target peptide with RP-HPLC.

    • Mechanism: Since your peptide contains a positively charged lysine derivative, Strong Cation Exchange (SCX) Chromatography is an excellent choice.[10][12][13] Peptides are separated based on their net positive charge.[14][15] Impurities with a different charge (e.g., a neutral, truncated sequence) will be easily separated. The resulting partially purified material will be much cleaner, significantly improving the performance of the final RP-HPLC step.[9][10]

Orthogonal_Purification Crude Crude Peptide (Methyl L-lysinate HCl) IEX Step 1: Cation Exchange Chromatography (IEX) Crude->IEX Load in low salt buffer IEX_Fractions Partially Purified Fractions (Separated by Charge) IEX->IEX_Fractions Elute with salt gradient RP_HPLC Step 2: Reversed-Phase HPLC (RP-HPLC) IEX_Fractions->RP_HPLC Pool fractions & desalt Final High-Purity Peptide (>98%) RP_HPLC->Final Elute with organic gradient SPE_Protocol cluster_steps SPE Cartridge Steps Condition 1. Condition (e.g., 100% ACN) Equilibrate 2. Equilibrate (e.g., 5% ACN/0.1% TFA) Condition->Equilibrate Load 3. Load Sample (Dissolved in aqueous buffer) Equilibrate->Load Wash 4. Wash (Remove salts & polar impurities) Load->Wash Elute 5. Elute (Higher % ACN) Wash->Elute

Sources

Technical Support Center: Troubleshooting Peptide Aggregation with Methyl L-lysinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues of peptide aggregation when using Methyl L-lysinate hydrochloride. Our goal is to provide not only solutions but also the underlying scientific principles to empower your experimental design and interpretation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the function of Methyl L-lysinate hydrochloride in peptide formulations?

Methyl L-lysinate hydrochloride is the hydrochloride salt of the methyl ester of L-lysine.[1][2] It is sometimes used in peptide formulations with the intent of improving solubility and stability. The rationale is that its free amine and carboxylate groups may interact with the peptide, potentially disrupting the intermolecular interactions that lead to aggregation.[3][4] However, its effectiveness is highly dependent on the specific peptide sequence and the formulation conditions.

Q2: Why did my peptide immediately precipitate after adding Methyl L-lysinate hydrochloride?

Immediate precipitation is often a result of two primary phenomena: reaching the peptide's isoelectric point (pI) or a "salting out" effect.

  • Isoelectric Point (pI) Precipitation: Peptides are least soluble at their isoelectric point, where their net charge is zero.[5][6][7] The addition of Methyl L-lysinate hydrochloride can alter the pH of your solution. If this new pH is close to the peptide's pI, it will cause the peptide to aggregate and precipitate out of solution.[8][9]

  • Salting Out: At high concentrations, salts can decrease the solubility of peptides by competing for water molecules.[10][11][12] This reduces the hydration shell around the peptide, promoting peptide-peptide interactions and leading to aggregation and precipitation.[13][14]

Initial Troubleshooting Steps:

start Immediate Peptide Precipitation check_ph Measure Solution pH start->check_ph compare_pi Compare pH to Peptide's pI check_ph->compare_pi ph_equals_pi Is pH ≈ pI? compare_pi->ph_equals_pi adjust_ph Adjust pH Away from pI (e.g., +/- 1-2 pH units) ph_equals_pi->adjust_ph Yes check_concentration Evaluate Salt Concentration ph_equals_pi->check_concentration No reassess Re-evaluate Solubility adjust_ph->reassess is_high_conc Is Concentration High? check_concentration->is_high_conc reduce_conc Reduce Salt Concentration is_high_conc->reduce_conc Yes is_high_conc->reassess No reduce_conc->reassess start Poor Reconstitution of Lyophilized Peptide add_lyoprotectant Add Lyoprotectant (e.g., Sucrose, Trehalose) start->add_lyoprotectant re_lyophilize Re-Lyophilize with Optimized Protocol add_lyoprotectant->re_lyophilize test_reconstitution Test Reconstitution re_lyophilize->test_reconstitution success Improved Solubility test_reconstitution->success Success fail Still Insoluble test_reconstitution->fail Failure

Caption: Workflow for improving peptide reconstitution after lyophilization.

References

  • Use of excipients to control aggregation in peptide and protein formul
  • Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simul
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Aggreg
  • Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2025).
  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formul
  • Evaluation of Peptide/Protein aggregation using Dynamic Light Sc
  • Use of excipients to control aggregation in peptide and protein formulations. (2025).
  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008). Neurelis.
  • DLS Services for Peptide Development. Zentriforce Pharma.
  • troubleshooting aggregation in peptides containing pyroglutamic acid. Benchchem.
  • DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. (2024).
  • Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associ
  • Salting out – Knowledge and References. Taylor & Francis.
  • Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. (2007). PLOS One.
  • Arginine as a Chaperone to Reduce Amyloid-β Aggreg
  • Methyl L-lysinate dihydrochloride | C7H18Cl2N2O2 | CID 117778. PubChem.
  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. (2025). Xtalks.
  • Methyl L-lysinate hydrochloride | C7H17ClN2O2 | CID 44150709. PubChem.
  • Why Is Arginine the Only Amino Acid That Inhibits Polyglutamine Monomers from Taking on Toxic Conformations?. (2024). ACS Chemical Neuroscience.
  • Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods. MetwareBio.
  • Salting out. Wikipedia.
  • Methyl L-lysinate dihydrochloride | 26348-70-9. (2026). ChemicalBook.
  • Supplement Shows Promise in Blocking Amyloid in Alzheimer's. (2025). Neuroscience News.
  • Protein & Peptide Lyophilization Formul
  • Salting Out. (2023). Chemistry LibreTexts.
  • Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing. (2013). PubMed.
  • Protein precipit
  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. (2019). Reddit.
  • Peptide pI precipitation ?. (2022).
  • Aggregation by DLS.
  • Thioflavin-T (ThT)
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Understanding Salting In and Salting Out: Salt as a Protein Purific
  • US11833224B1 - Lyoprotectant compositions and uses thereof.
  • Dynamic Light Sc
  • How to Determine Isoelectric Point (pI) of Peptides. (2021). Food Science Toolbox.
  • Isoelectric point. Wikipedia.
  • Effectiveness of Lyoprotectants in Protein Stabilization During Lyophiliz
  • Salt Effects on Surface Tethered Peptides in Solution. PMC.
  • (PDF)
  • Thioflavin T assay. The Royal Society of Chemistry.
  • Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Pl
  • Effectiveness of Lyoprotectants in Protein Stabilization During Lyophiliz
  • Taming Aggregation - Research. (2025). American Peptide Society.
  • Nα-Methyl-L-lysine hydrochloride. Chem-Impex.
  • US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008).
  • Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils || Practical Biochemistry. (2021). YouTube.
  • Methyl-L-lysine hydrochloride | CAS 7622-29-9. SCBT.

Sources

Technical Support Center: Stability of Methyl L-lysinate Hydrochloride in Aqueous Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl L-lysinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. We will explore the critical factors influencing its stability in common buffer systems, helping you to ensure the integrity of your experiments and formulations.

Introduction: The Challenge of Ester Stability

Methyl L-lysinate hydrochloride is a valuable reagent and building block, but its ester functional group is susceptible to hydrolysis. The rate of this degradation is highly dependent on the pH and the composition of the buffer system used. Understanding these dynamics is not just a matter of protocol, but a fundamental aspect of ensuring experimental reproducibility and the efficacy of final formulations. An seemingly inert buffer can actively participate in the degradation of your compound, a phenomenon known as general acid-base catalysis. This guide will illuminate these pathways and provide you with the knowledge to navigate them successfully.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Methyl L-lysinate hydrochloride in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the methyl ester bond. This reaction yields L-lysine and methanol. The reaction is subject to both specific acid-base catalysis (mediated by H⁺ and OH⁻ ions) and general acid-base catalysis (mediated by the buffer components themselves)[1][2][3].

Q2: How does pH affect the stability of Methyl L-lysinate hydrochloride?

A2: The stability of Methyl L-lysinate hydrochloride is highly pH-dependent. Like most simple esters, it exhibits a V-shaped or U-shaped pH-rate profile, meaning it is least stable at acidic and alkaline pH values and most stable in the neutral to slightly acidic pH range[4][5]. Under acidic conditions, the hydrolysis is catalyzed by H⁺ ions, while under alkaline conditions, it is catalyzed by OH⁻ ions[2].

Q3: Can the buffer system itself affect the stability, even at the same pH?

A3: Yes, absolutely. Buffer components can act as general acids or general bases, directly participating in the hydrolysis reaction and accelerating degradation. For example, the conjugate base of a buffer (like HPO₄²⁻ in a phosphate buffer or citrate ions) can act as a nucleophile or a general base catalyst, increasing the rate of hydrolysis compared to a non-participating buffer at the same pH[5][6]. Therefore, the choice of buffer is a critical experimental parameter.

Q4: Are there any other degradation pathways besides hydrolysis?

A4: Yes, under neutral to alkaline conditions, there is a significant risk of intramolecular cyclization to form L-lysine lactam[7][8]. This reaction involves the nucleophilic attack of the ε-amino group on the ester carbonyl carbon, leading to the formation of a six-membered cyclic amide and the elimination of methanol. This pathway can be a major source of impurity and loss of active compound, especially during prolonged storage or at elevated temperatures in alkaline buffers.

Q5: Which buffer system is generally recommended for maximizing the stability of Methyl L-lysinate hydrochloride?

A5: For maximal stability, a buffer system with a pH in the slightly acidic to neutral range (e.g., pH 4-6) is generally preferable to minimize both acid and base-catalyzed hydrolysis. However, the specific choice depends on the experimental requirements. Acetate buffers are often a good starting point in this pH range. Phosphate and citrate buffers, especially at higher concentrations and closer to neutral pH, may exhibit a more pronounced catalytic effect, potentially accelerating hydrolysis[6]. It is always recommended to perform a preliminary stability study under your specific experimental conditions.

Q6: How can I monitor the degradation of Methyl L-lysinate hydrochloride?

A6: The most common and reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method[9][10][11]. A reverse-phase HPLC method with UV detection can typically be developed to separate Methyl L-lysinate hydrochloride from its main degradants, L-lysine and L-lysine lactam. This allows for the quantification of the parent compound and the formation of degradation products over time.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of Methyl L-lysinate hydrochloride concentration. 1. Inappropriate pH: The buffer pH may be too high (alkaline) or too low (acidic), leading to rapid hydrolysis.[4][5] 2. Buffer Catalysis: The chosen buffer species (e.g., phosphate, citrate) may be actively catalyzing the hydrolysis.[6] 3. Elevated Temperature: The experiment or storage is being conducted at a temperature that accelerates degradation.1. Adjust pH: If experimentally feasible, adjust the buffer pH to a range of 4-6 for optimal stability. 2. Change Buffer System: Switch to a buffer with lower catalytic activity, such as an acetate buffer, or reduce the concentration of the current buffer. 3. Control Temperature: Perform experiments at the lowest feasible temperature and store stock solutions refrigerated or frozen.
Appearance of an unexpected peak in the HPLC chromatogram. 1. Lactam Formation: An unexpected peak could be L-lysine lactam, especially if the buffer pH is neutral to alkaline.[7][8] 2. Secondary Degradation: The primary degradation product, L-lysine, might be reacting further.1. Confirm Identity: Use a reference standard for L-lysine lactam to confirm the identity of the peak. If confirmed, consider lowering the pH of your buffer system to slow down its formation. 2. Perform Forced Degradation: Conduct forced degradation studies (acid, base, oxidation, heat) to systematically identify potential degradation products.[9][11]
Inconsistent results between experiments. 1. Inconsistent Buffer Preparation: Small variations in buffer pH or concentration can lead to significant differences in stability. 2. Age of Stock Solution: Using stock solutions of different ages can introduce variability due to ongoing degradation.1. Standardize Buffer Preparation: Use a calibrated pH meter and precise measurements for all buffer components. 2. Use Fresh Solutions: Prepare stock solutions of Methyl L-lysinate hydrochloride fresh for each experiment or establish a clear expiration based on stability data.

In-Depth Scientific Explanation

The Mechanism of Ester Hydrolysis

The hydrolysis of Methyl L-lysinate proceeds via nucleophilic acyl substitution. The reaction can be catalyzed by acid or base, as illustrated below.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Ester A2 Protonated Ester (Activated Carbonyl) A1->A2 H₃O⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A4 Carboxylic Acid + Alcohol A3->A4 - H₃O⁺, - CH₃OH B1 Ester B2 Tetrahedral Intermediate B1->B2 OH⁻ B3 Carboxylate + Alcohol B2->B3 - CH₃O⁻

Caption: Mechanisms of acid and base-catalyzed ester hydrolysis.

In acid-catalyzed hydrolysis , the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water[2]. In base-catalyzed hydrolysis (saponification) , a strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. This process is irreversible because the resulting carboxylic acid is deprotonated to a carboxylate, which is resistant to further nucleophilic attack[2].

The Role of Buffer Catalysis

Beyond the effects of H⁺ and OH⁻ (specific acid-base catalysis), the components of the buffer can also directly participate in the reaction (general acid-base catalysis).

G cluster_main General Base Catalysis by Buffer Anion (B⁻) Ester Ester + H₂O TS Transition State Ester->TS B⁻ assists proton removal from H₂O Products Products + HB TS->Products

Caption: General base catalysis of ester hydrolysis by a buffer anion.

Buffer anions like dibasic phosphate (HPO₄²⁻) or citrate can act as general bases, accepting a proton from water as it attacks the ester carbonyl. This increases the nucleophilicity of water and accelerates the reaction rate beyond what would be expected based on the solution's pH alone[1][6]. This is why a phosphate buffer at pH 7 might lead to faster degradation than a less catalytically active buffer at the same pH.

Experimental Protocol: Assessing the Stability of Methyl L-lysinate Hydrochloride

This protocol provides a framework for comparing the stability of Methyl L-lysinate hydrochloride in different buffer systems using HPLC.

Objective: To determine the degradation rate of Methyl L-lysinate hydrochloride in phosphate, citrate, and acetate buffers at a controlled temperature.

Materials:

  • Methyl L-lysinate hydrochloride

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Citric acid

  • Sodium citrate

  • Acetic acid

  • Sodium acetate

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • HPLC system with UV detector

  • Thermostatically controlled incubator or water bath

Procedure:

  • Buffer Preparation (0.1 M):

    • Phosphate Buffer (pH 7.0): Prepare solutions of 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄. Mix them, monitoring with a pH meter, until the pH is 7.0.

    • Citrate Buffer (pH 5.0): Prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate. Mix to achieve a final pH of 5.0.

    • Acetate Buffer (pH 5.0): Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate. Mix to achieve a final pH of 5.0.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve Methyl L-lysinate hydrochloride in HPLC grade water to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Stability Sample Preparation:

    • For each buffer system, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration (e.g., 1 mg/mL). This is your T=0 sample.

    • Prepare multiple identical samples for each buffer system to be incubated.

  • Incubation:

    • Place the prepared samples in an incubator set to a specific temperature (e.g., 40°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one sample from each buffer system.

    • Immediately quench the reaction by diluting the sample in the mobile phase to the working concentration for HPLC analysis. This minimizes further degradation.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to resolve Methyl L-lysinate, L-lysine, and L-lysine lactam.

    • A typical starting point for method development could be a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, run in a gradient elution mode[10][11].

  • Data Analysis:

    • For each time point, calculate the percentage of Methyl L-lysinate hydrochloride remaining relative to the T=0 sample.

    • Plot the natural logarithm of the remaining concentration versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).

    • Compare the rate constants (k) obtained for each buffer system to determine the relative stability.

Sources

Technical Support Center: Preventing Racemization of Methyl L-lysinate Hydrochloride During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the prevention of racemization during the synthesis of Methyl L-lysinate hydrochloride. Maintaining stereochemical integrity is paramount, as the biological activity of chiral molecules is often exclusive to a single enantiomer. This resource is designed for researchers, chemists, and drug development professionals to ensure the production of high-purity L-enantiomers.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable solutions.

Question: I've successfully synthesized Methyl L-lysinate hydrochloride, but chiral analysis shows a high percentage of the D-isomer. What are the most likely causes and how can I rectify this?

Answer: Significant racemization in your final product points to a loss of stereochemical control at the α-carbon. This is almost always caused by the unintended abstraction of the α-proton, leading to a planar intermediate that can be re-protonated from either face. Let's break down the likely culprits.

Potential Cause 1: Incorrect Choice or Concentration of Base The most common cause of racemization in amino acid chemistry is exposure to a base.[1][2] The carbo-methoxy group of the ester is electron-withdrawing, which increases the acidity of the α-proton, making it susceptible to removal by a base.

  • Causality: A strong or sterically unhindered base can easily abstract the α-proton to form a planar enolate. Once this planar intermediate is formed, the stereocenter is lost. Subsequent reprotonation has an equal probability of occurring from either side, leading to a racemic mixture.[1][3]

  • Solution:

    • Select a Sterically Hindered Base: If a base is required (e.g., for neutralizing a salt or in a subsequent coupling step), switch from a small, strong base like triethylamine (TEA) to a bulkier, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][4] Their steric bulk makes it more difficult to access the α-proton.

    • Optimize Base Stoichiometry: Use the absolute minimum amount of base required for the reaction, typically 1.0-1.1 equivalents for salt neutralization.[5] Excess base dramatically increases the rate of racemization.

Table 1: Comparison of Common Bases in Peptide Synthesis
Base pKa (Conjugate Acid) Steric Hindrance Racemization Potential
Triethylamine (TEA)~10.7LowHigh
N,N-Diisopropylethylamine (DIPEA)~10.1HighLow-Medium
N-Methylmorpholine (NMM)~7.4MediumLow
2,4,6-Collidine (TMP)~7.4Very HighVery Low[4]

Potential Cause 2: Elevated Reaction Temperature Heat is a form of energy. Providing excess thermal energy to the reaction can overcome the activation barrier for proton abstraction, accelerating racemization.[5][6]

  • Causality: The rate of most chemical reactions, including the enolization that leads to racemization, increases with temperature. Even if the correct base is used, running the reaction at room temperature or higher can lead to significant loss of stereochemical purity.

  • Solution:

    • Maintain Low Temperatures: Perform all steps involving the free ester, especially in the presence of any base, at low temperatures. An ice bath (0 °C) is standard practice.[5]

    • Controlled Reagent Addition: If the reaction is exothermic, add reagents slowly to the cooled reaction mixture to maintain a consistent low temperature.

Potential Cause 3: Inappropriate Esterification Method The choice of esterification method is critical. Methods that generate basic byproducts or require harsh conditions can induce racemization.

  • Causality: While the goal is to form the methyl ester, certain reagents can create a locally basic environment that compromises the adjacent stereocenter.

  • Solution:

    • Use Acid-Catalyzed Methods: The safest and most common method is the Fischer-Speier esterification, which involves treating the amino acid with methanol in the presence of a strong acid catalyst like anhydrous HCl gas or sulfuric acid.[7] This acidic environment protects the α-amino group via protonation and precludes the possibility of base-catalyzed racemization.

    • Consider Mild Alternatives: A highly effective and mild method involves using trimethylchlorosilane (TMSCl) in methanol at room temperature.[8] This procedure generates HCl in situ under anhydrous conditions and is known to preserve stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for amino acid esters? A: The primary mechanism is racemization via enolization. It proceeds through the following steps:

  • α-Proton Abstraction: A base removes the proton from the α-carbon (the carbon bearing the amino and ester groups).[2]

  • Formation of a Planar Intermediate: This creates a resonance-stabilized planar enolate anion. At this stage, the original stereochemistry is lost.

  • Reprotonation: The enolate is re-protonated by a proton source (like the conjugate acid of the base). This can occur with equal probability from the top or bottom face of the planar intermediate, resulting in a mixture of L- and D-enantiomers.[1]

racemization_mechanism L_Lys L-Methyl Lysinate (Chiral) Transition α-Proton Abstraction L_Lys->Transition + B: Base Base (B:) Base->Transition Enolate Planar Enolate Intermediate (Achiral) Transition->Enolate - H-B+ Protonation Reprotonation (H-B+) Enolate->Protonation L_Product L-Methyl Lysinate Protonation->L_Product 50% D_Product D-Methyl Lysinate Protonation->D_Product 50% Racemic Racemic Mixture

Caption: Mechanism of base-catalyzed racemization.

Q2: Which analytical techniques are best for quantifying the enantiomeric excess (e.e.) of my Methyl L-lysinate hydrochloride? A: Accurate determination of enantiomeric excess is crucial. The most reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the L- and D-enantiomers, causing them to elute at different times. Quantification is achieved by integrating the peak areas.[5][9]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile derivatives. The amino acid ester must first be derivatized (e.g., trifluoroacetylation) to increase its volatility.

  • NMR Spectroscopy with Chiral Auxiliaries: This technique involves adding a chiral solvating agent or a chiral shift reagent to the NMR sample.[10] This agent forms diastereomeric complexes with the L- and D-enantiomers, causing their corresponding signals in the NMR spectrum (e.g., the methyl ester protons) to appear at different chemical shifts (i.e., they become diastereotopic). The enantiomeric excess can be calculated from the integration of these separated signals.[11]

Q3: Does the reaction solvent affect the rate of racemization? A: Yes, the solvent can play a significant role. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can stabilize the charged intermediates involved in racemization, potentially increasing the rate compared to nonpolar solvents.[12] However, the choice of solvent is often dictated by reagent solubility. The most critical factors remain temperature and base selection. When options are available, a less polar solvent like Dichloromethane (DCM) may be preferable during base-sensitive steps.

Experimental Protocols

This section provides validated, step-by-step methodologies designed to minimize racemization.

Protocol 1: Synthesis of Methyl L-lysinate Dihydrochloride (Low-Racemization Method)

This protocol is adapted from the mild and efficient esterification procedure using TMSCl and methanol.[8]

Materials:

  • L-lysine hydrochloride

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Diethyl ether

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, add L-lysine hydrochloride (1.0 eq).

  • Suspension: Add anhydrous methanol to the flask (approx. 0.5 M concentration). Stir to create a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is a critical step to dissipate heat from the subsequent exothermic reaction.

  • TMSCl Addition: Slowly add TMSCl (2.2 eq) dropwise to the stirring suspension over 15-20 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C.

    • Expert Insight: TMSCl reacts with methanol to generate anhydrous HCl in situ. This avoids the handling of corrosive HCl gas and ensures the reaction remains strictly anhydrous and acidic, thereby preventing base-catalyzed racemization.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by TLC (ninhydrin stain).

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude product.

  • Purification: Add cold diethyl ether to the crude product and triturate to induce precipitation of a white solid. Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum to yield Methyl L-lysinate dihydrochloride.

synthesis_workflow Start 1. Suspend L-Lysine·HCl in Anhydrous MeOH Cool 2. Cool to 0°C (Critical Control Point) Start->Cool Add_TMSCl 3. Add TMSCl Dropwise (Maintain T < 5°C) Cool->Add_TMSCl React 4. Stir at Room Temp (12-18h) Add_TMSCl->React Concentrate 5. Concentrate (Rotary Evaporator) React->Concentrate Purify 6. Precipitate with Ether & Filter Concentrate->Purify Analyze 7. Analyze for Purity & e.e. (Chiral HPLC) Purify->Analyze

Caption: Low-racemization synthesis workflow.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guide; the exact column and mobile phase must be optimized for your specific instrument and derivative.

Procedure:

  • Sample Preparation: Accurately weigh ~1-2 mg of your synthesized Methyl L-lysinate dihydrochloride and dissolve it in the mobile phase to a final concentration of ~1 mg/mL.

  • Instrumentation:

    • Column: Use a suitable chiral column (e.g., a Crownpak CR(+) or similar column designed for amino acid enantiomers).

    • Mobile Phase: A common mobile phase for this analysis is a dilute acidic aqueous solution, such as perchloric acid (pH ~1.0-2.0).

    • Detector: UV detector set to ~210 nm.

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Analysis:

    • Inject a standard of racemic (D,L)-Methyl lysinate to determine the retention times for both the D- and L-enantiomers.

    • Inject your synthesized sample.

    • Identify the peaks corresponding to the L- and D-isomers based on the standard.

  • Calculation: Calculate the enantiomeric excess (% e.e.) using the areas of the two peaks:

    • % e.e. = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100

References

  • Liardon, R., Ledermann, S., & Ott-Kuhn, U. (1993). Racemization of α-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

  • Ismail, M. F., & Antonius, M. N. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8049. [Link]

  • Sawada, M., Takai, Y., Yamada, H., et al. (1998). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Chemical Communications, (10), 1181-1182. [Link]

  • van den Berg, E. M. M. (1988). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Leiden University Repository. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 93-103. [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. SpringerLink. Chapter 7.4 Racemization Assays. [Link]

  • Grigorean, G., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4437-4444. [Link]

  • Bodanszky, M., & Ondetti, M. A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (1), 26. [Link]

  • An, G., Kim, H., Rhee, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1108-1115. [Link]

  • Lee, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 479-486. [Link]

  • Zhu, X., Jiang, J., Lei, X., & Chen, X. (2012). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods, 4(7), 1846-1849. [Link]

  • PrepChem. (2017). Synthesis of L-lysine methyl ester dihydrochloride. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • You, L., et al. (2012). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 134(16), 7117-7125. [Link]

  • Antonacci, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2542. [Link]

  • Tinko, A., et al. (1986). Process for the racemization of an alpha-amino acid.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... RSC Publishing. [Link]

  • Moughan, P. J., & Rutherfurd, S. M. (1996). Prevention of amino acid racemization during guanidination--a prerequisite for measurement of protein digestibility by homoarginine labeling. Journal of Agricultural and Food Chemistry, 44(8), 2202-2205. [Link]

  • Garcia-Bustos, J. F., et al. (2014). A convenient preparation of N(epsilon)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1377-1385. [Link]

  • Tanabe Seiyaku Co., Ltd. (1982). Process for racemizing an optically active alpha-amino acid or a salt thereof. Patent 0057092. [Link]

  • Garcia-Bustos, J. F., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. [Link]

  • Himel, C. M., et al. (1951). Racemization of lysine.

Sources

impurity profiling of synthetic Methyl L-lysinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling of Synthetic Methyl L-Lysinate Hydrochloride

Status: Active Operator: Senior Application Scientist (Separation Science & API Chemistry) Case ID: LYS-OME-IMP-001

Executive Summary: The Analytical Challenge

Welcome to the technical support hub for Methyl L-Lysinate Hydrochloride. As researchers, you face a unique convergence of analytical challenges with this molecule:

  • Lack of Chromophore: The aliphatic lysine backbone has negligible UV absorbance above 210 nm, making standard UV-Vis detection unreliable.

  • High Polarity: The presence of two amine groups and an ester moiety creates a highly polar, hydrophilic molecule that elutes in the void volume of standard C18 columns.

  • Lability: The methyl ester is susceptible to hydrolysis (reverting to L-Lysine) and cyclization (diketopiperazine formation) under non-ideal pH or moisture conditions.

This guide moves beyond generic advice, offering self-validating protocols for impurity profiling.

Module 1: Impurity Origin & Chemistry

Before troubleshooting the method, we must understand the sample. The synthesis of Methyl L-Lysinate typically involves the esterification of L-Lysine with methanol using thionyl chloride (


) or HCl gas.
Visualizing the Impurity Landscape

The following diagram maps the genesis of common impurities during synthesis and storage.

ImpurityPathways Start L-Lysine (Starting Material) Product Methyl L-Lysinate Dihydrochloride (Target) Start->Product Esterification Imp_Dimer Impurity B: Dilysine Methyl Ester (Peptide Coupling) Start->Imp_Dimer Incomplete Activation (Side Rxn) Reagent MeOH / SOCl2 (Reagents) Reagent->Product Imp_Hydro Impurity A: L-Lysine (Hydrolysis) Product->Imp_Hydro Moisture/High pH (Hydrolysis) Imp_Racemic Impurity C: D-Lysine Methyl Ester (Racemization) Product->Imp_Racemic Prolonged Heat/Acid Imp_Cyc Impurity D: Lysine Anhydride (Diketopiperazine) Product->Imp_Cyc Free Base Form (Cyclization)

Figure 1: Genesis of impurities.[1] Note that "Impurity D" (Cyclization) is rapid if the salt is neutralized to the free base.

Module 2: Chromatographic Troubleshooting (Q&A)

Issue 1: "I see nothing (or noise) on my UV detector at 210 nm."

Diagnosis: Methyl L-Lysinate lacks a conjugated


-system. Relying on 205-210 nm UV detection detects the carboxyl/ester carbonyl, but this region is plagued by mobile phase noise (especially from formate/acetate buffers) and lacks sensitivity for low-level impurities (0.05%).

The Protocol (Universal Detection): Switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[2][3] These are "universal" detectors that respond to non-volatile analytes regardless of optical properties.

  • Why CAD? CAD offers better linearity and sensitivity (down to ng levels) compared to ELSD for amino acids.

  • The Setup:

    • Detector: CAD (Nebulizer temp: 35°C).

    • Mobile Phase: Must be volatile (Use TFA or Formic Acid; avoid Phosphate buffers).

    • Reference: See Reach Separations for comparative data on CAD vs. UV for non-chromophoric analytes [1].

Alternative (If CAD unavailable): Perform Pre-column Derivatization using FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or OPA (o-Phthalaldehyde).

  • Mechanism:[3] FMOC reacts with secondary/primary amines; OPA reacts with primary amines to form highly fluorescent derivatives.

  • Pros: Extremely high sensitivity (Fluorescence detection).

  • Cons: Increases method complexity; derivatization efficiency must be validated.

Issue 2: "The main peak elutes at the void volume ( ). I can't separate it from salts."

Diagnosis: The analyte is a polar cation. On a standard C18 column, it has no hydrophobic interaction mechanism to retain it.

The Protocol (Separation Mode Selection): You have two robust options. Do not use standard C18.

Option A: Ion-Pairing Reversed Phase (IP-RP)

  • Column: C18 (End-capped, stable at low pH).

  • Mobile Phase A: Water + 0.1% to 0.2% PFPA (Heptafluorobutyric acid) or TFA (Trifluoroacetic acid) .

  • Mechanism: The perfluorinated acid forms a neutral ion pair with the positively charged lysine amines, creating a "pseudo-hydrophobic" complex that retains on the C18 chain.

  • Caution: IP reagents suppress MS ionization. If using LC-MS, use the lowest effective concentration (e.g., 5-10 mM PFPA).

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Bare Silica.

  • Mobile Phase: High Acetonitrile (70-90%) / Aqueous Buffer (Ammonium Formate pH 3.0).

  • Mechanism: Partitioning into the water-rich layer on the silica surface.

  • Advantage: Highly compatible with MS (high organic content boosts ionization).

  • Reference: HILIC is superior for underivatized amino acids due to direct retention of polar groups [2].

Issue 3: "I have a split peak or a shoulder on the main peak."

Diagnosis: This is often a Counter-ion Mismatch or Stereoisomerism .

Troubleshooting Steps:

  • Check Stoichiometry: Are you analyzing the Monohydrochloride or Dihydrochloride?

    • Lysine has two basic amines (

      
      -NH
      
      
      
      and
      
      
      -NH
      
      
      ).
    • If the pH of your mobile phase is near the

      
       of the 
      
      
      
      -amine (~9.0), you will see peak splitting due to protonation equilibrium.
    • Fix: Ensure Mobile Phase pH is acidic (< 3.0) to keep both amines fully protonated (

      
      ).
      
  • Racemization Check (D-Isomer):

    • Synthesis using

      
       produces heat. If uncontrolled, L-Lysine racemizes to D-Lysine.
      
    • Test: Standard achiral columns (C18/HILIC) cannot separate enantiomers.

    • Protocol: Use a Chiral Column (e.g., Crown Ether based columns like Crownpak CR-I) which are specific for amino acids.

    • Reference: Racemization is a known risk in amino acid esterification if temperature exceeds 40°C [3].

Module 3: Quantitative Impurity Data

When profiling, categorize impurities by Relative Retention Time (RRT) and Origin. (Note: RRTs are approximate and depend on the specific IP-RP method used).

Impurity TypeLikely IdentityOriginDetection StrategyLimit (Typical)
Impurity A L-Lysine (Free Acid)Hydrolysis (Storage/Process)LC-CAD / LC-MS (M+1 = 147)NMT 1.0%
Impurity B Dilysine Methyl EsterPeptide Coupling (Side Rxn)LC-MS (M+1 = ~275)NMT 0.5%
Impurity C D-Lysine Methyl EsterRacemizationChiral HPLCNMT 0.5%
Impurity D Lysine AnhydrideCyclization (Diketopiperazine)LC-MS (M+1 = 129)NMT 0.2%

Module 4: Decision Logic for Method Development

Use this logic tree to select the correct analytical workflow for your specific equipment availability.

MethodSelection Start Start: Impurity Profiling Methyl L-Lysinate HCl Q_Detector Is CAD/ELSD or MS available? Start->Q_Detector Yes_Det Yes (Universal/Mass) Q_Detector->Yes_Det High Sensitivity Needed No_Det No (UV Only) Q_Detector->No_Det Standard HPLC Method_HILIC Method A: HILIC (ZIC-HILIC, ACN/Buffer) Best for MS sensitivity Yes_Det->Method_HILIC LC-MS Preferred Method_IP Method B: IP-RP (C18 + PFPA/TFA) Robust for CAD/ELSD Yes_Det->Method_IP CAD Preferred Method_Deriv Method C: Derivatization (FMOC or OPA) Required for UV/Fluorescence No_Det->Method_Deriv Validation Validate Specificity: Check Lysine (Hydrolysis) Check D-Isomer (Chiral) Method_HILIC->Validation Method_IP->Validation Method_Deriv->Validation

Figure 2: Analytical Method Selection Logic. HILIC is preferred for MS due to volatility; IP-RP is robust for manufacturing QC.

Module 5: Stability & Handling (Preventative Measures)

The "Hydrolysis Trap": Methyl L-Lysinate is highly hygroscopic. The hydrochloride salt is relatively stable, but any moisture uptake facilitates hydrolysis, releasing HCl and autocatalyzing further degradation.

  • Storage: Store at -20°C under Argon/Nitrogen. Desiccators are mandatory for room temperature handling.

  • Solvent Choice: Do not dissolve in water for long-term storage. Prepare standards fresh in Methanol/0.1% Formic Acid.

  • Free Base Warning: Never convert to the free base (neutralize) unless immediately reacting. The free amine will attack the ester (aminolysis) to form the diketopiperazine (Lysine Anhydride) within minutes [4].

References

  • Reach Separations. (2024).[3] A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from

  • Thermo Fisher Scientific. (2024). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Retrieved from

  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[4] Retrieved from

  • Brenner, M., & Huber, W. (1953). Preparation of alpha-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta.

Sources

Technical Support Center: Large-Scale Synthesis of Methyl L-lysinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of Methyl L-lysinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the industrial-scale production of this crucial amino acid derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of Methyl L-lysinate hydrochloride, offering potential causes and actionable solutions.

Issue 1: Low Yield of Methyl L-lysinate hydrochloride

You're consistently obtaining a lower than expected yield of the final product.

Potential Causes & Solutions:

Potential CauseRecommended ActionScientific Rationale
Incomplete Esterification Reaction 1. Increase Reaction Time: Extend the reflux time to ensure the reaction goes to completion.[1][2] 2. Excess Methanol: Utilize a significant excess of methanol to shift the equilibrium towards the product side of the Fischer esterification reaction.[3] 3. Efficient Water Removal: Employ azeotropic distillation with a suitable solvent (e.g., toluene) to remove water as it is formed, further driving the reaction forward.[4]The Fischer esterification is a reversible reaction.[1] According to Le Chatelier's principle, removing one of the products (water) or increasing the concentration of a reactant (methanol) will favor the formation of the ester.
Product Loss During Work-up and Isolation 1. Optimize Crystallization Conditions: Carefully control the cooling rate and temperature during crystallization to maximize the precipitation of the dihydrochloride salt.[3] 2. Minimize Solubility in Wash Solvents: Wash the crystalline product with chilled methanol to reduce solubility losses.[3]Methyl L-lysinate dihydrochloride has some solubility in methanol, especially at room temperature. Using chilled solvent minimizes this effect.
Side Reactions 1. Control Reaction Temperature: Maintain the optimal reaction temperature to prevent thermal decomposition of the starting material or product.[3] 2. Protect Amino Groups (if necessary): For certain applications, protecting the amino groups before esterification can prevent side reactions, though this adds extra steps to the synthesis.[][6]High temperatures can lead to degradation and the formation of impurities. Protecting groups can direct the reaction to the desired carboxylic acid site.
Issue 2: Product Purity Issues - Presence of Unreacted L-lysine hydrochloride

Your final product is contaminated with the starting material, L-lysine hydrochloride.

Potential Causes & Solutions:

Potential CauseRecommended ActionScientific Rationale
Insufficient Acid Catalyst 1. Optimize HCl Concentration: Ensure an adequate amount of hydrochloric acid is used as the catalyst.[1][7] In some procedures, thionyl chloride is used as a source of HCl in situ.[4][8] 2. Alternative Catalysts: Consider using trimethylchlorosilane (TMSCl) in methanol, which can facilitate esterification under mild conditions.[9]The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Poor Solubility of L-lysine hydrochloride 1. Ensure Complete Dissolution: Heat the suspension to reflux until all the L-lysine hydrochloride has dissolved before proceeding with the reaction for the specified time.[4]The reaction occurs in the liquid phase, so complete dissolution of the starting material is crucial for the reaction to proceed efficiently.
Ineffective Purification 1. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to remove unreacted starting material. 2. Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be employed to separate the ester from the unreacted amino acid.[10]L-lysine hydrochloride and its methyl ester have different solubilities and affinities for ion-exchange resins, allowing for their separation.
Issue 3: Formation of Dimer or Oligomers

You're observing the presence of di- or oligo-peptides of lysine in your product.

Potential Causes & Solutions:

Potential CauseRecommended ActionScientific Rationale
In-situ Amide Bond Formation 1. Maintain Acidic Conditions: Ensure the reaction medium remains sufficiently acidic throughout the process. The hydrochloride salt form of the amino groups minimizes their nucleophilicity. 2. Lower Reaction Temperature: If oligomerization is a significant issue, consider running the reaction at a lower temperature, though this may require a longer reaction time.Under neutral or basic conditions, the free amino group of one molecule can act as a nucleophile and attack the activated ester of another, leading to peptide bond formation.[11] Maintaining a low pH keeps the amino groups protonated and non-nucleophilic.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the large-scale synthesis of Methyl L-lysinate hydrochloride?

The most common starting material is L-lysine hydrochloride.[4][12] This is a stable and readily available form of the amino acid.

Q2: Why is the dihydrochloride salt of Methyl L-lysinate formed?

L-lysine has two amino groups (α- and ε-amino groups). In the presence of excess hydrochloric acid, which is used as a catalyst for the esterification, both of these basic amino groups are protonated, forming the dihydrochloride salt. This salt form is often more stable and easier to handle and crystallize than the free base.[4][12]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.[9]

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the reaction mixture and to determine the purity of the final product with high accuracy.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.[1][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[9]

Q4: Are there alternative, milder methods for this esterification?

Yes, a facile method using trimethylchlorosilane (TMSCl) in methanol at room temperature has been reported to produce amino acid methyl ester hydrochlorides in good to excellent yields.[9] This method offers the advantage of milder reaction conditions.

III. Experimental Protocols

Protocol 1: Classical Fischer Esterification using HCl

This protocol is a standard method for the synthesis of Methyl L-lysinate dihydrochloride.

  • Suspend L-lysine hydrochloride in methanol in a round bottom flask.[4]

  • Cool the mixture in an ice bath.

  • Slowly add a source of HCl, such as thionyl chloride or anhydrous HCl gas, while stirring.[4][8]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[4]

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Azeotropically remove residual water with toluene.[4]

  • The resulting solid can be used directly or further purified by recrystallization.

Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)

This method provides a milder alternative to the classical approach.

  • To a suspension of L-lysine in methanol, slowly add trimethylchlorosilane at room temperature with stirring.[9]

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.[9]

  • Concentrate the reaction mixture on a rotary evaporator to obtain the product.[9]

IV. Visualizing the Workflow

General Synthesis and Troubleshooting Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Start Start: L-lysine hydrochloride & Methanol Reagents Add Acid Catalyst (e.g., HCl, SOCl2, TMSCl) Start->Reagents Reaction Reflux / Stir at RT Reagents->Reaction Monitor Monitor Progress (TLC/HPLC) Reaction->Monitor Concentrate Concentrate Under Vacuum Monitor->Concentrate Reaction Complete LowYield Low Yield? Monitor->LowYield Incomplete Reaction Crystallize Crystallize/Precipitate Concentrate->Crystallize Filter Filter & Wash Crystallize->Filter Dry Dry Product Filter->Dry Filter->LowYield Loss during work-up Analysis Purity & Identity Check (HPLC, NMR, MS) Dry->Analysis Final Final Product: Methyl L-lysinate hydrochloride Analysis->Final PurityIssue Purity Issues? Analysis->PurityIssue LowYield->Reagents LowYield->Reaction Increase Time/Temp LowYield->Crystallize Optimize Crystallization PurityIssue->Reaction Control Temp / Side Reactions PurityIssue->Crystallize Recrystallize

Caption: Troubleshooting workflow for Methyl L-lysinate hydrochloride synthesis.

V. References

  • PrepChem. (n.d.). Synthesis of L-lysine methyl ester dihydrochloride. Retrieved from PrepChem.com

  • Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. (2025). ACS Polymers Au.

  • Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. (n.d.). PMC.

  • Muby Chemicals. (n.d.). L-Lysine monohydrochloride or Lysine Hydrochloride Manufacturers. Retrieved from Muby Chemicals.

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC.

  • Chemoenzymatic Synthesis of Poly- l -lysine via Esterification with Alcohol in One-Pot. (2025).

  • Trypsin-catalyzed Oligomerization of L-Lysine Esters. (n.d.). Oxford Academic.

  • Method for producing lysine ester. (n.d.). Google Patents.

  • Lysine Hydrochloride. (2011).

  • ChemicalBook. (2026). Methyl L-lysinate dihydrochloride | 26348-70-9. Retrieved from ChemicalBook.

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. (2014). PubMed.

  • Nε-Boc-L-lysine methyl ester hydrochloride - (CAS 2389-48-2) - Amino Acids. (n.d.).

  • Pharmaffiliates. (n.d.). 26348-70-9| Chemical Name : L-Lysine Methyl Ester Dihydrochloride. Retrieved from Pharmaffiliates.

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. (2025). ResearchGate.

  • Poly(L-Lysine). (n.d.). RCSI Repository.

  • Chem-Impex. (n.d.). Nα-Methyl-L-lysine hydrochloride. Retrieved from Chem-Impex.

  • ChemicalBook. (2026). L-Lysine hydrochloride | 657-27-2. Retrieved from ChemicalBook.

  • Chem-Impex. (n.d.). L-Lysine methyl ester dihydrochloride. Retrieved from Chem-Impex.

  • Benchchem. (n.d.). The Cornerstone of Bioproduction: A Technical Guide to the Discovery and Synthesis of L-Lysine Monohydrochloride. Retrieved from Benchchem.

  • Myande. (2025). Industrial Production of L-Lysine by Fermentation Explained. Retrieved from Myande.

  • HPLC and HPLC–MS Analysis of Urinary N -Monomethyl-Lysine. (n.d.). Oxford Academic.

  • Joint Research Centre. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.

  • Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. (n.d.). Semantic Scholar.

  • Methyl-L-lysine hydrochloride | CAS 7622-29-9 | SCBT. (n.d.).

  • Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε - MDPI. (2022).

  • Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. (n.d.). University of Glasgow.

  • (PDF) The l -Lysine Story: From Metabolic Pathways to Industrial Production. (n.d.). ResearchGate.

  • Process for purifying lysine. (n.d.). Google Patents.

  • L-lysine production improvement: a review of the state of the art and patent landscape focusing on strain development and fermentation technologies. (2019). PubMed.

  • Pure Synth. (n.d.). L-Lysine Methyl Ester Dihydrochloride 98.0%. Retrieved from Pure Synth.

  • Problem 2 - Pianeta Chimica. (n.d.).

  • Organic Syntheses Procedure. (n.d.).

  • Chem-Impex. (n.d.). Nα-Boc-L-lysine methyl ester hydrochloride. Retrieved from Chem-Impex.

  • Synthesis of lysine methyltransferase inhibitors. (n.d.). PMC - NIH.

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improving the yield of peptide synthesis with Methyl L-lysinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis with Methyl L-lysinate hydrochloride

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Methyl L-lysinate hydrochloride in peptide synthesis. Our goal is to help you navigate common challenges and optimize your protocols to improve peptide yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for their root causes and detailed protocols for resolution.

Issue 1: Low or No Coupling Efficiency After Adding Methyl L-lysinate hydrochloride

Question: I've added my Fmoc-protected amino acid to the deprotected peptide-resin, but after the coupling time, a positive Kaiser test (strong blue color) indicates a significant amount of unreacted free amine. Why is my coupling failing when I use Methyl L-lysinate hydrochloride?

Root Cause Analysis: The most common reason for coupling failure in this context is the presence of the hydrochloride salt. In solid-phase peptide synthesis (SPPS), the coupling reaction requires a free, nucleophilic amine on the resin-bound peptide to attack the activated carboxylic acid of the incoming amino acid. Methyl L-lysinate hydrochloride exists as an ammonium salt (R-NH₃⁺Cl⁻). This protonated amine is not nucleophilic and cannot participate in the coupling reaction. Before coupling can proceed, the amine must be deprotonated to its free amine form (R-NH₂).

Solution: In Situ Neutralization Protocol The hydrochloride must be neutralized by a non-nucleophilic base before or during the coupling step. This is known as in situ neutralization.[1][2] Adding the base directly to the reaction vessel saves time and can minimize peptide aggregation, which is more likely to occur when the peptide-resin is in its neutral, free-amine state for extended periods.[1]

Detailed Protocol: Coupling with In Situ Neutralization

  • Resin Preparation : Following standard Fmoc-deprotection of the N-terminal amino acid on your resin, wash thoroughly with Dimethylformamide (DMF) (e.g., 5 times) to remove all traces of piperidine.

  • Amino Acid Activation : In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, a coupling agent like HATU (3.9 equivalents), in DMF.

  • Neutralization and Coupling : Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture. Allow this mixture to pre-activate for 1-5 minutes before adding it to the deprotected peptide-resin.[3]

  • Reaction : Allow the coupling reaction to proceed for 45-60 minutes. Agitate the mixture throughout.

  • Monitoring : After the reaction time, wash the resin with DMF and perform a Kaiser test to confirm the absence of free primary amines (a negative test will result in a yellow or colorless result).

Issue 2: Appearance of an Unexpected Side Product with a Mass of +14 Da

Question: After cleavage and HPLC analysis of my crude peptide, I see a significant peak that corresponds to my target peptide mass plus 14 Da. What is this side product and how can I prevent it?

Root Cause Analysis: This mass shift (+14 Da) is characteristic of methylation. The methyl ester on the lysine side chain, while generally stable, can under certain conditions act as a methylating agent. This is particularly a risk during the final cleavage step, where strong acids and scavengers create a highly reactive environment. Sensitive residues, such as the indole side chain of tryptophan, are susceptible to this electrophilic attack.

Solution: Optimization of Cleavage Cocktail and Conditions The key is to use a cleavage cocktail and conditions that efficiently deprotect the peptide while minimizing the exposure time to strong acids and effectively quenching reactive species.

  • Use a Scavenger-Rich Cocktail : For peptides containing sensitive residues like Tryptophan, Cysteine, or Methionine, a standard 95% TFA solution is insufficient. A robust cleavage cocktail like Reagent K is highly recommended.[4][5][6]

  • Minimize Cleavage Time : While some residues require longer deprotection times, prolonged exposure to TFA can increase the likelihood of side reactions. Aim for the shortest time necessary for complete deprotection, typically 2-3 hours at room temperature.[7]

Recommended Cleavage Protocol (Reagent K)

  • Preparation : Prepare Reagent K fresh before use. The composition is typically:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage : Wash the dried peptide-resin with Dichloromethane (DCM). Add the Reagent K cocktail (approx. 10 mL per gram of resin) to the resin.

  • Reaction : Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation : Filter the resin and collect the filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.[7]

  • Isolation : Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a methyl ester for lysine side-chain protection?

The primary advantage of using a methyl ester to protect the lysine side-chain is its orthogonality with the commonly used Boc (tert-butyloxycarbonyl) protecting group. This allows for selective deprotection strategies. For instance, the Boc group can be removed with TFA during the final cleavage from the resin, leaving the methyl ester intact for subsequent, specific modifications in solution.[8]

Q2: How do I remove the methyl ester from the lysine side chain after synthesis?

The methyl ester is stable to the standard TFA cleavage conditions used in Fmoc-based SPPS.[8] It must be removed in a separate, subsequent step, typically via saponification (base-catalyzed hydrolysis). A common method involves dissolving the purified, protected peptide in an aqueous base solution (e.g., dilute NaOH or LiOH) and carefully monitoring the reaction until completion, followed by neutralization and re-purification.

Q3: Which base is best for neutralizing Methyl L-lysinate hydrochloride?

A non-nucleophilic, sterically hindered tertiary amine is required to prevent side reactions. The most common choices are Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). DIPEA is generally preferred due to its stronger basicity and high efficacy in SPPS.

BasepKa of Conjugate AcidRecommended EquivalentsNotes
DIPEA ~10.82-8Highly effective, standard choice for in situ neutralization.[3]
NMM ~7.42-4A weaker base, may be used in specific cases to minimize racemization.

Q4: Can I use standard coupling reagents like HBTU or HATU with Methyl L-lysinate hydrochloride?

Yes, aminium/uronium-based coupling reagents like HBTU and HATU are highly effective and recommended for use with Methyl L-lysinate hydrochloride, provided that the essential in situ neutralization step is performed.[1][3] These reagents form highly reactive esters that facilitate efficient coupling.[3]

Visualizing the Workflow

Workflow for Incorporating Methyl L-lysinate hydrochloride

cluster_resin On-Resin Operations cluster_solution Solution Phase Operations Resin_Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Wash1 2. DMF Wash Resin_Deprotect->Resin_Wash1 Resin_Coupling 3. In Situ Neutralization & Coupling Resin_Wash1->Resin_Coupling Resin_Wash2 4. DMF Wash Resin_Coupling->Resin_Wash2 Kaiser_Test 5. Kaiser Test Resin_Wash2->Kaiser_Test AA_Activation A. Activate Fmoc-AA (HATU/DMF) Base_Add B. Add Base (DIPEA) AA_Activation->Base_Add Base_Add->Resin_Coupling Add to Resin

Caption: Key steps for coupling using in situ neutralization.

Troubleshooting Logic for Low Yield

Start Low Peptide Yield Problem1 Incomplete Coupling? Start->Problem1 Problem2 Side Reaction? Start->Problem2 Problem3 Aggregation? Start->Problem3 Cause1 HCl Salt Not Neutralized Problem1->Cause1 Cause2 Insufficient Reagents/ Time Problem1->Cause2 Cause3 Methylation (+14 Da) Problem2->Cause3 Cause4 Hydrophobic Sequence Problem3->Cause4 Solution1 Use In Situ Neutralization with DIPEA Cause1->Solution1 Solution2 Increase Equivalents or Reaction Time Cause2->Solution2 Solution3 Use Scavenger-Rich Cleavage Cocktail Cause3->Solution3 Solution4 Use NMP Solvent or Chaotropic Agents Cause4->Solution4

Caption: Diagnostic flowchart for troubleshooting low peptide yield.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Tam, J. P., & Lu, Y. A. (1995). Side reactions in solid-phase peptide synthesis and their applications. PubMed.
  • (n.d.). Technical Support Information Bulletin 1208.
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Miranda, L. P., & Alewood, P. F. (2020). In Situ Neutralization Protocols for Boc-SPPS. PubMed.
  • (n.d.). Cleavage Cocktails; Reagent B. Peptides.
  • (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology.
  • BenchChem. (n.d.). Technical Support Center: H-His-Lys-OH Peptide Synthesis.

Sources

Technical Support Center: Methyl L-Lysinate Hydrochloride Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Methyl L-lysinate hydrochloride (H-Lys-OMe·2HCl) is a critical intermediate in peptide synthesis and bioconjugation. Its stability is governed by a delicate balance between its ester moiety (susceptible to hydrolysis) and its two amine groups (


-amine and 

-amine).

While the dihydrochloride salt form is relatively stable in the solid state due to the protonation of both amines (rendering them non-nucleophilic), experimental conditions—specifically pH shifts and solvation —trigger rapid degradation pathways.

The "Stability Paradox"

To utilize Methyl L-lysinate in synthesis (e.g., amide coupling), you must often neutralize the HCl salt. However, the moment the molecule is neutralized (pH > 7), the free amines become reactive nucleophiles that attack the ester group, leading to autodegradation via cyclization or polymerization.

Degradation Pathways Analysis

The following diagram illustrates the three primary fates of Methyl L-lysinate under experimental stress.

DegradationPathways cluster_conditions Critical Drivers Start Methyl L-lysinate (H-Lys-OMe) Hydrolysis L-Lysine (Free Acid) Start->Hydrolysis Acid/Base Hydrolysis (+ H2O) Lactam α-amino-ε-caprolactam (Lysine Lactam) Start->Lactam Intramolecular Cyclization (Dilute Basic Conditions) Polymer Oligomers/Polymers (Poly-Lysine methyl ester) Start->Polymer Intermolecular Aminolysis (Concentrated Basic Conditions) Cond1 pH > 7 (Free Base) Cond2 Moisture Cond3 Heat

Figure 1: Primary degradation vectors. The pathway is dictated by concentration and pH.

Pathway A: Hydrolytic Cleavage (Acid/Base Catalyzed)
  • Mechanism: Water attacks the carbonyl carbon of the methyl ester, displacing methanol.

  • Trigger: Presence of moisture in the solid salt (caking) or aqueous solution.

  • Kinetics: Acid-catalyzed hydrolysis is slow but constant. Base-catalyzed hydrolysis is rapid (saponification).

  • End Product: L-Lysine (H-Lys-OH).

Pathway B: Intramolecular Cyclization (Lactamization)
  • Mechanism: In the free-base form, the side-chain

    
    -amine acts as a nucleophile, attacking the 
    
    
    
    -methyl ester carbonyl. This forms a 7-membered lactam ring.
  • Trigger: Basic pH (neutralization) and low concentration (dilution favors intramolecular reaction over intermolecular collision).

  • End Product:

    
    -amino-
    
    
    
    -caprolactam.[1][2]
  • Significance: This is a major, often overlooked impurity that forms during workups involving basic extractions [1, 2].

Pathway C: Intermolecular Polymerization
  • Mechanism: The amine of one molecule attacks the ester of a different molecule.

  • Trigger: Basic pH and high concentration .

  • End Product: Lysine oligomers (dimers, trimers).

Quantitative Stability Data

The following table summarizes expected stability profiles based on experimental conditions.

ConditionDominant PathwayEstimated Half-Life (

)
Technical Recommendation
Solid State (-20°C, Desiccated) Negligible> 2 YearsStore in inert atmosphere (Ar/N2).
Solid State (RT, High Humidity) HydrolysisWeeks/MonthsHygroscopic: HCl salt absorbs water; autocatalytic hydrolysis ensues.
Solution (pH < 5, 25°C) Slow HydrolysisDaysKeep solutions acidic (HCl or TFA buffers) for HPLC.
Solution (pH 7-8, 25°C) Cyclization / HydrolysisHoursCritical Window: Use immediately upon neutralization.
Solution (pH > 10, 25°C) Rapid PolymerizationMinutesAvoid strong bases; use hindered bases (DIPEA) if necessary.

Troubleshooting Guide & FAQs

Scenario 1: "My sample has turned into a sticky gel."

Diagnosis: Hygroscopic Failure / Polymerization.

  • Cause: The dihydrochloride salt is extremely hygroscopic. If the vial was left open or stored without desiccant, it absorbed atmospheric water. If it was a free base oil, it likely polymerized.

  • Solution:

    • Check solubility in dry methanol. If insoluble, it is likely polymerized.

    • If soluble but acidic, it is hydrolyzed.

    • Prevention: Always warm the bottle to room temperature before opening to prevent condensation. Store under Argon.

Scenario 2: "I see a new peak at a longer retention time on HPLC."

Diagnosis:


-amino-

-caprolactam formation.[1][2]
  • Context: You likely neutralized the salt for a reaction or left it in a buffer > pH 7.

  • Mechanism: The lactam is more hydrophobic than the open-chain lysine ester (loss of charged/polar groups), leading to longer retention on C18 columns.

  • Confirmation: Check Mass Spec. The Lactam has a mass of [M-MeOH]. (MW of Lys-OMe = ~160 (free base); Lactam = ~128). Note: Loss of 32 Da (methanol).

Scenario 3: "Yields are low in my amide coupling reaction."

Diagnosis: Competing Aminolysis.

  • Issue: You are trying to couple an acid to the

    
    -amine, but the 
    
    
    
    -amine is also reacting, or the ester is cyclizing.
  • Fix:

    • Ensure you are using H-Lys-OMe·2HCl .

    • Use exactly 2.0 equivalents of base (e.g., DIPEA) to neutralize the HCl. Excess base accelerates cyclization.

    • Perform the activation of the carboxylic acid first, then add the lysine ester at low temperature (0°C) to kinetically favor the intermolecular coupling over intramolecular cyclization.

Experimental Protocols

Protocol A: Safe Neutralization (Free Base Generation)

Do not store the free base. Generate in situ.

  • Dissolution: Dissolve H-Lys-OMe·2HCl in dry DMF or DCM.

  • Cooling: Chill the solution to 0°C.

  • Base Addition: Add non-nucleophilic base (e.g., DIPEA or NMM) dropwise.

    • Why? Inorganic bases (NaOH) introduce water (hydrolysis risk) and high local pH (polymerization risk).

  • Usage: Add the electrophile immediately.

Protocol B: Analytical Monitoring (HPLC)

Standard method to separate Lysine, Lys-Ester, and Lactam.

  • Column: C18 Polar-Embedded (e.g., Atlantis T3 or similar) to retain polar amines.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Why TFA? Low pH inhibits hydrolysis during the run and ion-pairs with amines for better peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 20% B over 15 mins. (Lysine derivatives are very polar; high organic is not needed).

  • Detection: UV 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD.

Decision Tree: Handling & Storage

HandlingLogic Start Received H-Lys-OMe·2HCl Storage Long Term Storage? Start->Storage Freezer -20°C / Desiccator (Tightly Sealed) Storage->Freezer Yes Usage Experimental Use Storage->Usage No Solvent Select Solvent Usage->Solvent Water Water/Buffer Solvent->Water Organic DMF/DCM/MeOH Solvent->Organic CheckPH Check pH Water->CheckPH Action Use Immediately (< 30 mins) Organic->Action If Base Added Acidic pH < 6 (Stable for hours) CheckPH->Acidic Basic pH > 7 (Unstable) CheckPH->Basic Basic->Action Risk of Lactam

Figure 2: Operational logic for minimizing degradation during handling.

References

  • RSC Publishing. (2025). Proton Ionisation Constants and Kinetics of Base Hydrolysis of Some

    
    -Amino-acid Esters in Aqueous Solution. The Royal Society of Chemistry. 
    
  • National Institutes of Health (NIH). (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions. PubMed Central.

  • MedChemExpress. (2024). H-Lys-OMe.2HCl Product Safety & Handling Guide.

  • ResearchGate. (2025). Kinetics of base hydrolysis of

    
    -amino acid esters. 
    

Sources

Validation & Comparative

Definitive Guide: Validation of Methyl L-lysinate Hydrochloride Purity using qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for qNMR

Methyl L-lysinate hydrochloride is a critical intermediate in peptide synthesis and drug development. However, its validation presents a "perfect storm" of analytical challenges: it lacks a strong UV chromophore, making standard HPLC-UV insensitive without derivatization; it is highly polar, complicating reverse-phase retention; and as a hydrochloride salt, it is hygroscopic, making gravimetric purity assessments prone to error.

This guide argues that Quantitative Nuclear Magnetic Resonance (qNMR) is not merely an alternative, but the superior primary reference method for this compound. Unlike HPLC, which requires an identical reference standard (often unavailable or of questionable purity itself), qNMR relies on the fundamental physical property of proton spin, offering direct, SI-traceable quantification using a certified internal standard.

Strategic Comparison: qNMR vs. Traditional Alternatives[1][2][3]

The following table objectively compares the performance of qNMR against the industry standards: HPLC (with derivatization or low-UV detection) and Potentiometric Titration.

Table 1: Comparative Performance Matrix
FeatureqNMR (Primary Ratio Method) HPLC-UV (Low Wavelength/Derivatized) Potentiometric Titration (AgNO₃ / HClO₄)
Specificity High. Distinguishes the ester signal (3.8 ppm) from hydrolysis products (Lysine) and synthesis by-products.Medium/Low. Without MS, peak identification relies solely on retention time. Low UV (210 nm) is prone to solvent noise.Low. Measures total chloride (AgNO₃) or total basic amine (HClO₄). Cannot distinguish intact ester from hydrolyzed lysine.
Reference Standard Universal. Requires any certified internal standard (e.g., Maleic Acid). No need for Methyl L-lysinate reference.Specific. Requires a high-purity Methyl L-lysinate HCl standard to establish a calibration curve.Standardized Titrant. Requires standardized AgNO₃ or HClO₄.
Precision (RSD) < 1.0% (typically 0.1–0.5% with metrological weighing).0.5–2.0% (Dependent on derivatization efficiency and detector linearity).0.2–0.5% (High precision, but low accuracy regarding organic purity).
Sample Prep Time Fast (< 15 min). Dissolve and run.Slow (1–3 hours). Requires equilibration, potential derivatization, and long run times.Fast (< 20 min). Dissolve and titrate.
Moisture/Salt Correction Intrinsic. Measures the weight % of the active moiety directly.Extrinsic. Requires separate KF (water) and ROI (residue) tests to correct "Area %" to "Weight %".Partial. Can measure salt content but not organic degradation.

Scientific Integrity: The qNMR Protocol

This protocol is designed for absolute purity determination (Weight/Weight %). It utilizes Maleic Acid as the Internal Standard (IS) due to its high purity availability, stability in D₂O, and distinct singlet signal (~6.0-6.3 ppm) that does not overlap with Methyl L-lysinate signals.

Reagents and Equipment[4][5][6][7][8][9]
  • Analyte: Methyl L-lysinate hydrochloride (approx. 10-20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable), >99.9% purity.

  • Solvent: Deuterium Oxide (D₂O), 99.9 atom% D.

  • Instrument: 400 MHz NMR (or higher) with a probe capable of ¹H detection.

  • Balance: Microbalance with readability of 0.001 mg or better (Critical for qNMR).

Step-by-Step Workflow

Step 1: Metrological Weighing

  • Weigh approx. 10 mg of Maleic Acid (

    
    ) and 15 mg of Methyl L-lysinate HCl (
    
    
    
    ) directly into the same HPLC vial or weighing boat.
  • Expert Insight: Do not weigh separately and mix liquids. Co-dissolution eliminates volumetric errors. Record weights to 5 decimal places.

Step 2: Dissolution

  • Add ~0.8 mL D₂O. Vortex until completely dissolved.

  • Transfer to a 5mm NMR tube.[1]

  • Note: In D₂O, the ammonium protons (

    
    ) will exchange with deuterium and disappear. This simplifies the spectrum, leaving only the non-exchangeable carbon-bound protons.
    

Step 3: Acquisition Parameters (The "q" in qNMR) To ensure the signal intensity is strictly proportional to the number of protons, you must deviate from standard qualitative parameters:

  • Pulse Angle: 90° (maximize signal per scan).

  • Relaxation Delay (D1): Must be

    
     of the slowest relaxing nucleus.
    
    • Protocol: Measure

      
       first. For small molecules in D₂O, 
      
      
      
      is often 2-5 seconds. Set D1 to 30 seconds to be safe.
  • Spectral Width: 20 ppm (to ensure flat baseline).

  • Scans (NS): 16 or 32 (sufficient for >250:1 S/N ratio with these concentrations).

  • Temperature: 298 K (controlled).

Step 4: Processing

  • Phase Correction: Manual phasing is required. Auto-phasing often introduces subtle baseline distortions.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin).

  • Integration: Integrate the Methyl Ester Singlet (~3.8 ppm) of the analyte and the Vinylic Singlet (~6.3 ppm) of Maleic Acid.

    • Why the Methyl Ester? It is a sharp singlet (3 protons), distinct from the lysine backbone multiplets, providing the highest precision.

The Calculation

Calculate the Purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area[1][2][3]
    
  • 
     = Number of protons (Maleic Acid = 2; Methyl Ester = 3)
    
  • 
     = Molar Mass (Methyl L-lysinate HCl = 232.71  g/mol ; Maleic Acid = 116.07  g/mol )
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard (as a decimal)
    

Visualization of Methodologies

Diagram 1: The qNMR Validation Workflow

This diagram illustrates the logical flow from sample preparation to final purity calculation, emphasizing the critical control points.

qNMR_Workflow Start Start: Methyl L-lysinate HCl Validation Weighing Metrological Weighing (Analyte + Maleic Acid IS) Start->Weighing 10-20 mg Dissolution Co-dissolution in D2O (Proton Exchange: -NH3 -> -ND3) Weighing->Dissolution Homogeneity Acquisition NMR Acquisition (90° Pulse, D1 > 30s, 400MHz+) Dissolution->Acquisition Transfer to Tube Processing Processing (Manual Phase, Baseline Corr.) Acquisition->Processing FID -> Spectrum Integration Integration Selection Analyte: -OCH3 (3.8 ppm) IS: -CH=CH- (6.3 ppm) Processing->Integration Signal Isolation Calculation Calculate Purity % (Eq. 1) Integration->Calculation Ratio Analysis

Caption: Step-by-step qNMR workflow ensuring traceability and minimizing gravimetric errors.

Diagram 2: Spectral Logic & Specificity

This conceptual diagram shows why qNMR is superior: it spectrally separates the "Active" ester from potential impurities (Hydrolyzed Lysine).

Spectral_Logic Analyte Methyl L-lysinate HCl Methyl Ester (-OCH3) Lysine Backbone Spectrum NMR Spectrum (D2O) 6.3 ppm (IS) 3.8 ppm (Target) 1.5-3.0 ppm (Overlap) Analyte:ester->Spectrum:region2 Quantitation Signal Analyte:backbone->Spectrum:region3 Impurity Impurity: L-Lysine (Hydrolysis) No Methyl Signal Lysine Backbone Impurity:backbone_imp->Spectrum:region3 Interference Impurity:no_ester->Spectrum:region2 No Signal (Silent) IS Internal Standard (Maleic Acid) Vinylic Protons IS:vinyl->Spectrum:region1 Reference Signal

Caption: Spectral assignment logic demonstrating how qNMR isolates the methyl ester signal from hydrolysis impurities.

Experimental Validation Data (Representative)

The following data represents typical validation results when comparing qNMR to HPLC-UV for Methyl L-lysinate HCl.

ParameterqNMR ResultHPLC-UV ResultInterpretation
Assay (Purity) 98.4% w/w 99.1% AreaHPLC "Area %" overestimates purity by ignoring water/salts and non-UV active impurities. qNMR gives the true content.
Linearity (

)
0.9999 0.9995qNMR linearity is strictly mathematical (spin physics), whereas HPLC depends on detector response.
Repeatability (n=6) 0.35% RSD 0.8% RSDqNMR offers superior precision when weighing is controlled.
LOD ~0.05 mg/mL~0.01 mg/mLHPLC is more sensitive for trace impurities, but qNMR is superior for the main component assay.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM qNMR Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation in qNMR." Journal of Medicinal Chemistry, 2014. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis." Trends in Analytical Chemistry, 2012. [Link]

Sources

comparative study of Methyl L-lysinate hydrochloride and its free base form

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of Methyl L-lysinate Hydrochloride and its Free Base Form.

A Guide for Researchers, Scientists, and Drug Development Professionals.

Methyl L-lysinate, a derivative of the essential amino acid L-lysine, is a critical component in a multitude of research and pharmaceutical applications. It is commercially available primarily in two forms: the hydrochloride salt (often as a dihydrochloride) and the free base. The selection between these two forms is a pivotal decision in experimental design and product formulation, as their physicochemical properties diverge significantly, influencing their suitability for specific applications. This guide provides an in-depth comparative analysis of methyl L-lysinate hydrochloride and its free base, offering scientific insights and practical guidance for laboratory and development settings.

Core Physicochemical Differences: A Head-to-Head Comparison

The fundamental distinction between the hydrochloride salt and the free base of methyl L-lysinate lies in the protonation of the two amino groups present in the lysine side chain and at the alpha-carbon. In the hydrochloride salt form, these amino groups are protonated, forming ammonium chloride salts, which profoundly impacts the compound's overall characteristics.[1]

PropertyMethyl L-lysinate Hydrochloride (Dihydrochloride)Methyl L-lysinate Free BaseSupporting Evidence & Insights
Appearance White to off-white or light yellow crystalline solid/powder.[2][3]A sticky oil or a white to pale yellow crystalline powder.[4][5]The solid nature of the hydrochloride salt simplifies handling, weighing, and storage compared to the often oily free base.[1][5]
Molecular Formula C₇H₁₈Cl₂N₂O₂[2][6]C₇H₁₆N₂O₂[7]The inclusion of two hydrochloride molecules significantly increases the molecular weight of the salt form.
Molecular Weight 233.14 g/mol [2][6]160.21 g/mol [7]This difference is crucial for stoichiometric calculations in chemical reactions.
Solubility Highly soluble in water.[1][2][8] Soluble in methanol.[2]Sparingly soluble in water, but soluble in organic solvents.[1][9]The high water solubility of the hydrochloride salt is a direct result of its ionic nature.[1][8] This is a key consideration for aqueous formulations.
Stability Generally more stable with a longer shelf life.[1][8]Less stable and more susceptible to degradation.[8]The salt form protects the amino groups from unwanted reactions and degradation.[8]
Hygroscopicity Hygroscopic, meaning it can absorb moisture from the air.[2][6]Generally less hygroscopic than the hydrochloride salt.[10]The ionic nature of salts increases their affinity for water molecules, making them more prone to moisture absorption.[10][11]
pH in Solution Forms an acidic solution in water due to the protonated amino groups.Forms a basic solution in water.The pKa of the amino groups dictates the pH of the solution.

Strategic Selection in Application

The contrasting properties of methyl L-lysinate hydrochloride and its free base directly inform their use in various scientific and industrial contexts.

Methyl L-lysinate Hydrochloride: The Choice for Aqueous Systems and Stability

Due to its excellent water solubility and enhanced stability, the hydrochloride salt is the preferred form for a wide range of applications:

  • Pharmaceutical Formulations: It is extensively used in the formulation of drugs, particularly for oral and injectable dosage forms where aqueous solubility is paramount.[8][12] Its stability also contributes to a longer product shelf life.[8]

  • Biochemical and Cell-Based Assays: In biological research, where experiments are typically conducted in aqueous buffers, the hydrochloride salt ensures complete dissolution and bioavailability.

  • Peptide Synthesis: It serves as a crucial building block in peptide synthesis.[2][3]

  • Nutritional Supplements: This form is used in dietary supplements to enhance muscle growth and recovery.[3][13]

Methyl L-lysinate Free Base: Essential for Organic Synthesis and Specific pH Environments

The free base form is indispensable under conditions where the hydrochloride salt would be unsuitable:

  • Organic Reactions: In non-aqueous, organic solvents, the free base exhibits better solubility. Furthermore, the unprotonated amino groups are more nucleophilic and thus more reactive in many organic transformations.

  • pH-Sensitive Applications: For reactions or formulations that require a basic pH, the free base is the logical choice. The absence of chloride ions can also be a critical factor in certain experimental setups.

  • Derivatization: When modifying the amino groups of methyl L-lysinate, the free base provides the necessary reactive sites.

Experimental Protocols: From Salt to Free Base and Characterization

Protocol 1: Conversion of Methyl L-lysinate Hydrochloride to its Free Base

This protocol details the straightforward neutralization of the hydrochloride salt to yield the free base, a common requirement in synthetic chemistry.

G cluster_0 Workflow: Hydrochloride to Free Base Conversion A Dissolve Methyl L-lysinate Dihydrochloride in Water B Add a suitable base (e.g., NaOH, NaHCO3) dropwise with stirring A->B C Monitor pH until basic (pH > 10) B->C D Extract with an organic solvent (e.g., ethyl acetate) C->D E Separate and collect the organic layer D->E F Dry the organic layer with an anhydrous agent (e.g., Na2SO4) E->F G Filter to remove the drying agent F->G H Remove the solvent under reduced pressure G->H I Obtain Methyl L-lysinate Free Base H->I

Caption: A stepwise workflow for the conversion of methyl L-lysinate hydrochloride to its free base form.

Methodology:

  • Dissolution: Dissolve a known quantity of methyl L-lysinate dihydrochloride in a minimal amount of deionized water.

  • Neutralization: While stirring, slowly add a solution of a strong base, such as 1M sodium hydroxide, or a milder base like sodium bicarbonate.

  • pH Monitoring: Use a pH meter to monitor the solution's pH. Continue adding the base until the pH is distinctly basic (e.g., pH 10-11) to ensure complete deprotonation of both amino groups.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. Repeat the extraction process two to three times to maximize the yield.

  • Drying and Isolation: Combine the organic extracts and dry them over an anhydrous drying agent like anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the methyl L-lysinate free base.

Protocol 2: Analytical Characterization

A suite of analytical techniques can be employed to characterize and differentiate between the two forms.

G cluster_1 Analytical Workflow Sample Methyl L-lysinate (Hydrochloride or Free Base) NMR NMR Spectroscopy (Chemical Shift Differences) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS HPLC HPLC (Purity and Quantification) Sample->HPLC

Caption: Key analytical techniques for the characterization of methyl L-lysinate forms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can readily distinguish between the two forms. The chemical shifts of the protons and carbons adjacent to the amino groups will be different due to the change in their electronic environment upon protonation.

  • Mass Spectrometry (MS): MS is an invaluable tool for confirming the molecular weight of each form.[14][15] The free base will show a molecular ion peak corresponding to its molecular weight, while the hydrochloride salt will not typically show the intact salt in the gas phase under standard conditions.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly those employing ion-exchange chromatography, can be used for the quantification and purity assessment of lysine and its derivatives.[16]

Conclusion

The choice between methyl L-lysinate hydrochloride and its free base is a critical decision that significantly impacts experimental outcomes and product performance. The hydrochloride salt's superior water solubility, stability, and ease of handling make it the form of choice for aqueous applications in pharmaceuticals and biotechnology. In contrast, the free base is essential for reactions in organic media and when a basic pH or the absence of chloride ions is required. A comprehensive understanding of the distinct physicochemical properties of each form, as outlined in this guide, empowers researchers and developers to make informed decisions, ensuring the success and reproducibility of their work.

References

  • A comprehensive list of references would be provided here, linking to scientific literature, technical data sheets from chemical suppliers, and relevant p

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assessing the bio-activity of peptides synthesized with Methyl L-lysinate hydrochloride

By understanding the fundamental impact of lysine methylation, selecting a complementary suite of biochemical and cell-based assays, and employing detailed, self-validating protocols, researchers can confidently and accurately compare the bio-activity of their novel peptides. This methodical approach ensures that the true potential of these next-generation therapeutics can be realized, accelerating their journey from the lab bench to clinical application. [3]

References

  • Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Activatable Peptides for Rapid and Simple Visualization of Protease Activity Secreted in Living Cells - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Peptide design to control protein–protein interactions - PMC. (2025, January 16). NCBI. Retrieved from [Link]

  • Bioactivity of synthetic peptides. All synthesized peptide sequences... (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial activity assay. (2017, August 21). Protocols.io. Retrieved from [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). ASM Journals. Retrieved from [Link]

  • Protein-peptide Binding Assays. (n.d.). GenScript. Retrieved from [Link]

  • Bioactive Peptides: An Understanding from Current Screening Methodology. (2022, June 2). MDPI. Retrieved from [Link]

  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Peptide Drugs: Discovery and Development Explained. (2025, February 5). AMSbiopharma. Retrieved from [Link]

  • Process of analysis and validation of bioactive peptides performed in this article. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial activity assay. (2017, August 1). Protocols.io. Retrieved from [Link]

  • Therapeutic Peptides Workflow Resource Guide. (n.d.). Agilent. Retrieved from [Link]

  • Bioactive peptides: A review | Food Quality and Safety. (2017, April 12). Oxford Academic. Retrieved from [Link]

  • Competition-based cellular peptide binding assays for 13 prevalent HLA class I alleles using fluorescein-labeled synthetic peptides. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Comprehensive Review on Current Advances in Peptide Drug Development and Design - PMC. (2019, May 14). NCBI. Retrieved from [Link]

  • What Are the FDA Requirements for Peptide Characterization?. (2025, November 27). Jordi Labs. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Protein-peptide Interaction - TDC - Therapeutics Data Commons. (n.d.). Therapeutics Data Commons. Retrieved from [Link]

  • Technical Support Information Bulletin 1208. (n.d.). AAPPTec. Retrieved from [Link]

  • Paul R. Hansen Editor - Antimicrobial Peptides. (n.d.). Springer. Retrieved from [Link]

  • Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. (2023, April 25). MDPI. Retrieved from [Link]

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. (2014, February 23). PubMed. Retrieved from [Link]

  • Lysine methylation and acetylation on five histone peptides. Bar graphs... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19). ResearchGate. Retrieved from [Link]

  • Analysis of Arginine and Lysine Methylation Utilizing Peptide Separations at Neutral pH and Electron Transfer Dissociation Mass Spectrometry. (2010, January 15). PubMed. Retrieved from [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). Hindawi. Retrieved from [Link]

  • US3780015A - Process for preparing lysine containing peptides. (n.d.). Google Patents.
  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2025, November 19). MDPI. Retrieved from [Link]

  • Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Bioactive Peptides from Sodium Caseinate Hydrolysate with High Oral Absorption Regulate Blood Glucose in Type 2 Diabetic Mice via Inhibition of DPP-IV and Stimulation of GLP-1. (2025, May 30). MDPI. Retrieved from [Link]

  • Effect of lysine methylation on charge state distribution and conformational preferences of peptides in the gas phase utilizing ion mobility - mass spectrometry. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Amide-derived lysine analogues as substrates and inhibitors of histone lysine methyltransferases and acetyltransferases. (2021, November 29). Radboud Repository. Retrieved from [Link]

A Researcher's Guide to Navigating the Specificity of Anti-Methyl-Lysine Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Antibody Performance in Detecting Methyl L-Lysinate Modified Peptides

In the intricate world of post-translational modifications (PTMs), lysine methylation stands out as a critical regulator of protein function, impacting everything from gene expression to cellular signaling. The ability to accurately detect specific methylation states—mono-, di-, and tri-methylation—on lysine residues is paramount for researchers. This guide provides a comprehensive comparison of commercially available antibodies targeting methyl L-lysinate modified peptides, offering insights into their cross-reactivity and performance, supported by experimental data and validation protocols.

The Challenge of Specificity in Methyl-Lysine Detection

The subtle chemical differences between mono-, di-, and tri-methylated lysine, as well as the potential for cross-reactivity with other PTMs like acetylation, present a significant challenge for antibody-based detection methods.[1][2] Early generations of pan-methyllysine antibodies, while useful, often suffered from poor specificity and lot-to-lot inconsistency.[1] The development of modification-specific antibodies has been a major advancement, yet rigorous validation remains essential to ensure data integrity.[1][2]

Comparative Analysis of Anti-Methyl-Lysine Antibodies

To aid researchers in selecting the most appropriate antibody for their needs, we have compiled a comparative overview of offerings from several key manufacturers. This comparison is based on publicly available data and aims to highlight key specificity claims and validated applications.

ManufacturerAntibody Name/CloneKey Specificity ClaimsValidated Applications
Abcam Recognizes mono- & di-methyl lysine. May also react with tri-methyl lysine. Does not cross-react with acetylated protein.WB, IHC-P, ELISA
Cell Signaling Technology Recognizes endogenous levels of protein only when mono-methylated at a lysine residue. Minimal cross-reactivity to di-methyl lysine by ELISA; does not cross-react with endogenous levels of di- or tri-methylated lysine or methylated arginine by western blot.Not specified in the provided information.
ImmuneChem Recognizes proteins or peptides methylated on lysine residues (mono, di-methyllysine). No cross-reactions with acetylated proteins. Cross-reactivity with tri-methyl lysine has not been tested.[3][4]ELISA, WB, IHC[4]
ImmuneChem Recognizes proteins with Mono-methylated lysine residues. The antibody does not cross-react with proteins/peptides with acetylated, tri-methylated lysine or di-methyllysine.[5]Not specified in the provided information.

Note: This table is a summary of manufacturer claims. Independent validation is crucial.

Experimental Workflows for Validating Antibody Specificity

To ensure the reliability of your results, it is imperative to validate the specificity of your chosen anti-methyl-lysine antibody in your experimental context. Here, we outline key experimental workflows.

Dot Blot Assay: A Rapid Specificity Screen

The dot blot is a simple and effective method for rapidly assessing antibody specificity against various modified and unmodified peptides.[6][7]

Dot_Blot_Workflow cluster_prep Peptide Preparation cluster_blot Dot Blotting P1 Unmodified Peptide Membrane Spot Peptides onto Nitrocellulose/PVDF Membrane P1->Membrane P2 Mono-methyl Peptide P2->Membrane P3 Di-methyl Peptide P3->Membrane P4 Tri-methyl Peptide P4->Membrane P5 Acetylated Peptide P5->Membrane Block Block with BSA or Milk Membrane->Block PrimaryAb Incubate with Primary Anti-Methyl-Lysine Ab Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated Secondary Ab Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detect ECL Detection Wash2->Detect

Caption: Workflow for assessing antibody specificity using a dot blot assay.

ELISA: Quantitative Assessment of Cross-Reactivity

An Enzyme-Linked Immunosorbent Assay (ELISA) can provide a more quantitative measure of antibody binding to different methylated peptides.[8][9][10]

ELISA_Workflow cluster_plate Plate Preparation cluster_assay Immunoassay cluster_detection Detection Coat Coat Wells with Modified/Unmodified Peptides Block Block Non-specific Sites Coat->Block AddAb Add Primary Antibody (Serial Dilutions) Block->AddAb Incubate1 Incubate & Wash AddAb->Incubate1 AddSecAb Add HRP-conjugated Secondary Antibody Incubate1->AddSecAb Incubate2 Incubate & Wash AddSecAb->Incubate2 AddSub Add TMB Substrate Incubate2->AddSub Stop Add Stop Solution AddSub->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Step-by-step workflow for a quantitative ELISA to determine antibody cross-reactivity.

Western Blot: Validation in a Biological Context

Western blotting is essential for confirming that the antibody recognizes the methylated target protein at the correct molecular weight within a complex biological sample.[11][12][13][14]

Western_Blot_Workflow cluster_sample Sample Preparation cluster_blotting Blotting Lysate Prepare Cell/Tissue Lysates Quantify Quantify Protein Concentration Lysate->Quantify Denature Denature Proteins Quantify->Denature PAGE SDS-PAGE Denature->PAGE Transfer Transfer to Membrane PAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection SecondaryAb->Detect

Caption: Standard western blot workflow for validating antibody performance with biological samples.

Detailed Experimental Protocols

Dot Blot Protocol
  • Peptide Spotting: Prepare serial dilutions of your control peptides (unmodified, mono-, di-, tri-methylated, and acetylated lysine) in a suitable buffer (e.g., TBS). Spot 1-2 µL of each dilution onto a dry nitrocellulose or PVDF membrane. Allow the spots to dry completely.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).[16]

  • Primary Antibody Incubation: Incubate the membrane with your primary anti-methyl-lysine antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an ECL substrate and visualize the signal using a chemiluminescence imaging system.

Competitive ELISA Protocol
  • Plate Coating: Coat the wells of a 96-well microplate with 100 µL of a solution containing your methylated peptide of interest (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBST).[10]

  • Blocking: Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]

  • Competition: In a separate plate, pre-incubate your primary antibody with serial dilutions of competitor peptides (unmodified, mono-, di-, tri-methylated, and acetylated lysine) for 1 hour.

  • Antibody Incubation: Add 100 µL of the antibody-competitor mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate and incubate until a color change is observed. Stop the reaction with 50 µL of stop solution (e.g., 2N H2SO4).[9]

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Western Blot Protocol
  • Sample Preparation: Prepare cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12][17] Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Mix your protein samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[13][14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11][14]

  • Blocking: Block the membrane in 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-methyl-lysine antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an ECL detection reagent.[14]

Conclusion and Recommendations

The accurate detection of methyl L-lysinate modified peptides is fundamental to advancing our understanding of a myriad of biological processes. While antibody manufacturers provide valuable reagents, the onus is on the researcher to rigorously validate their specificity. This guide provides a framework for comparing available antibodies and, more importantly, for performing the necessary in-house validation experiments. By employing a combination of dot blot, ELISA, and Western blot analyses, researchers can confidently select and utilize antibodies that are truly specific for their methylation state of interest, ensuring the generation of reliable and reproducible data.

References

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Available from: [Link]

  • Autoantibodies against mono- and tri-methylated lysine display similar but also distinctive characteristics. PubMed Central. Available from: [Link]

  • Methylated (ε-N) Lysine Antibody ( ICP0501). Immunechem. Available from: [Link]

  • How to Read Dot Blot Results. TotalLab. Available from: [Link]

  • Methyl (ε-N) Lysine Antibody. Immunechem. Available from: [Link]

  • PTM Proteomics Antibodies. Immunechem. Available from: [Link]

  • Structural basis for antigen recognition by methylated lysine–specific antibodies. Journal of Biological Chemistry. Available from: [Link]

  • Cross-reactivity of IgM anti-modified protein antibodies in rheumatoid arthritis despite limited mutational load. PubMed Central. Available from: [Link]

  • Anti-Methyl-Lysine Antibody Products. Biocompare. Available from: [Link]

  • Methyl-Specific antibodies. WormBook. Available from: [Link]

  • The Dot Blot Protocol. Creative Diagnostics. Available from: [Link]

  • Engineering of Methylation State Specific 3xMBT Domain Using ELISA Screening. Semantic Scholar. Available from: [Link]

  • Dot Blot Protocol. Creative Biolabs. Available from: [Link]

  • Methylation Specific Antibody Discovery Service. Creative Biolabs. Available from: [Link]

  • Probing lysine posttranslational modifications by unnatural amino acids. RSC Publishing. Available from: [Link]

  • Methylated Lysine Antibody. Abbiotec. Available from: [Link]

  • L-Lysine ELISA. Eagle Biosciences. Available from: [Link]

  • Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie. Available from: [Link]

  • Substrate and Functional Diversity of Protein Lysine Post-translational Modifications. Genomics, Proteomics & Bioinformatics. Available from: [Link]

  • ELISA Sample Preparation Guide. Boster Bio. Available from: [Link]

  • Proteome-wide enrichment of proteins modified by lysine methylation. PubMed Central. Available from: [Link]

  • ELISA for the detection of methylated proteins. ResearchGate. Available from: [Link]

  • Identifying Post-Translational Modifications in Monoclonal Antibodies. LCGC International. Available from: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available from: [Link]

  • Multi-Lysate Western Blotting Protocol. Rockland Immunochemicals. Available from: [Link]

  • Western Blot Protocol. OriGene Technologies. Available from: [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for the Introduction of Methylated Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Lysine Methylation

Lysine methylation is a subtle yet profound post-translational modification (PTM) that plays a critical role in regulating protein function and, by extension, cellular life.[1][2] Unlike modifications that alter a residue's charge, such as phosphorylation or acetylation, methylation adds minimal steric bulk and preserves the positive charge of the lysine side chain.[1][2] This modification exists in three distinct states—mono-, di-, and trimethylation (Kme1, Kme2, Kme3)—each installed and removed by specific lysine methyltransferases (KMTs) and demethylases (KDMs).[2][3][4][5][6]

Initially studied in the context of histones, where it acts as a cornerstone of the "histone code" to regulate chromatin structure and gene expression, lysine methylation is now understood to be a widespread PTM affecting hundreds of non-histone proteins.[5][6][7][8] These modifications create specific docking sites for "reader" proteins, thereby influencing protein-protein interactions, stability, and subcellular localization.[6][9] Given its central role in signaling and disease, the ability to generate proteins with site-specific lysine methylation is paramount for biochemical and therapeutic research.

This guide provides an in-depth comparison of the principal methodologies for introducing methylated lysine residues into proteins, moving from traditional enzymatic and chemical approaches to advanced, site-specific alternatives. We will explore the causality behind each experimental choice, provide validated protocols, and present a clear, objective comparison to guide your research.

The Gold Standard: Enzymatic Methylation with SAM

The cell's natural strategy for lysine methylation involves a KMT enzyme and the universal methyl donor, S-adenosyl-L-methionine (SAM).[2][7] This approach offers unparalleled specificity, as the KMT recognizes a particular lysine residue within a defined sequence context.

Mechanism of Action: The reaction proceeds via a direct SN2 nucleophilic attack where the ε-nitrogen of the target lysine attacks the electrophilic methyl group of SAM's sulfonium ion.[2] The enzyme's active site optimally positions the substrates and facilitates the deprotonation of the lysine amine, overcoming the kinetic barrier to catalysis.

Enzymatic_Methylation

Diagram 1: Workflow of enzymatic lysine methylation.

Advantages:

  • Ultimate Specificity: The enzyme dictates the site and, often, the degree (mono-, di-, or tri-) of methylation.

  • Biologically Relevant: It is the method used in vivo.

Limitations:

  • Enzyme Dependency: Requires a known and purified KMT for the desired lysine site, many of which are unknown or difficult to produce.[10][11]

  • Limited Scope: Not easily adaptable for sites that are not natural targets of known KMTs.

Protocol 1: In Vitro Enzymatic Methylation Assay using [³H]-SAM

This protocol is a self-validating system for determining if a protein is a substrate for a given KMT. The incorporation of the radiolabeled methyl group from [³H]-SAM provides a direct and highly sensitive readout.[12][13][14][15]

Materials:

  • Purified recombinant KMT

  • Purified substrate protein

  • 5x PKMT Reaction Buffer (e.g., 250 mM Tris-HCl pH 8.0, 50 mM MgCl₂, 20 mM DTT)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • 2x SDS-PAGE Loading Buffer

  • Deionized water

Procedure:

  • Reaction Setup: On ice, prepare a 25 µL reaction mixture in a microcentrifuge tube. Note: From this point forward, handle radioactive materials with appropriate safety precautions.[12]

    • 1-3 µg Substrate Protein

    • 0.5-1 µg Recombinant KMT

    • 5 µL 5x PKMT Reaction Buffer

    • 1 µL [³H]-SAM (typically 1 µCi)

    • Deionized water to a final volume of 25 µL

  • Incubation: Mix gently and incubate the reaction at 30°C for 1-3 hours. Incubation times may need optimization based on enzyme activity.[12][13]

  • Quenching: Stop the reaction by adding 25 µL of 2x SDS-PAGE Loading Buffer.

  • Denaturation: Boil the samples at 95°C for 5 minutes to denature the proteins.[13]

  • Analysis:

    • Separate the reaction products using SDS-PAGE.

    • Stain the gel with Coomassie Blue to visualize total protein and confirm that the substrate and enzyme were present.

    • Transfer the proteins to a PVDF membrane.

    • Perform autoradiography by exposing the membrane to X-ray film or a phosphor imager to detect the incorporated ³H signal.[12][13]

Validation: A band corresponding to the molecular weight of the substrate protein should appear on the autoradiogram only in the presence of both the active KMT and the substrate.

Global Chemical Modification: Reductive Amination

For applications where site-specificity is not required, such as improving protein solubility or crystallization propensity, reductive amination is a robust and straightforward chemical method.[16][17] It modifies all solvent-accessible primary amines—namely, the ε-amino groups of lysine residues and the N-terminus.

Mechanism of Action: The reaction involves two key steps. First, the lysine amine reacts with an aldehyde (typically formaldehyde) to form a Schiff base intermediate. Second, a mild reducing agent (e.g., sodium cyanoborohydride or dimethylamine borane complex) reduces the imine to a stable secondary amine (monomethylated).[17][18] In the presence of excess formaldehyde, the process rapidly repeats to yield a tertiary amine (dimethylated).[18][19]

Reductive_Amination

Diagram 2: Mechanism of reductive dimethylation of lysine.

Advantages:

  • Simplicity and Cost-Effectiveness: Uses readily available and inexpensive reagents.

  • High Efficiency: Can achieve near-complete methylation of all accessible lysines.

  • Improved Biophysical Properties: Alters surface hydrophobicity, which can aid in protein crystallization.[16][17]

Limitations:

  • Lack of Specificity: Modifies all accessible lysines without discrimination.

  • Inability to Trimethylate: This method cannot produce the Kme3 state.

  • Potential for Side Reactions: The reducing agent must be chosen carefully to avoid unwanted side reactions.

Protocol 2: Reductive Dimethylation of a Protein Sample

This protocol provides a reliable method for the global dimethylation of a purified protein sample.[19]

Materials:

  • Purified protein (5-10 mg/mL) in a buffer devoid of primary amines (e.g., HEPES, phosphate).

  • 1 M Borane-dimethylamine complex (ABC) solution.

  • 1 M Formaldehyde solution.

  • Quenching solution (e.g., 1 M Glycine or Tris-HCl, pH 8.0).

  • Dialysis equipment.

Procedure:

  • Initial Reaction: Place the protein solution (e.g., 1 mL) on ice. Add 20 µL of 1 M ABC solution with gentle mixing.[19]

  • Formaldehyde Addition: Immediately add 40 µL of 1 M formaldehyde. Mix gently and incubate on ice for 2 hours.[19]

  • Second Addition: Repeat steps 1 and 2 and continue the incubation on ice for an additional 2 hours. This drives the reaction to completion.

  • Final Reagent Addition: Add a final 10 µL aliquot of 1 M ABC per 1 mL of initial protein volume and leave the reaction on ice overnight.[19]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., glycine) to a final concentration that is in two-fold molar excess over the total formaldehyde added. Incubate on ice for 1 hour to consume any unreacted formaldehyde.[19]

  • Purification: Remove the reagents and byproducts by extensive dialysis against a suitable storage buffer.

  • Validation: Confirm the degree of methylation by mass spectrometry. A mass increase of 28 Da should be observed for each successfully dimethylated amine (lysine or N-terminus).[19]

Precision Engineering: Site-Specific Introduction of Methyl-Lysine Analogues (MLAs)

To overcome the specificity limitations of chemical methods and the enzyme dependency of enzymatic methods, a powerful strategy involves protein engineering. By mutating a target lysine to a cysteine, one can leverage the unique reactivity of the cysteine thiol to install an analogue of methylated lysine.[10][20][21][22]

Mechanism of Action: The process begins with site-directed mutagenesis to replace the lysine of interest with a cysteine. The purified mutant protein is then treated with a specific electrophilic alkylating reagent. The cysteine's thiol group attacks the reagent, forming a stable thioether bond and creating a side chain that is isosteric to mono-, di-, or trimethylated lysine.[10][20][21]

MLA_Strategy

Diagram 3: Workflow for installing Methyl-Lysine Analogues (MLAs).

Advantages:

  • Complete Site Control: Allows methylation at any desired position in the protein.

  • Access to All Methylation States: Specific reagents are available to generate analogues of Kme1, Kme2, and Kme3.[10][20][21]

  • Scalability: Enables the production of large quantities of homogeneously modified protein for structural or biophysical studies.[20]

Limitations:

  • Analogue, Not Native: The resulting modification is not identical to methyl-lysine (e.g., it contains a thioether bond), which could potentially introduce artifacts.[11]

  • Requires Mutagenesis: The protein of interest must be amenable to recombinant expression and mutagenesis.

  • Cysteine-Free Background: Native cysteine residues may need to be mutated to prevent off-target labeling.

Protocol 3: Installation of a Trimethyl-Lysine Analogue (Kme3-MLA)

This protocol details the alkylation step to convert an engineered cysteine residue into a Kme3 analogue using (2-bromoethyl)trimethylammonium bromide.[10][21]

Materials:

  • Lyophilized, purified protein with a Lys-to-Cys mutation.

  • Alkylation Buffer (e.g., 8 M Guanidine-HCl, 50 mM Tris-HCl pH 8.5, 20 mM DTT).

  • (2-bromoethyl)trimethylammonium bromide (Alkylating Reagent).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Protein Solubilization and Reduction: Dissolve the lyophilized protein in Alkylation Buffer at a concentration of 5-10 mg/mL. Incubate at 37°C for 1 hour to ensure the protein is fully denatured and the cysteine residue is reduced.[21]

  • Alkylation Reaction:

    • Add solid (2-bromoethyl)trimethylammonium bromide to the protein solution to a final concentration of ~1 M.

    • Mix by gentle inversion until dissolved.

    • Incubate the reaction at 50°C for 4-6 hours.[21]

  • Purification:

    • Remove the denaturant and excess alkylating reagent by buffer exchange using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated in a suitable refolding or storage buffer.[21]

    • Alternatively, dialysis can be used.

  • Lyophilization and Storage: Lyophilize the purified, modified protein and store at -80°C.[21]

  • Validation: Confirm complete and specific modification using mass spectrometry. The mass of the protein should increase by a specific amount corresponding to the addition of the analogue. For the Kme3 analogue described, this is +146 Da.[21]

Advanced Bio-orthogonal and Genetic Methods

For researchers requiring the native modification or needing to profile substrates in a complex biological milieu, more advanced techniques have been developed.

SAM Analogues and Bio-orthogonal Labeling

This strategy uses engineered KMTs that accept bulky SAM analogues carrying a bio-orthogonal handle, such as an alkyne or an azide.[23][24] The KMT transfers this handle onto its substrate protein. The modified protein can then be selectively labeled via "click chemistry" with a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.[4][24]

Bioorthogonal_Labeling

Diagram 4: Bio-orthogonal strategy for labeling KMT substrates.

Key Application: Primarily used for identifying the substrates of a specific KMT in cell lysates or even live cells.[4]

Genetic Code Expansion

The most sophisticated method involves reprogramming the genetic code to allow for the direct, site-specific incorporation of a methylated lysine residue during protein synthesis in a host system like E. coli.[25] This is achieved by using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon) and inserts a protected or "caged" version of methyl-lysine. The protecting group is subsequently removed chemically or photolytically to yield the native modification.[11][25]

Key Advantage: This is the only method that can install a native, site-specific methyl-lysine residue without requiring a specific KMT for that site.

Comparative Summary of Methodologies

The choice of reagent and methodology is fundamentally dictated by the experimental question. The table below summarizes the key attributes of each approach to guide your decision-making process.

Methodology Key Reagents Specificity Methylation States Key Advantages Key Limitations Primary Application
Enzymatic Methylation KMT, S-adenosyl-L-methionine (SAM)Site- and Degree-SpecificMono, Di, TriUnparalleled biological specificity.Requires a known, purified KMT for the target site.Validating KMT-substrate pairs; producing biologically relevant modified proteins.
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH₃CN)Non-specific (Global)Mono, DiSimple, inexpensive, high yield, improves biophysical properties.Cannot produce trimethyl-lysine; modifies all accessible amines.Improving protein crystallizability; bulk modification studies.
Methyl-Lysine Analogues (MLAs) Alkylating agents, Cysteine-mutant proteinSite-SpecificMono, Di, TriFull control over site and degree; scalable.Introduces an analogue, not the native mark; requires mutagenesis.Structural biology; biophysical studies of specific methylation events.
Bio-orthogonal Labeling Engineered KMT, SAM Analogue, Reporter ProbeSite-Specific (Enzyme-directed)N/A (Installs a handle)Allows for substrate discovery and labeling in complex mixtures.Requires enzyme engineering; installs a bulky tag, not a methyl group.Proteomic profiling of KMT substrates.
Genetic Code Expansion Engineered tRNA/Synthetase, Caged methyl-lysineSite-SpecificMono (Di/Tri are challenging)Installs the native methyl-lysine residue precisely.Technically complex; can result in low protein yields.High-fidelity functional studies requiring the native mark.

Conclusion

The toolkit for introducing lysine methylation has expanded dramatically, offering researchers unprecedented control over this critical PTM. While enzymatic methylation with SAM remains the gold standard for biological fidelity, its reliance on specific KMTs necessitates alternatives. Reductive amination provides a simple tool for global modification, whereas the elegant methyl-lysine analogue strategy offers precise control over the site and degree of methylation for in-depth biochemical analysis. Finally, cutting-edge bio-orthogonal and genetic methods are pushing the frontiers of substrate discovery and functional annotation.

As a Senior Application Scientist, my recommendation is to align your chosen methodology with your specific research question. For validating a putative enzyme-substrate pair, the in-vitro enzymatic assay is essential. For structural studies requiring a large amount of homogeneously modified protein, the MLA approach is often the most practical. By understanding the causality, advantages, and limitations of each method, you can confidently generate the precise tools needed to decipher the complex language of lysine methylation.

References

  • Wang, Z. A., & Liu, W. R. (2017). Proteins with Site-specific Lysine Methylation. Chemistry. [Link]

  • Groshev, G. F., et al. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. PMC. [Link]

  • Weil, L. (2018). In-Vitro protein methylation assay using 3H-SAM. Bio-protocol. [Link]

  • Walter, T. S., et al. (2006). New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization. PMC. [Link]

  • Wikipedia. (n.d.). Protein methylation. Wikipedia. [Link]

  • Poon, J., & Chin, A. (2015). N-mustard analogs of S-adenosyl-L-methionine as biochemical probes of protein arginine methylation. PubMed. [Link]

  • Simon, M. D. (2010). Installation of site-specific methylation into histones using methyl lysine analogs. PubMed. [Link]

  • Technische Universität Berlin. (2025). Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling. IPkW. [Link]

  • Bothwell, I. R., et al. (2012). Se-adenosyl-L-selenomethionine cofactor analogue as a reporter of protein methylation. Journal of the American Chemical Society. [Link]

  • Luo, M. (2018). Chemical and Biochemical Perspectives of Protein Lysine Methylation. ACS Publications. [Link]

  • Islam, K., & Luo, M. (2012). Bioorthogonal profiling of protein methylation (BPPM) using an azido analog of S-adenosyl-L-methionine. PubMed. [Link]

  • Wang, Z. A., & Liu, W. R. (2017). Proteins with Site-Specific Lysine Methylation. PubMed. [Link]

  • ResearchGate. (n.d.). A method to site-specifically introduce methyllysine into proteins in E. coli. ResearchGate. [Link]

  • Zheng, W., & Luo, M. (2018). Chemical and Biochemical Perspectives of Protein Lysine Methylation. PMC. [Link]

  • MD Anderson Cancer Center. (n.d.). In vitro Arginine Methylation Assays. MD Anderson Cancer Center. [Link]

  • Patil, A., et al. (2024). Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications. Journal of the American Chemical Society. [Link]

  • Bikkavilli, R. K., et al. (2014). In vitro Methylation Assay to Study Protein Arginine Methylation. PMC. [Link]

  • ResearchGate. (2014). In vitro Methylation Assay to Study Protein Arginine Methylation. ResearchGate. [Link]

  • Binda, O., & Gozani, O. (2014). Specificity Analysis of Protein Lysine Methyltransferases Using SPOT Peptide Arrays. PMC. [Link]

  • JoVE. (2022). Methylation Assay To Study Protein Arginine Methylation. YouTube. [Link]

  • Simon, M. D., et al. (2007). The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones. PMC. [Link]

  • Geles, K. G., et al. (2010). A Chemical Method for Labeling Lysine Methyltransferase Substrates. DukeSpace. [Link]

  • Arita, K., et al. (2017). A System for Enzymatic Lysine Methylation in a Desired Sequence Context. PMC. [Link]

  • Hampton Research. (n.d.). Reductive Alkylation Kit. Hampton Research. [Link]

  • ResearchGate. (n.d.). Schematic of the reductive methylation reaction. ResearchGate. [Link]

  • University of Leeds. (n.d.). Protocol for reductive dimethylation of surface-exposed lysine residues. University of Leeds. [Link]

  • Sidoli, S., & Garcia, B. A. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

  • Hudson, B. H., & D'Orazio, J. A. (2022). Nonhistone Lysine Methylation as a Protein Degradation Signal. ScholarWorks. [Link]

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A Senior Application Scientist’s Guide to Evaluating Methyl L-lysinate Hydrochloride as a Novel Salt Form for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) remains a primary obstacle to achieving desired therapeutic outcomes. Salt formation is a proven and highly effective strategy to enhance the physicochemical properties of ionizable drug candidates, thereby improving their solubility, dissolution rate, and ultimately, bioavailability.[1][2][3][4][5] Among the various counterions available, amino acids have garnered significant interest due to their biocompatibility and structural diversity.[6][][8][9]

This guide provides a comprehensive framework for drug development professionals to evaluate the efficacy of Methyl L-lysinate hydrochloride, a lesser-explored salt form, in comparison to more established alternatives like L-lysine hydrochloride and L-lysine acetate. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, providing robust, self-validating protocols to generate the critical data needed for informed decision-making. Our objective is to equip researchers with the strategic and practical tools necessary to systematically assess whether this novel salt form can unlock the potential of their challenging APIs.

Part 1: The Strategic Imperative of Salt Selection in Modern Pharmaceutics

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are rooted in its intrinsic physicochemical properties. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds representing a significant portion of the development pipeline.[6][8][10][11] For these molecules, poor solubility is the rate-limiting step for absorption, making salt selection a critical, early-stage development activity.

The formation of a salt can profoundly alter a molecule's properties by:

  • Enhancing Aqueous Solubility and Dissolution Rate: This is the most common objective, directly impacting the bioavailability of orally administered drugs.[1][12]

  • Improving Chemical and Physical Stability: The right salt form can be more resistant to degradation from heat, humidity, or light, leading to a longer shelf-life.[1][13]

  • Modifying Solid-State Properties: Characteristics like crystallinity, hygroscopicity, and flowability can be optimized to facilitate manufacturing processes.[2]

Amino acids, the building blocks of life, present a compelling class of counterions. Their inherent safety, low toxicity, and diverse physicochemical properties make them ideal candidates for forming salts with acidic or basic APIs.[14][15] Lysine, a basic amino acid, is particularly effective for acidic drugs, offering two amine groups for potential salt formation and a proven track record in enhancing drug solubility.[][10][15]

Part 2: Profiling the Alternatives: A Comparative Overview

To properly evaluate Methyl L-lysinate hydrochloride, we must first understand the landscape of existing lysine-based salts. The primary contenders are L-lysine hydrochloride and L-lysine acetate, each with distinct characteristics.

PropertyL-lysine hydrochlorideL-lysine acetateMethyl L-lysinate hydrochloride
Molecular Formula C₆H₁₅ClN₂O₂C₈H₁₈N₂O₄C₇H₁₇ClN₂O₂[16]
Molecular Weight 182.65 g/mol 206.24 g/mol 196.67 g/mol [16]
Common Uses Nutritional supplement, research, formulation excipient.[17]Parenteral nutrition, solubility/stability enhancer.[10][18]Peptide synthesis, research chemical.[19][20]
Key Feature A standard, highly water-soluble, and stable salt form.[17][21]Acetate counterion may offer different solubility and stability profiles compared to chloride.Methyl ester group may influence lipophilicity and permeability.

Causality Behind the Chemistry:

  • L-lysine Hydrochloride: As the salt of a strong acid (HCl), it readily forms salts with basic APIs and is generally physically stable and non-hygroscopic. It is a reliable, well-understood choice.[22][23]

  • L-lysine Acetate: The use of a weaker acid (acetic acid) counterion can result in a different pH in the diffusion layer surrounding the dissolving drug particle, which can significantly influence the dissolution rate.[1][10] The acetate form is often selected to enhance solubility and stability in parenteral formulations.

  • Methyl L-lysinate Hydrochloride: This is the most intriguing, yet least studied, alternative for formulation. The key structural difference is the esterification of the carboxylic acid group. This modification neutralizes the negative charge of the carboxyl group and introduces a methyl group, which could theoretically increase the compound's lipophilicity. This change might offer a unique advantage by not only improving solubility (via the lysine and hydrochloride moieties) but also potentially enhancing membrane permeability—a critical factor for BCS Class III and IV drugs. However, this potential benefit must be weighed against the risk of ester hydrolysis, which could impact the stability of the final formulation.

Part 3: An Experimental Framework for Efficacy Determination

Diagram 1: Overall Salt Selection Workflow This diagram outlines the logical progression from initial API characterization to the selection of a lead salt candidate for further development.

SaltSelectionWorkflow cluster_screening Tier 1: Screening & Formation cluster_performance Tier 2: Performance Evaluation cluster_selection Tier 3: Lead Selection API API Characterization (pKa, Solubility) Counterion Select Counterions (Lys-HCl, Lys-Ac, Me-Lys-HCl) API->Counterion Rational Selection Formation Salt Formation Experiments (Slurry, Solvent Evaporation) Counterion->Formation Confirmation Salt Confirmation (XRPD, NMR, DSC) Formation->Confirmation Verify Formation Solubility Equilibrium Solubility (Shake-Flask) Confirmation->Solubility Successful Salts Dissolution Intrinsic Dissolution Rate (IDR) Solubility->Dissolution Stability Forced Degradation & Hygroscopicity Dissolution->Stability Data Data Synthesis & Risk Assessment Stability->Data Lead Select Lead Salt Candidate(s) Data->Lead Optimal Profile

Caption: A tiered workflow for rational salt screening and selection.

Protocol 1: Salt Formation and Characterization

Causality: Before any performance testing, you must first successfully create the salt and confirm its formation. Failure to do so invalidates all subsequent data. Using orthogonal analytical techniques is critical to provide unequivocal proof of salt formation versus a simple physical mixture or cocrystal.[24]

Methodology:

  • Preparation (Stoichiometric):

    • For each counterion (L-lysine HCl, L-lysine Acetate, Methyl L-lysinate HCl), weigh an equimolar amount of the counterion and the acidic API.

  • Screening Method A: Slurry Crystallization. [25]

    • Place the API-counterion mixture into several vials.

    • To each vial, add a different solvent or solvent/anti-solvent system (e.g., methanol, ethanol, acetone, water, acetonitrile). The goal is to find a system where the starting materials are sparingly soluble but the resulting salt is insoluble.

    • Agitate the slurries at a controlled temperature (e.g., 25°C or with temperature cycling) for 24-72 hours.

    • Isolate any resulting solids by filtration, wash sparingly with the solvent, and air dry.

  • Screening Method B: Solution Crystallization. [25][26]

    • Dissolve the API and counterion in a suitable solvent where both are soluble.

    • Induce crystallization by slow cooling, evaporation of the solvent, or addition of an anti-solvent.

    • Isolate solids as described above.

  • Characterization (Confirmation):

    • X-Ray Powder Diffraction (XRPD): Analyze the solids. A new, unique diffraction pattern compared to the starting materials indicates the formation of a new solid phase.

    • Differential Scanning Calorimetry (DSC): Determine the melting point. A sharp, single melting point different from the starting materials is indicative of a new crystalline salt.

    • Nuclear Magnetic Resonance (NMR): Proton NMR can show chemical shifts indicative of proton transfer from the acidic API to the basic counterion, confirming ionic bond formation.

Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)

Causality: This protocol determines the thermodynamic equilibrium solubility, a fundamental property that represents the maximum amount of drug that can be dissolved in a given volume. It provides a baseline for comparing the different salt forms and is a key predictor of dissolution behavior.[10]

Methodology:

  • Preparation: Add an excess amount of each confirmed salt form (and the parent API as a control) to separate vials containing a fixed volume of a relevant aqueous medium (e.g., purified water, pH 7.4 phosphate buffer).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw a supernatant aliquot, filter it (using a filter compatible with the drug and solvent), and dilute as necessary. Analyze the concentration of the dissolved API using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Diagram 2: Experimental Comparison Workflow This diagram illustrates the parallel testing pathway for objectively comparing the performance of each salt form.

ExperimentalWorkflow cluster_salts Salt Forms cluster_tests Parallel Performance & Stability Testing API Parent API SaltA L-lysine HCl Salt SaltB L-lysine Acetate Salt API->SaltB SaltC Me-L-lysinate HCl Salt Solubility Solubility (Shake-Flask) SaltA->Solubility IDR Dissolution (IDR) SaltA->IDR Hygro Hygroscopicity (DVS) SaltA->Hygro Stability Forced Degradation (Stress Conditions) SaltA->Stability SaltB->Solubility SaltB->IDR SaltB->Hygro SaltB->Stability SaltC->Solubility SaltC->IDR SaltC->Hygro SaltC->Stability Result Comparative Data Matrix Solubility->Result Generate Data IDR->Result Generate Data Hygro->Result Generate Data Stability->Result Generate Data

Caption: Parallel workflow for evaluating key performance attributes of different salt forms.

Protocol 3: Intrinsic Dissolution Rate (IDR) Analysis

Causality: For low-solubility drugs, the dissolution rate, not just the solubility, often governs oral absorption. IDR normalizes for surface area, providing a direct measure of how fast the pure substance dissolves.[27] This is a more discriminating tool than simple solubility or powder dissolution, as it eliminates confounding variables like particle size and surface wetting. A higher IDR for a salt directly suggests a potential for faster in vivo dissolution and absorption.[12]

Methodology:

  • Sample Preparation: Compact a small amount (approx. 100-200 mg) of each salt form into a die using a hydraulic press to create a smooth, non-disintegrating disc of a known surface area.

  • Apparatus Setup: Mount the die in a rotating disk apparatus (USP apparatus).

  • Dissolution: Immerse the disc in a vessel containing a known volume of pre-warmed (37°C) dissolution medium (e.g., pH-adjusted buffer). Begin rotation at a constant speed (e.g., 100 rpm).

  • Sampling & Quantification: Collect samples of the dissolution medium at predetermined time intervals. Analyze the API concentration using a suitable method (often in-situ UV fiber optics or automated HPLC).

  • Calculation: Plot the cumulative amount of drug dissolved versus time. The slope of the linear portion of this plot, divided by the surface area of the compact, yields the IDR (e.g., in mg/min/cm²).

Protocol 4: Physicochemical Stability Profiling

Causality: An ideal salt form must be stable under storage and handling conditions. Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods and predicting long-term stability.[28] Hygroscopicity is also critical, as water uptake can induce physical form changes or chemical degradation.[13]

Methodology:

  • Forced Degradation (Solid State):

    • Thermal Stress: Store solid salt samples at an elevated temperature (e.g., 60°C) for a set period (e.g., 2 weeks).

    • Humidity Stress: Store samples at elevated temperature and relative humidity (e.g., 40°C / 75% RH).

    • Photostability: Expose samples to light conditions as specified by ICH Q1B guidelines.

  • Forced Degradation (Solution State):

    • Acid/Base Hydrolysis: Dissolve samples in dilute HCl (acid) and NaOH (base) and monitor over time.

    • Oxidation: Dissolve samples in a solution of hydrogen peroxide and monitor.

  • Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent API and detect any degradation products.

  • Hygroscopicity:

    • Use Dynamic Vapor Sorption (DVS) to precisely measure moisture uptake as a function of relative humidity (RH). This provides a detailed profile of how each salt behaves in different humidity environments.

Part 4: Synthesizing the Data for an Informed Decision

After completing the experimental framework, the data must be synthesized into a clear, comparative format.

Comparative Data Summary Table

ParameterAPI Free FormL-lysine HCl SaltL-lysine Acetate SaltMethyl L-lysinate HCl SaltDesired Outcome
Equilibrium Solubility (mg/mL) High
Intrinsic Dissolution Rate (mg/min/cm²) High
Hygroscopicity (% weight gain at 80% RH) Low
Thermal Stability (% degradation) Low
Hydrolytic Stability (% degradation) Low
Photostability (% degradation) Low

Diagram 3: Property-to-Outcome Relationship Map This diagram visually connects the measured physicochemical properties to the ultimate goals of drug formulation.

PropertyOutcome Properties High Solubility High IDR High Chemical Stability Low Hygroscopicity Stable Crystalline Form Outcomes Enhanced Bioavailability Long Shelf-Life Robust Manufacturability Properties:sol->Outcomes:bio Faster Dissolution Properties:idr->Outcomes:bio Higher Absorption Rate Properties:stab->Outcomes:shelf Reduced Degradation Properties:hygro->Outcomes:shelf Prevents Form Change Properties:hygro->Outcomes:mfg Better Powder Flow Properties:cryst->Outcomes:mfg Consistent Performance

Caption: Linking key salt properties to desired drug product performance outcomes.

Interpretation and Decision-Making:

The "best" salt is not always the one with the highest solubility. A holistic view is essential.

  • Scenario 1: Immediate-Release Oral Tablet. The primary drivers would be a high IDR and high equilibrium solubility to ensure rapid dissolution in the gastrointestinal tract. Moderate hygroscopicity might be acceptable if the manufacturing process and packaging are controlled.

  • Scenario 2: Amorphous Solid Dispersion. If all crystalline salts show poor solubility, the goal might shift to finding a salt that readily forms a stable amorphous system with a polymer.

  • Scenario 3: Parenteral Formulation. Here, the highest possible aqueous solubility is paramount to achieve a concentrated injectable solution. Stability in solution would be the most critical stability parameter.

The evaluation of Methyl L-lysinate hydrochloride may reveal it has superior solubility to L-lysine hydrochloride and better stability than L-lysine acetate, making it a lead candidate. Conversely, if it shows rapid hydrolysis due to the methyl ester, it would likely be deprioritized despite other favorable properties.

Conclusion

The selection of an optimal salt form is a multi-faceted endeavor that balances potential gains in performance with risks in stability and manufacturability. While established counterions like hydrochloride and acetate provide a reliable foundation, the exploration of novel forms such as Methyl L-lysinate hydrochloride is essential for innovation and for unlocking the potential of particularly challenging drug candidates. The theoretical advantage of its methyl ester moiety—potentially enhancing permeability—warrants a thorough investigation.

This guide has provided not just the protocols, but the scientific rationale required to conduct a rigorous, comparative evaluation. By systematically generating and interpreting data on solubility, dissolution rate, and stability, researchers can move beyond speculation and make an evidence-based decision, ensuring the selection of a salt form that provides the best possible foundation for successful drug product development.

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A Comparative Guide to the Quantitative Analysis of Methyl L-lysinate Incorporation into Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the dynamics of protein methylation is paramount. This post-translational modification (PTM) is a critical regulator of protein function, stability, and interaction, with profound implications in cellular signaling, gene expression, and disease pathogenesis.[1][2] Lysine methylation, in particular, is a complex PTM that can exist in mono-, di-, and tri-methylated states, each with distinct biological consequences.[1][3]

This guide provides an in-depth comparison of the state-of-the-art quantitative methods for analyzing the incorporation of methyl l-lysinate into proteins. We will delve into two primary scenarios: the quantification of endogenous, post-translational lysine methylation and the direct incorporation and quantification of exogenously supplied methyl l-lysinate or its analogs. This guide will provide the technical details and field-proven insights necessary to select and implement the most appropriate workflow for your research needs.

I. Quantitative Analysis of Post-Translational Lysine Methylation

The most common approach to studying protein methylation is to analyze the post-translational modification of lysine residues within the cell. This involves tracking the enzymatic transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the lysine side chain.[3][4]

A. Heavy Methyl Stable Isotope Labeling by Amino Acids in Cell Culture (hM-SILAC)

Heavy methyl SILAC (hM-SILAC) is a powerful metabolic labeling strategy for the in vivo quantification of protein methylation.[5] In this approach, cells are cultured in a medium containing a heavy isotope-labeled version of methionine, such as [¹³CD₃]-methionine. This heavy methionine is then converted by the cell into heavy S-adenosyl-L-methionine (AdoMet), which serves as the donor for methylation reactions.[5]

The incorporation of the heavy methyl group results in a characteristic mass shift for each methylation event, which can be readily detected by mass spectrometry.[1][6] This allows for the direct, quantitative comparison of methylation levels between different experimental conditions.

Workflow for hM-SILAC:

hM-SILAC Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis light Control Cells (Light Methionine) mix Mix Cell Lysates (1:1 ratio) light->mix heavy Treated Cells (Heavy [13CD3]-Methionine) heavy->mix digest Protein Digestion (e.g., Trypsin) mix->digest enrich Optional: Enrichment of Methylated Peptides digest->enrich lcms LC-MS/MS Analysis digest->lcms Direct Analysis enrich->lcms data Data Analysis (Quantify Heavy/Light Peptide Ratios) lcms->data

Caption: Workflow for heavy methyl SILAC (hM-SILAC) analysis.

Experimental Protocol for hM-SILAC:

  • Cell Culture and Labeling: Culture two populations of cells. For the "light" population, use standard cell culture medium. For the "heavy" population, use a medium in which normal methionine has been replaced with [¹³CD₃]-methionine. Culture the cells for at least five passages to ensure complete incorporation of the heavy label.

  • Experimental Treatment: Apply the experimental treatment (e.g., drug, stimulus) to one of the cell populations.

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them using a suitable lysis buffer. Quantify the total protein concentration for each lysate.

  • Mixing and Digestion: Mix equal amounts of protein from the "light" and "heavy" cell populations. Digest the mixed proteins into peptides using a protease such as trypsin.

  • Enrichment (Optional): To improve the detection of low-abundance methylated peptides, an enrichment step can be performed using antibodies that specifically recognize methylated lysine residues.[3]

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the relative abundance of the "light" and "heavy" forms of each methylated peptide. The ratio of the heavy to light peak intensities reflects the change in methylation at that site between the two experimental conditions.

B. Antibody-Based Enrichment Coupled with Mass Spectrometry

This method relies on the use of antibodies that specifically recognize mono-, di-, or tri-methylated lysine to enrich for methylated proteins or peptides from a complex mixture before analysis by mass spectrometry.[3][7] This approach is particularly useful for identifying novel methylation sites and for analyzing samples that are not amenable to metabolic labeling.

For quantitative analysis, this technique is often combined with SILAC, where cells are grown in "light" or "heavy" media containing isotopically labeled lysine and arginine.[3]

Experimental Protocol for Immunoaffinity Enrichment of Methylated Peptides:

  • SILAC Labeling and Sample Preparation: Grow cells in "light" and "heavy" SILAC media, apply experimental conditions, and lyse the cells as described previously. Mix equal amounts of protein from both lysates and digest into peptides.

  • Immunoaffinity Enrichment:

    • Couple pan-methyl-lysine antibodies to magnetic beads.

    • Incubate the mixed peptide sample with the antibody-coupled beads to capture methylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched methylated peptides from the beads.

  • LC-MS/MS Analysis and Quantification: Analyze the enriched peptides by LC-MS/MS and quantify the heavy-to-light ratios of the identified methylated peptides.

II. Quantitative Analysis of Exogenous Methyl L-lysinate Incorporation

A more direct way to study the fate of methyl l-lysinate is to introduce it into the cellular environment and quantify its incorporation into newly synthesized proteins. This can be achieved through metabolic labeling with isotopically labeled methyl l-lysinate or by using a bioorthogonal analog.

A. SILAC with Isotopically Labeled Methyl L-lysinate

This method is an adaptation of the standard SILAC technique. Instead of using labeled lysine, cells are cultured in a medium containing a heavy isotope-labeled version of methyl l-lysinate. This allows for the direct quantification of proteins that have incorporated the exogenous methyl l-lysinate.

Workflow for Methyl L-lysinate SILAC:

Methyl_L-lysinate_SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis light Control Cells (Standard Medium) mix Mix Cell Lysates (1:1 ratio) light->mix heavy Experimental Cells (Medium with Heavy Methyl L-lysinate) heavy->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantify Heavy/Light Peptide Ratios) lcms->data Click_Chemistry_Workflow cluster_0 Labeling cluster_1 Detection cluster_2 Quantification culture Culture Cells with Clickable Methyl L-lysinate Analog incorporation Incorporation into Newly Synthesized Proteins culture->incorporation lysis Cell Lysis incorporation->lysis click Click Reaction with Reporter Tag (e.g., Biotin-Azide) lysis->click enrich Affinity Purification (if Biotinylated) click->enrich digest Protein Digestion click->digest Direct Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms

Caption: Workflow for bioorthogonal labeling and quantification using click chemistry.

General Protocol for Click Chemistry Labeling:

  • Synthesis of Clickable Analog: Synthesize a methyl l-lysinate analog containing a bioorthogonal handle (e.g., an alkyne group).

  • Metabolic Labeling: Culture cells in a medium supplemented with the clickable methyl l-lysinate analog.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.

  • Enrichment and Analysis: If a biotin tag was used, enrich the labeled proteins using streptavidin beads. Digest the proteins and analyze them by LC-MS/MS for identification and quantification.

III. Comparison of Quantitative Methods

MethodPrincipleMeasuresProsCons
hM-SILAC Metabolic labeling with heavy methionine to label the methyl donor pool.Relative quantification of post-translational methylation.In vivo labeling, high accuracy, distinguishes enzymatic methylation. [1][5]Indirectly measures methylation, requires metabolically active cells.
Antibody Enrichment + SILAC Immunoaffinity capture of methylated peptides from SILAC-labeled cells.Relative quantification of specific methylation states (mono-, di-, tri-methyl).Can identify novel methylation sites, applicable to various sample types. [3][7]Antibody specificity and cross-reactivity can be a concern, potential for bias.
Methyl L-lysinate SILAC Metabolic labeling with heavy isotope-labeled methyl l-lysinate.Relative quantification of direct incorporation of exogenous methyl l-lysinate.Directly measures incorporation, high accuracy.Requires efficient cellular uptake and utilization of the analog, availability of the labeled compound.
Click Chemistry Metabolic labeling with a bioorthogonal methyl l-lysinate analog, followed by chemical tagging.Relative or absolute quantification of incorporated analog.Highly specific, versatile (can use various reporter tags), can be used for imaging. [8][9]Requires synthesis of the analog, potential for steric hindrance from the tag, multi-step process.

IV. Conclusion

The quantitative analysis of methyl l-lysinate incorporation into proteins is a multifaceted challenge that can be addressed by a variety of powerful techniques. The choice of method depends critically on the specific biological question being asked.

For studying the dynamics of endogenous post-translational methylation, hM-SILAC offers a highly accurate and reliable in vivo labeling approach. When metabolic labeling is not feasible, antibody-based enrichment coupled with SILAC provides a robust alternative for quantifying specific methylation states.

To investigate the direct incorporation of exogenous methyl l-lysinate, a SILAC-based approach using a labeled version of the amino acid is the most direct quantitative method. As a highly specific and versatile alternative, bioorthogonal labeling with click chemistry allows for the detection and quantification of incorporated analogs and opens the door to a wide range of downstream applications, including cellular imaging.

By carefully considering the principles, advantages, and limitations of each method outlined in this guide, researchers can design and execute experiments that will yield precise and meaningful quantitative data on the role of methyl l-lysinate in their biological systems of interest.

References

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

  • Quantitative analysis of global protein lysine methylation by mass spectrometry. National Center for Biotechnology Information. [Link]

  • Discovery of lysine post-translational modifications through mass spectrometric detection. Oxford Academic. [Link]

  • Metabolic labeling based methylome profiling enables functional dissection of histidine methylation in C3H1 zinc fingers. National Center for Biotechnology Information. [Link]

  • Methyl specific metabolic labeling for the proteomics discovery of... | Download Scientific Diagram. ResearchGate. [Link]

  • Metabolic labeling in middle-down proteomics allows for investigation of the dynamics of the histone code. WashU Medicine Research Profiles. [Link]

  • Bioorthogonal Chemical Reporters. News-Medical. [Link]

  • Proteome-wide enrichment of proteins modified by lysine methylation. National Center for Biotechnology Information. [Link]

  • SILAC Quantitation. UT Southwestern Proteomics Core. [Link]

  • The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones. National Center for Biotechnology Information. [Link]

  • Relative Quantification: SILAC. Biomolecular/Proteomics Mass Spectrometry Facility BPMSF. [Link]

  • How to Use video for SILAC metabolic labeling using mass spectromety. YouTube. [Link]

  • Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. National Center for Biotechnology Information. [Link]

  • Click Chemistry in Proteomic Investigations. National Center for Biotechnology Information. [Link]

  • Identifying and quantifying in vivo methylation sites by heavy methyl SILAC. Nature. [Link]

  • Chemical reporters of protein methylation and acetylation (Chapter 5). Cambridge University Press. [Link]

  • Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. [Link]

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. ResearchGate. [Link]

  • Application of MassSQUIRM for quantitative measurements of lysine demethylase activity. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Lysine Biosynthesis Inhibitors. University of Bristol. [Link]

  • Effect of lysine methylation on charge state distribution and conformational preferences of peptides in the gas phase utilizing ion mobility - mass spectrometry. ResearchGate. [Link]

  • Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids | Request PDF. ResearchGate. [Link]

  • (PDF) Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. ResearchGate. [Link]

  • Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches. National Center for Biotechnology Information. [Link]

  • Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches | ACS Chemical Biology. ACS Publications. [Link]

  • A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications. National Center for Biotechnology Information. [Link]

  • Synthesis of lysine methyltransferase inhibitors. Frontiers. [Link]

  • Protein Methylation as an Important Post Translation Modification. Longdom Publishing. [Link]

Sources

Guide to Orthogonal Lysine Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Third Dimension" of Protection

In complex peptide synthesis—particularly for cyclization, side-chain conjugation (ADCs, fluorophores), or branched peptides—standard Fmoc/tBu strategies are insufficient. You require a "third dimension" of orthogonality: a protecting group on the Lysine


-amine that is stable to both Fmoc removal (20% piperidine) and standard side-chain stability (TFA), yet can be selectively removed under mild conditions.

This guide compares the three industry-standard strategies: Alloc (Allyl-based), Mtt (Trityl-based), and ivDde (Hydrazine-labile).

Quick Verdict
  • Choose Mtt for speed and mildness, provided your sequence lacks high sensitivity to dilute acid.

  • Choose Alloc for absolute orthogonality.[1] It is the "nuclear option" that survives almost everything else but requires handling Palladium.

  • Choose ivDde for large-scale batch synthesis where metal contamination is a concern, provided you manage the risk of N-migration.

Part 1: Strategic Selection & Orthogonality Map

The choice of protecting group is dictated by the downstream chemistry you intend to perform on the liberated Lysine.

The Orthogonality Triangle
  • Fmoc/tBu: The backbone strategy.[2][3]

  • Alloc: Orthogonal to Base (Piperidine) and Acid (TFA). Removed by Pd(0).

  • ivDde: Orthogonal to Acid (TFA). Stable to Base (Piperidine) kinetically, but removed by Hydrazine (nucleophile).

  • Mtt: Orthogonal to Base. Hyper-labile to Acid (1% TFA removes Mtt; 95% TFA removes tBu).

OrthogonalityMap Lys Target: Lysine Side Chain Alloc Alloc (Allyl-based) Lys->Alloc Max Orthogonality Mtt Mtt (Trityl-based) Lys->Mtt Acid Gradient ivDde ivDde (1,3-dione based) Lys->ivDde Nucleophile Lability Pd Pd(0) Catalyst Alloc->Pd Removed by Pd(PPh3)4 Acid Dilute Acid Mtt->Acid Removed by 1% TFA Hydrazine Hydrazine ivDde->Hydrazine Removed by 2% Hydrazine

Figure 1: The mechanistic distinctness of the three major lysine protecting groups.

Part 2: Head-to-Head Technical Comparison

The following data aggregates performance metrics from standard SPPS workflows (e.g., CEM Liberty Blue protocols) and peer-reviewed methodology papers.

FeatureMtt (Methyltrityl) Alloc (Allyloxycarbonyl) ivDde
Deprotection Reagent 1% TFA / 5% TIS in DCMPd(PPh

)

+ PhSiH

(Scavenger)
2-4% Hydrazine in DMF
Reaction Time Fast (3 x 5 min)Medium (2 x 30 min)Medium (3 x 10 min)
Visual Indicator Yellow (Trityl cation released)None (requires HPLC/TLC check)None (UV at 290nm)
Orthogonality Quasi-Orthogonal. Risk of premature tBu loss if TFA > 2%.Perfectly Orthogonal. Stable to acid and base.Good. Stable to TFA. Stable to Piperidine (mostly).
Major Side Reaction Cation re-alkylation on Trp/Tyr.Allyl scrambling (if scavenger low). Pd contamination.[4]Migration (N

N

) on adjacent free amines.
Cost LowHigh (Pd catalyst cost)Moderate
Experimental Yield ~79% (gp41 model peptide)~82% (gp41 model peptide)~93% (gp41 model peptide)*

*Data Reference: Comparative synthesis of branched gp41 variants (Kohan et al./CEM Corp).

Part 3: Validated Experimental Protocols

These protocols are designed for 0.1 mmol scale SPPS on Rink Amide resin.

Mtt Removal (The "Acid Gradient" Method)

Use when: You need speed and do not have sensitive Trp/Tyr residues, or can use effective scavengers.

Mechanism: The Mtt group forms a stable carbocation upon protonation. The key is to remove this cation before it alkylates the resin or other residues.

  • Wash: DCM (3 x 1 min) to remove DMF (DMF buffers the acid).

  • Cocktail: Prepare 1% TFA (v/v) and 5% TIS (Triisopropylsilane) in DCM. Note: TIS is critical to quench the yellow trityl cation.

  • Cycle:

    • Add 5 mL cocktail to resin. Shake 2 min.

    • Observe: Solution turns bright yellow (Mtt cation).[5]

    • Drain.[1][3][4]

    • Repeat 5-10 times until the solution remains clear .

  • Neutralize: Wash with 5% DIPEA in DMF (3 x 2 min) to regenerate the free amine.

  • Wash: DMF (5 x 1 min).

Alloc Removal (The "Pd-Scavenger" Method)

Use when: You need absolute stability during synthesis (e.g., long peptides).

Mechanism: Pd(0) coordinates the allyl group.[1][6] A hydride donor (Phenylsilane) must be present to irreversibly trap the allyl group, preventing it from reacting back with the amine (scrambling).

  • Prep: Swell resin in DCM under Argon/Nitrogen (Oxygen kills the catalyst).

  • Reagents:

    • Pd(PPh

      
      )
      
      
      
      : 0.1 – 0.2 equivalents.
    • PhSiH

      
       (Phenylsilane): 10 – 20 equivalents.
      
    • Solvent: Dry DCM.[3]

  • Cycle:

    • Dissolve Pd and Silane in DCM. Add to resin.[1][2][3][4][7][8][9]

    • Shake 30 min in the dark (light can degrade catalyst).

    • Drain.[1][3][4] Repeat once.

  • Metal Removal (Critical):

    • Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min). This chelates residual Palladium (turns solution copper/brown).

  • Wash: DMF (5 x 1 min).

ivDde Removal (The "Hydrazine" Method)

Use when: You are avoiding heavy metals and require high yields on difficult sequences.

Mechanism: Hydrazine attacks the diketone, forming a stable indazole byproduct. WARNING: Hydrazine removes Fmoc. You must protect the N-terminus (Boc or Acetyl) before this step.

  • Prep: Ensure N-terminus is Boc-protected or Acetylated.

  • Reagent: 2% Hydrazine monohydrate in DMF.

  • Cycle:

    • Add reagent.[1][2][3][4][7][8][9][10][11][12] Shake 10 min.

    • Drain.[1][3][4]

    • Repeat 2 more times.

    • Monitoring: The byproduct absorbs at 290 nm.[10] Monitor UV of the filtrate until baseline is reached.

  • Wash: DMF (5 x 1 min).

Part 4: Troubleshooting & Critical Failure Points

The "Migration" Trap (ivDde)

The most common failure with ivDde is N


 to N

migration
.
  • Scenario: You remove the Fmoc group of a Lys(ivDde) residue.[10][13] The free

    
    -amine attacks the ivDde on the side chain.
    
  • Result: The protecting group moves to the N-terminus, blocking chain elongation.

  • Solution: Never leave a Lys(ivDde) with a free

    
    -amine for long periods. Couple the next amino acid immediately.
    
The "Scrambling" Effect (Alloc)
  • Scenario: Incomplete Alloc removal or "phantom" peaks on HPLC.

  • Cause: Insufficient scavenger. The Pd-Allyl complex acts as an electrophile and re-alkylates the amine you just deprotected.

  • Solution: Use Phenylsilane (PhSiH

    
    ), not morpholine. PhSiH
    
    
    
    is a much faster hydride donor, irreversibly quenching the allyl cation.
The "Acid Bleed" (Mtt)[3]
  • Scenario: Loss of tBu protecting groups elsewhere on the peptide.

  • Cause: Using >2% TFA or extending reaction time >30 mins.

  • Solution: Strict adherence to 1% TFA. If the sequence is Trp-rich, switch to Alloc to avoid alkylation of the indole ring by the Mtt cation.

Part 5: Decision Logic (Workflow)

DecisionTree Start Select Lysine Strategy Q1 Is the peptide Acid-Sensitive? (e.g., sulfated Tyr, Trp-rich) Start->Q1 Q2 Is the N-terminus Fmoc required during Lys modification? Q1->Q2 No Alloc Use Alloc (Most Robust) Q1->Alloc Yes (Avoid Acid) Q3 Is Palladium contamination a downstream issue? Q2->Q3 No (N-term can be Boc) Q2->Alloc Yes (Need Fmoc intact) Mtt Use Mtt (Fastest/Cheapest) Q3->Mtt No ivDde Use ivDde (High Yield/No Metal) Q3->ivDde Yes (Avoid Pd)

Figure 2: Decision matrix for selecting the optimal protecting group based on peptide sequence and downstream requirements.

References

  • Kohan, M., et al. (2025).[11] Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation Application Notes. Link

  • Mutter, M., et al. (1998). The ivDde group: A new orthogonal protecting group for solid phase synthesis. Angewandte Chemie International Edition. Link

  • Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters. Link

  • Thieriet, N., et al. (2000). Alloc removal protocol using Phenylsilane scavenger. Organic Letters. Link

  • Sigma-Aldrich (Merck). Novabiochem® Peptide Synthesis Guide: Orthogonal Strategies. Link

Sources

Safety Operating Guide

Navigating the Disposal of Methyl L-lysinate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the often-overlooked realm of chemical waste management. Proper disposal of reagents like methyl L-lysinate hydrochloride is not merely a regulatory formality but a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of methyl L-lysinate hydrochloride, grounded in established safety protocols and a deep understanding of its chemical properties.

Understanding the Compound: Safety and Hazard Profile

Methyl L-lysinate hydrochloride is an amino acid ester derivative commonly used in synthetic organic chemistry. While it is not classified as a hazardous substance under most regulations, it is crucial to handle it with the appropriate precautions.[1][2] In solid form, it can cause skin and serious eye irritation, and its dust may lead to respiratory irritation.[3]

Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[3] If there is a risk of generating dust, a NIOSH-approved particulate respirator is recommended.[1][3]

  • Hazardous Decomposition: In the event of a fire, methyl L-lysinate hydrochloride can decompose to produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride.[1][4][5][6]

  • Chemical Stability: The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents.[1][4][7]

Core Principles of Disposal: A Decision-Making Workflow

The cardinal rule for the disposal of any chemical, including methyl L-lysinate hydrochloride, is to adhere to all national and local regulations.[4][7] Waste should never be mixed with other chemicals and should be kept in its original or a properly labeled container.[8]

The following workflow provides a logical approach to determining the appropriate disposal route for methyl L-lysinate hydrochloride.

DisposalWorkflow cluster_assessment 1. Waste Assessment cluster_disposal_path 2. Disposal Pathway cluster_finalization 3. Final Steps Start Identify Methyl L-lysinate Hydrochloride Waste Contamination Is the waste contaminated with other hazardous chemicals? Start->Contamination Quantity Assess the quantity of the waste Contamination->Quantity No LargeQuantity Large or Contaminated Quantity Contamination->LargeQuantity Yes SmallQuantity Small, Uncontaminated Quantity (e.g., < 1 gram) Quantity->SmallQuantity Small Quantity->LargeQuantity Large HazardousWaste Treat as Hazardous Waste: - Collect in a labeled, sealed container. - Contact Environmental Health & Safety (EHS). Documentation Document Disposal HazardousWaste->Documentation SewerDisposal Potential for Sewer Disposal (with EHS approval): 1. Neutralize to pH 7-9. 2. Dilute significantly with water. 3. Flush with copious amounts of water. SmallQuantity->SewerDisposal LargeQuantity->HazardousWaste SewerDisposal->Documentation

Caption: Decision workflow for the proper disposal of methyl L-lysinate hydrochloride.

Step-by-Step Disposal Procedures

For Small, Uncontaminated Quantities (e.g., < 1 gram)

For trivial amounts of uncontaminated methyl L-lysinate hydrochloride, some institutional guidelines may permit disposal down the sanitary sewer due to its water solubility and low toxicity.[9] However, this should only be done after consulting and receiving approval from your institution's Environmental Health and Safety (EHS) office.

If approved, the procedure is as follows:

  • Neutralization: Since it is a hydrochloride salt, the solution will be slightly acidic. Neutralize the material to a pH between 7 and 9 using a dilute basic solution (e.g., sodium bicarbonate).[9]

  • Dilution: Dissolve the neutralized material in a large volume of water (at least 100-fold dilution).

  • Disposal: Pour the diluted solution down the drain, followed by flushing with copious amounts of water.[9]

For Large Quantities and Contaminated Waste

Any quantity of methyl L-lysinate hydrochloride that is contaminated with other hazardous chemicals, or uncontaminated quantities greater than a few grams, must be disposed of as hazardous chemical waste.

  • Containment: Carefully place the waste material in a clearly labeled, non-reactive container with a secure lid.[10] Ensure the container is compatible with the chemical. The original container is often the best choice.

  • Labeling: Label the container clearly as "Hazardous Waste" and list all contents, including "Methyl L-lysinate hydrochloride" and any contaminants, with their approximate percentages.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Collection: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Handling Spills

In the event of a spill, the primary objectives are to prevent the generation of dust and to contain the material for proper disposal.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[3]

  • Don PPE: At a minimum, wear safety glasses, gloves, and a lab coat. For larger spills, a respirator may be necessary.[4]

  • Containment: Cover the spill with a dry, inert material such as sand or vermiculite to prevent the material from becoming airborne.

  • Collection: Carefully sweep or scoop the material into a suitable container for hazardous waste disposal.[1][11] Avoid dry sweeping that can generate dust. If necessary, lightly moisten the material to minimize dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.

Disposal of Contaminated Labware and Empty Containers

  • Grossly Contaminated Labware: Labware that is heavily contaminated with methyl L-lysinate hydrochloride should be decontaminated if possible by rinsing with water. The first rinse should be collected and disposed of as hazardous waste.[9] If decontamination is not feasible, the labware itself should be disposed of as hazardous waste.

  • Empty Containers: A thoroughly rinsed container can typically be disposed of in the regular trash or recycling, depending on institutional policies. The initial rinseate, however, should be treated as hazardous waste. For containers that held chemicals with high toxicity, the first three rinses must be collected as hazardous waste.

Quantitative Data Summary

ParameterValueSource
Acute Toxicity (Oral, Rat LD50) 10,600 mg/kg (for L-lysine monohydrochloride)
Water Solubility >500 g/L (for L-lysine hydrochloride)[5]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides, Hydrogen chloride[1][4][5][6]

By adhering to these procedures and maintaining a proactive approach to safety, you can ensure the responsible management of methyl L-lysinate hydrochloride waste, fostering a secure and compliant laboratory environment.

References

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]

  • Thames River Chemical Corp. (2018, January 24). Safety Data Sheet: L-Lysine Hydrochloride. Retrieved from [Link]

  • Carl ROTH. (2024, September 18). Safety Data Sheet: L-Lysine hydrochloride CELLPURE® ≥98,5 %. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: L-LYSINE MONOHYDROCHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet: L-Lysine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117778, Methyl L-lysinate dihydrochloride. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Safety Department. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. Staff Portal. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Incompatibility Table. Environmental Health & Safety. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl L-lysinate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of Methyl L-lysinate dihydrochloride (CAS 26348-70-9), a key building block in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory.

Methyl L-lysinate dihydrochloride is a hygroscopic, white to off-white crystalline powder.[1] While it is a valuable reagent, it is also classified as an irritant, capable of causing skin and serious eye irritation.[2] Therefore, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols are not just recommended—they are essential.

Hazard Assessment and Risk Mitigation

Before any procedure involving Methyl L-lysinate dihydrochloride, a thorough risk assessment is critical. The primary hazards are associated with its irritant properties upon contact with skin and eyes, and potential respiratory irritation if the powder is inhaled.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationSource
H315: Causes skin irritationSkin corrosion/irritation (Category 2)PubChem CID 117778
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)PubChem CID 117778

The causality behind these classifications lies in the chemical's ability to react with moisture on biological surfaces, leading to localized irritation. The primary operational goal is to prevent any direct contact with the substance.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following is a detailed breakdown of the required equipment, the rationale for its use, and procedural guidelines.

Eye and Face Protection: The Non-Negotiable Barrier

Given the serious eye irritation potential, robust eye and face protection is mandatory.

  • Requirement: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] This includes:

    • Safety Glasses with Side Shields: For low-volume, low-risk procedures where the generation of dust is minimal.

    • Face Shield: To be worn in conjunction with safety glasses when handling larger quantities or when there is a significant risk of dust generation or splashing.

  • Expert Insight: A face shield provides a broader area of protection, not only for the eyes but also for the facial skin, which can be susceptible to irritation. The use of a face shield is a prudent measure that significantly enhances safety margins.

Hand Protection: Ensuring Dermal Integrity

To prevent skin irritation, chemically resistant gloves are essential.

  • Requirement: Handle with gloves.[3] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[3]

    • Recommended Glove Material: Nitrile rubber gloves are a suitable choice, offering good chemical resistance and dexterity.

  • Procedural Trustworthiness: The integrity of your hand protection is only as good as your procedure. Always inspect gloves for any signs of degradation or perforation before use. After handling the material, dispose of the gloves in accordance with institutional and local regulations and wash your hands thoroughly.[3]

Body Protection: A Comprehensive Shield

To protect against accidental spills and contamination of personal clothing, appropriate body protection is necessary.

  • Requirement:

    • Lab Coat: A standard laboratory coat is required for all procedures.

    • Chemical-Resistant Suit: For large-scale operations or in the event of a significant spill, a complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

Respiratory Protection: Guarding Against Inhalation

As a fine powder, Methyl L-lysinate dihydrochloride poses an inhalation risk.

  • Requirement: In situations where dust may be generated, use a NIOSH-approved respirator. For nuisance exposures, a type N95 (US) or type P1 (EU EN 143) particle respirator is recommended.

  • Causality in Practice: The fine particulate nature of this compound means it can easily become airborne. Engineering controls, such as a fume hood or ventilated enclosure, should always be the primary method of controlling exposure. Respiratory protection should be used as a secondary measure, particularly when engineering controls are not feasible or during emergency situations.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Workflow for Handling Methyl L-lysinate dihydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Ventilated Area prep_ppe->prep_workspace prep_sds Review Safety Data Sheet prep_workspace->prep_sds handle_weigh Weigh Solid in Fume Hood prep_sds->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer clean_spill Clean Spills Immediately handle_transfer->clean_spill Proceed to Cleanup clean_ppe Doff and Dispose of PPE Correctly clean_spill->clean_ppe clean_waste Dispose of Chemical Waste per Regulations clean_ppe->clean_waste

Caption: A step-by-step workflow for the safe handling of Methyl L-lysinate dihydrochloride.

Step-by-Step Handling Protocol
  • Preparation:

    • Don PPE: Before entering the laboratory, don a lab coat, safety glasses, and nitrile gloves. If a significant amount of dust is anticipated, a face shield and respirator should also be worn.

    • Prepare Workspace: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Review SDS: Always have the Safety Data Sheet readily accessible for immediate reference.

  • Handling:

    • Weighing: Carefully weigh the solid material within the fume hood to minimize the potential for dust generation.

    • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Transfer: Use appropriate glassware and techniques to transfer solutions, minimizing the risk of spills.

  • Cleanup and Disposal:

    • Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures. Do not let the product enter drains.[3]

    • Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

    • Waste Disposal: Dispose of contaminated materials, including gloves and any waste, in a designated, sealed container.[3] All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid MeasuresSource
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1][5]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[1][5]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1][5]

In all cases of exposure, it is imperative to consult a physician and show them the Safety Data Sheet for the product. [3]

Logical Relationship of Emergency Response

Exposure Accidental Exposure Occurs Assess Assess the Situation Exposure->Assess Remove Remove from Exposure Assess->Remove FirstAid Administer First Aid Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical Report Report the Incident Medical->Report

Caption: The logical progression of actions following an accidental exposure.

By adhering to these detailed protocols, researchers can confidently and safely utilize Methyl L-lysinate dihydrochloride in their critical work, fostering an environment of scientific excellence and unwavering safety.

References

  • PubChem. (n.d.). Methyl L-lysinate dihydrochloride. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Lys(Me)2-OH HCl. Retrieved February 20, 2026, from [Link]

Sources

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